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(S)-3-N-Cbz-Amino-pentanoic acid Documentation Hub

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  • Product: (S)-3-N-Cbz-Amino-pentanoic acid
  • CAS: 271600-24-9

Core Science & Biosynthesis

Foundational

Chemical structure and properties of (S)-3-N-Cbz-Amino-pentanoic acid

Structural Dynamics, Synthetic Pathways, and Application in Peptidomimetics Molecular Architecture & Identification (S)-3-N-Cbz-Amino-pentanoic acid represents a critical class of protected -amino acids utilized as chira...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Dynamics, Synthetic Pathways, and Application in Peptidomimetics

Molecular Architecture & Identification

(S)-3-N-Cbz-Amino-pentanoic acid represents a critical class of protected


-amino acids utilized as chiral building blocks in the synthesis of foldamers and proteolytic-resistant peptidomimetics. Structurally, it is the 

-homolog of L-2-aminobutyric acid (L-Abu), featuring a backbone extended by one methylene unit compared to its

-amino acid precursor.

The inclusion of the Benzyloxycarbonyl (Cbz or Z) group provides orthogonal protection, stable to acidic conditions (TFA) often used in Boc-chemistry, yet removable via catalytic hydrogenolysis or strong acidolysis (HBr/AcOH).

1.1 Chemical Identity Table
FeatureSpecification
IUPAC Name (3S)-3-[(Benzyloxycarbonyl)amino]pentanoic acid
Common Name Z-beta-homo-2-aminobutyric acid; (S)-3-N-Cbz-aminopentanoic acid
CAS Number 271600-24-9 (Generic for isomer), 14389-77-6 (Free acid parent)
Molecular Formula C₁₃H₁₇NO₄
Molecular Weight 251.28 g/mol
Chiral Center C3 (S-configuration)
Protecting Group Carboxybenzyl (Cbz/Z)
Physicochemical Profile

Understanding the physicochemical behavior of (S)-3-N-Cbz-Amino-pentanoic acid is prerequisite for its successful integration into solution-phase or solid-phase peptide synthesis (SPPS).

  • Physical State: White to off-white crystalline solid.

  • Solubility:

    • High: Methanol, Ethanol, Dichloromethane (DCM), Ethyl Acetate.

    • Low/Insoluble: Water, Hexanes.

    • Note: The lipophilic Cbz group and the ethyl side chain significantly reduce water solubility compared to the free amino acid.

  • Acid-Base Properties: The free carboxylic acid allows for coupling via standard carbodiimide chemistry (EDC/DIC), while the carbamate nitrogen is non-nucleophilic, preventing polymerization.

2.1 Predicted NMR Spectral Signature (CDCl₃)

To validate synthesis, researchers should look for the following diagnostic signals:

  • δ 7.30-7.40 (m, 5H): Aromatic protons of the Cbz group.

  • δ 5.10 (s, 2H): Benzylic methylene protons (

    
    ).
    
  • δ 3.90-4.10 (m, 1H): Chiral methine proton at C3 (

    
    ).
    
  • δ 2.50 (d/m, 2H):

    
    -Methylene protons adjacent to carboxyl (
    
    
    
    ).
  • δ 0.90 (t, 3H): Terminal methyl of the ethyl side chain.

Synthetic Pathways: The Arndt-Eistert Homologation[4][5][6][7]

The most authoritative route for synthesizing (S)-3-N-Cbz-Amino-pentanoic acid with high enantiomeric retention is the Arndt-Eistert homologation starting from Cbz-L-2-aminobutyric acid. This method inserts a methylene group into the backbone while preserving the stereocenter.

3.1 Reaction Mechanism & Workflow

The synthesis proceeds through three critical stages: activation, diazotization, and Wolff rearrangement.

ArndtEistert Start Cbz-L-2-Aminobutyric Acid MixedAnh Mixed Anhydride Intermediate Start->MixedAnh ClCOOiBu / NMM (Activation) Diazo α-Diazoketone MixedAnh->Diazo CH2N2 (Diazotization) Ketene Ketene Intermediate Diazo->Ketene Ag+ / Heat (Wolff Rearrangement) Product (S)-3-N-Cbz-Amino- pentanoic Acid Ketene->Product H2O (Hydrolysis)

Figure 1: Stepwise homologation mechanism preserving the (S)-configuration.

3.2 Detailed Experimental Protocol

Safety Warning: Diazomethane is explosive and toxic.[1] Use specialized glassware (fire-polished, no ground joints) and blast shields.

  • Activation (Mixed Anhydride Formation):

    • Dissolve Cbz-L-2-aminobutyric acid (10 mmol) in anhydrous THF under

      
       at -15°C.
      
    • Add N-methylmorpholine (NMM, 1.1 eq) followed by isobutyl chloroformate (1.1 eq).

    • Mechanism:[2][3][4][5] Formation of the mixed anhydride activates the carboxyl group for nucleophilic attack.

  • Diazotization:

    • Filter the precipitated NMM·HCl salts rapidly.

    • Add the filtrate to a solution of diazomethane (approx. 2.5 eq) in ether at 0°C.

    • Stir for 3 hours and evaporate solvent (carefully!) to yield the

      
      -diazoketone.
      
  • Wolff Rearrangement:

    • Dissolve the diazoketone in THF/Water (9:1).

    • Add Silver Benzoate (

      
      ) catalyst (0.1 eq).
      
    • Observation: Evolution of

      
       gas indicates the formation of the ketene intermediate, which is immediately trapped by water to form the 
      
      
      
      -amino acid.
Applications in Peptidomimetics

(S)-3-N-Cbz-Amino-pentanoic acid is a cornerstone in the design of


-peptides . Unlike natural 

-peptides,

-peptides form stable secondary structures (helices, sheets) that are resistant to enzymatic degradation.
  • Foldamers: The additional methylene group alters the backbone torsion angles, favoring the formation of a 14-helix (hydrogen bond between residue

    
     and 
    
    
    
    ) in
    
    
    -peptides.
  • Metabolic Stability: The absence of a standard

    
    -peptide bond prevents recognition by proteases (trypsin, pepsin), making these residues ideal for increasing the half-life of peptide therapeutics.
    
Deprotection & Coupling Strategies

For downstream applications, the Cbz group must often be removed to liberate the amine for peptide coupling.

5.1 Catalytic Hydrogenolysis (Standard)

This is the mildest method, preserving sensitive side chains (except sulfur-containing ones, which may poison the catalyst).

  • Reagents:

    
     (1 atm), 10% Pd/C, Methanol.
    
  • Procedure: Stir the substrate with Pd/C under a hydrogen balloon for 2-4 hours. Filter through Celite.[6]

  • Byproducts: Toluene and

    
     (g) — requires no aqueous workup.
    
5.2 Acidolytic Cleavage (Alternative)

Used when benzyl esters or other reducible groups must be preserved.

  • Reagents: 33% HBr in Acetic Acid.

  • Note: This is a harsh method. The carbamate is protonated, followed by

    
     attack by bromide, releasing benzyl bromide.
    

Deprotection cluster_0 Path A: Hydrogenolysis (Mild) cluster_1 Path B: Acidolysis (Harsh) CbzAA (S)-3-N-Cbz-Amino-pentanoic Acid H2 H2 / Pd-C CbzAA->H2 HBr HBr / AcOH CbzAA->HBr FreeAmineA Free Amine + Toluene + CO2 H2->FreeAmineA FreeAmineB Amine Hydrobromide + BnBr HBr->FreeAmineB

Figure 2: Orthogonal deprotection pathways for the Cbz group.

References
  • Podlech, J., & Seebach, D. (1995).[7] "On the Preparation of β-Amino Acids from α-Amino Acids Using the Arndt-Eistert Reaction." Angewandte Chemie International Edition.

  • Sigma-Aldrich. (2023). "Product Specification: (S)-3-Aminopentanoic acid derivatives."

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). "β-Peptides: From Structure to Function." Chemical Reviews.

  • Clayden, J. (2012). "The Chemistry of the Arndt-Eistert Reaction." Organic Chemistry Portal.

Sources

Exploratory

Thermodynamic stability of Cbz-protected beta-amino acids

Thermodynamic Stability of Cbz-Protected -Amino Acids: Mechanistic Insights and Experimental Workflows As a Senior Application Scientist in peptidomimetic drug development, I often encounter the challenge of designing mo...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability of Cbz-Protected


-Amino Acids: Mechanistic Insights and Experimental Workflows 

As a Senior Application Scientist in peptidomimetic drug development, I often encounter the challenge of designing molecules that can resist rapid in vivo degradation while maintaining predictable, stable secondary structures.


-amino acids—homologated analogues of natural 

-amino acids containing an additional backbone methylene group—have emerged as a premier solution. When coupled with the Carboxybenzyl (Cbz) protecting group, these building blocks offer a highly tunable thermodynamic landscape for both solid-phase peptide synthesis (SPPS) and foldamer engineering.

This guide explores the thermodynamic causality behind the stability of Cbz-protected


-amino acids, providing actionable insights and self-validating experimental protocols for researchers.

Thermodynamic Fundamentals of -Peptide Folding and Enzymatic Resistance

The utility of


-amino acids in therapeutics is rooted in their exceptional thermodynamic stability against proteolytic degradation. Natural proteases, such as pepsin and papain, have evolved active sites that perfectly stabilize the tetrahedral transition state of 

-peptide bond hydrolysis. The insertion of an extra

carbon (

-carbon) in the backbone misaligns the scissile amide bond relative to the enzyme's catalytic triad. This misalignment raises the activation free energy (

) to insurmountable levels under physiological conditions, rendering

-peptides inherently stable to metabolism for extended periods[1][2].

Beyond enzymatic resistance,


-peptides spontaneously fold into well-defined secondary structures, such as 14-helices, 12-helices, and 10-helices (3)[3]. The folding thermodynamics are governed by a delicate enthalpy-entropy compensation (4)[4]. While the extra methylene group increases the conformational entropy (

) of the unfolded state, the formation of a rigid intramolecular hydrogen-bond network (e.g., the 14-membered pseudoring in a 14-helix) provides a massive enthalpic driving force (

) that makes folding thermodynamically spontaneous (

) (5)[5].

The presence of the Cbz group at the N-terminus further influences this equilibrium. The bulky, aromatic nature of the carboxybenzyl moiety provides hydrophobic shielding, protecting the terminal hydrogen bonds from solvent competition and stabilizing the macroscopic dipole of the helix.

G U Unfolded Coil (High Entropy) F Folded 14-Helix (Low Enthalpy) U->F ΔG < 0 Folding F->U Denaturation Cbz Cbz N-Terminus (Hydrophobic Shield) Cbz->F Stabilizing Interactions

Caption: Thermodynamic cycle of Cbz-protected β-peptide folding highlighting enthalpic stabilization.

Comparative Stability Profiling: Cbz vs. Boc vs. Fmoc

In synthetic workflows, the Cbz group is often selected over Boc (tert-Butoxycarbonyl) or Fmoc (Fluorenylmethyloxycarbonyl) due to its unique thermodynamic stability profile. Cbz is highly stable to both mild acids (e.g., Trifluoroacetic acid, TFA) and mild bases (e.g., Piperidine). This allows for rigorous orthogonal deprotection strategies where side-chain protecting groups can be manipulated without compromising the N-terminus.

Table 1: Quantitative and Qualitative Stability Profile of N-Protecting Groups

Protecting GroupCleavage ReagentThermodynamic StabilityOrthogonalityCleavage Byproducts
Cbz H₂, Pd/C or HBr/AcOHStable to mild base (piperidine) and mild acid (TFA).Orthogonal to Boc and tBu.Toluene, CO₂ (gas)
Boc TFA or HCl in DioxaneStable to catalytic hydrogenation and bases.Orthogonal to Cbz and Fmoc.Isobutylene (gas), CO₂
Fmoc 20% Piperidine in DMFStable to acids (TFA) and hydrogenation.Orthogonal to Boc and Cbz.Dibenzofulvene

The thermodynamic driving force for Cbz cleavage via hydrogenolysis is the irreversible evolution of carbon dioxide gas and the formation of stable toluene, leaving the free amino group intact for subsequent bioconjugation (6)[6].

G Start Cbz-β-Amino Acid-OtBu Cond1 H2, Pd/C (Hydrogenolysis) Start->Cond1 Cond2 TFA, CH2Cl2 (Acidolysis) Start->Cond2 Prod1 Free Amine (β-Amino Acid-OtBu) Cond1->Prod1 Cbz Cleaved tBu Stable Prod2 Free Acid (Cbz-β-Amino Acid-OH) Cond2->Prod2 tBu Cleaved Cbz Stable

Caption: Orthogonal deprotection workflow demonstrating the thermodynamic stability of the Cbz group.

Experimental Methodologies for Thermodynamic Evaluation

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include built-in checkpoints to confirm that the thermodynamic parameters and chemical transformations are accurate.

Protocol 1: Thermodynamic Evaluation of Folding via Variable-Temperature NMR (VT-NMR)

Causality: VT-NMR is utilized because the temperature dependence of the amide proton chemical shift (


) directly correlates with hydrogen bond stability. A low temperature coefficient (more positive than -4.0 ppb/K) indicates a strongly hydrogen-bonded (folded) state, whereas a highly negative value indicates solvent exposure (unfolded).
  • Sample Preparation: Dissolve the Cbz-protected

    
    -peptide in 600 µL of a 9:1 H₂O/D₂O mixture to achieve a final concentration of 2.0 mM. Add 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) as an internal chemical shift reference (0.0 ppm).
    
  • Data Acquisition: Place the sample in a 500 MHz or higher NMR spectrometer. Acquire 1D ¹H-NMR spectra at 5 K intervals, ramping from 278 K to 338 K. Allow 10 minutes of equilibration time at each temperature step.

  • Data Tracking: Identify and track the chemical shift (

    
    ) of the backbone amide (NH) protons across all acquired temperatures.
    
  • Thermodynamic Extraction: Plot

    
     (in ppb) versus Temperature (
    
    
    
    in Kelvin). Perform a linear regression to calculate the slope (
    
    
    ).
  • Self-Validation: If a cooperative unfolding transition is observed (a sigmoidal curve rather than a strict linear slope), fit the data to a two-state folding model to extract the exact

    
     and 
    
    
    
    of folding.
Protocol 2: Catalytic Hydrogenolysis of the Cbz Group

Causality: Hydrogenolysis is chosen over strong acid cleavage (e.g., HBr/AcOH) to prevent the degradation of sensitive side-chains. The reaction is driven to completion by the entropic release of CO₂ gas. Pearlman's catalyst (Pd(OH)₂/C) or standard Pd/C can be used depending on steric hindrance (7)[7].

  • Reaction Setup: Dissolve 1.0 mmol of the Cbz-protected

    
    -amino acid in 10 mL of anhydrous methanol.
    
  • Catalyst Addition: Flush the reaction flask with inert Argon gas. Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate). Safety Note: Pd/C is pyrophoric; the Argon blanket prevents ignition upon contact with methanol vapors.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas using a balloon. Stir vigorously at room temperature for 2–4 hours.

  • Monitoring (Self-Validation): Monitor the reaction via Thin-Layer Chromatography (TLC). The disappearance of the UV-active starting material (due to the loss of the aromatic Cbz ring) and the appearance of a ninhydrin-positive spot (indicating the primary amine) confirms successful deprotection.

  • Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to safely remove the Pd/C catalyst. Wash the Celite pad with an additional 10 mL of methanol. Concentrate the combined filtrate in vacuo to yield the thermodynamically stable, free

    
    -amino acid.
    

References

  • "Benzyl N-[(Benzyloxy)methyl]carbamate: An Improved Aminomethylation Electrophile for the Synthesis of (Benzyloxy)carbonyl (Cbz)-Protected Chiral beta(2)-Amino Acids", ResearchGate.
  • "β-Peptides as catalysts: poly-β-leucine as a catalyst for the Juliá–Colonna asymmetric epoxidation of enones", ResearchGate.
  • "Structure-Enabled Discovery of a Stapled Peptide Inhibitor to Target the Oncogenic Transcriptional Repressor TLE1", PMC / NIH.
  • "Enantioselective preparation of beta 2-amino acid derivatives for beta -peptide synthesis", ResearchGate.
  • "Truncated and Helix-Constrained Peptides with High Affinity and Specificity for the cFos Coiled-Coil of AP-1", PLOS One.
  • "Comparative Study of Molecular Mechanics Force Fields for β-Peptidic Foldamers: Folding and Self-Association", ACS Publications.
  • "Thermodynamic Stability and Speciation of Ga(III) and Zr(IV) Complexes with High-Denticity Hydroxamate Chelators", ACS Publications.

Sources

Foundational

Technical Guide: Solubility Profile &amp; Process Engineering of (S)-3-N-Cbz-Amino-pentanoic Acid

The following technical guide details the solubility profile, physicochemical behavior, and purification strategies for (S)-3-N-Cbz-Amino-pentanoic acid . H NO Molecular Weight: ~251.28 g/mol Executive Summary (S)-3-N-Cb...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical behavior, and purification strategies for (S)-3-N-Cbz-Amino-pentanoic acid .


H

NO

Molecular Weight: ~251.28 g/mol

Executive Summary

(S)-3-N-Cbz-Amino-pentanoic acid is a critical chiral


-amino acid intermediate utilized in the synthesis of peptidomimetics and pharmaceutical active ingredients (APIs). Its structure features a hydrophobic Carboxybenzyl (Cbz) protecting group, a lipophilic ethyl side chain, and a polar carboxylic acid terminus.

This amphiphilic nature creates a distinct solubility window: the compound is highly soluble in polar aprotic and chlorinated solvents, moderately soluble in esters, and insoluble in non-polar hydrocarbons. Understanding this profile is essential for designing efficient Liquid-Liquid Extraction (LLE) workups and Recrystallization processes that avoid the common pitfall of "oiling out" (liquid-liquid phase separation) during purification.

Physicochemical Characterization & Structural Analysis[1][2]

To predict solubility behavior without exhaustive empirical testing, we analyze the functional groups governing solute-solvent interactions.

Functional MoietyPropertyInteraction MechanismSolubility Impact
Carboxylic Acid (-COOH) Hydrophilic, Acidic (pKa ~4-5)H-bond donor/acceptor; IonizablePromotes solubility in alcohols/bases; enables pH-dependent extraction.
Carbamate (Cbz-NH-CO-O-) Polar/Lipophilic HybridH-bond acceptor; Dipole-dipoleEnhances solubility in esters (EtOAc) and chlorinated solvents (DCM).
Benzyl Group (Ph-) Lipophilic, Aromatic

-

stacking; Dispersion forces
Reduces water solubility; drives solubility in aromatics (Toluene).
Ethyl Side Chain LipophilicVan der Waals forcesSlight increase in non-polar solvent compatibility compared to alanine analogs.

Thermodynamic Prediction: Based on the Hansen Solubility Parameters (HSP) , this compound exhibits a high affinity for solvents with moderate polarity (


) and hydrogen bonding capability (

). It is predicted to be a Class II compound (High Permeability/Low Solubility in water) in the Biopharmaceutics Classification System (BCS) context, though strictly an intermediate here.

Solubility Profile in Organic Solvents[3]

The following data categorizes solvent compatibility for process chemistry applications (Synthesis, Extraction, Crystallization).

Qualitative Solubility Matrix (at 25°C)
Solvent ClassSpecific SolventSolubility RatingProcess Application
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Primary reaction solvent; Extraction organic phase.
Polar Aprotic DMSO, DMF, DMAcVery High (>200 mg/mL)Peptide coupling reactions; difficult to remove (high BP).
Alcohols Methanol, EthanolHigh (>100 mg/mL)Dissolution for hydrogenation; too soluble for crystallization.
Esters Ethyl Acetate (EtOAc)Moderate (20-80 mg/mL)Ideal "Good" Solvent for recrystallization.
Ethers THF, MTBEModerate THF for reactions; MTBE as a precipitant/extraction solvent.
Aromatics TolueneLow to Moderate Solubility increases significantly with heat (

C).
Alkanes n-Heptane, HexanesInsoluble (<1 mg/mL)Ideal "Anti-Solvent" to induce precipitation.
Aqueous Water (pH < 3)Insoluble Waste phase in acid washes.
Aqueous Water (pH > 8)Soluble (as salt)Product extraction into aqueous phase (impurities remain in organic).

Critical Insight: The solubility in Ethyl Acetate is highly temperature-dependent, making it the premier choice for recrystallization. The compound dissolves readily at reflux (~77°C) but crystallizes upon cooling, especially when seeded or treated with Heptane.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise quantitative data (mg/mL) for regulatory filing or process scaling.

  • Preparation: Weigh ~100 mg of (S)-3-N-Cbz-Amino-pentanoic acid into a 4 mL HPLC vial.

  • Saturation: Add exactly 1.0 mL of the target solvent.

  • Equilibration: Vortex for 1 minute. If fully dissolved, add more solid until a suspension persists.

  • Thermostat: Place vial in a shaker block at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter the supernatant through a 0.45

    
    m PTFE syringe filter.
    
  • Quantification:

    • Method 1 (Fast): Evaporate a known volume of filtrate (e.g., 0.5 mL) to dryness and weigh the residue.

    • Method 2 (Accurate): Analyze filtrate by HPLC against a standard curve.

Protocol B: Recrystallization Screening (Solvent/Anti-Solvent)

Use this workflow to purify crude material.

Workflow Visualization:

Recrystallization_Workflow Start Crude (S)-3-N-Cbz-Amino-pentanoic Acid Dissolve Dissolve in 'Good' Solvent (EtOAc or DCM) Ratio: 5-10 mL/g Start->Dissolve Heat Heat to Reflux (or near BP) Ensure complete dissolution Dissolve->Heat Filter Hot Filtration (Remove insoluble mechanical impurities) Heat->Filter AddAnti Add 'Anti-Solvent' (Heptane) Dropwise until persistent cloudiness Filter->AddAnti Reheat Re-heat briefly to clear solution AddAnti->Reheat Cool Slow Cooling to RT (Avoid thermal shock to prevent oiling) Reheat->Cool Seed Optional: Add Seed Crystal at 40-50°C Reheat->Seed If oiling occurs Isolate Filtration & Wash (Cold Heptane/EtOAc 9:1) Cool->Isolate Seed->Cool

Caption: Optimized solvent/anti-solvent recrystallization workflow for Cbz-protected amino acids to maximize yield and purity.

Step-by-Step Methodology:

  • Dissolution: Dissolve crude solid in minimal hot Ethyl Acetate (approx. 5-7 mL per gram).

  • Clarification: If the solution is hazy, filter while hot to remove inorganic salts.

  • Precipitation: While maintaining temperature at ~50°C, slowly add n-Heptane. Stop immediately when a faint turbidity (cloudiness) persists.

  • Clearing: Add a few drops of Ethyl Acetate to make the solution clear again.

  • Crystallization: Allow the flask to cool to room temperature slowly (over 2-3 hours). Rapid cooling often traps impurities or causes the product to "oil out" (form a gummy viscous liquid instead of crystals).

  • Harvest: Filter the white crystals and wash with cold 10% EtOAc in Heptane.

Process Engineering & Troubleshooting

The "Oiling Out" Phenomenon

Cbz-protected amino acids are prone to separating as a supersaturated oil rather than a crystal lattice, particularly in the presence of impurities.

  • Cause: High conformational flexibility of the pentanoic chain and the Cbz group prevents rapid lattice ordering.

  • Solution:

    • Seeding: Add <1% pure crystalline seed at the metastable zone width (typically 5-10°C below saturation temp).

    • Trituration: If an oil forms, decant the solvent and vigorously stir the oil with pure Hexane/Heptane. This physical agitation often triggers solidification.

Acid-Base Purification (Alternative to Crystallization)

If recrystallization fails, exploit the carboxylic acid functionality:

  • Dissolve crude in DCM .

  • Extract with 0.5 M NaOH (Product moves to aqueous phase as sodium salt; non-acidic impurities stay in DCM).

  • Wash aqueous layer with fresh DCM.

  • Acidify aqueous layer to pH 2 with 1 M HCl .

  • Extract product back into EtOAc or DCM .

  • Dry (

    
    ) and evaporate.
    

References

  • Vedaraman, N., et al. (2004).[1] "Solubility Modeling of N-CBZ Derivatised Amino Acids in Supercritical Carbon Dioxide." Scientific Research Publishing.

  • BenchChem Technical Support. (2025). "Purification of Boc/Cbz-Protected Amino Acids by Recrystallization." BenchChem Technical Guides.

  • PubChem. (2025). "Compound Summary: (S)-3-(((Benzyloxy)carbonyl)amino)pentanoic acid (CAS 271600-24-9)." National Library of Medicine.

  • Needham, T. E. (1970). "The Solubility of Amino Acids in Various Solvent Systems." University of Rhode Island Dissertations.

Sources

Exploratory

Applications of chiral beta-amino acids in drug discovery

The Beta-Turn: Leveraging Chiral -Amino Acids for Next-Gen Therapeutics[1] Introduction In the precise architecture of drug discovery, the "chiral switch" from natural -amino acids to their -isomers represents a fundamen...

Author: BenchChem Technical Support Team. Date: March 2026

The Beta-Turn: Leveraging Chiral -Amino Acids for Next-Gen Therapeutics[1]

Introduction

In the precise architecture of drug discovery, the "chiral switch" from natural


-amino acids to their 

-isomers represents a fundamental shift in therapeutic design. While

-amino acids are the canonical building blocks of life, their susceptibility to rapid enzymatic degradation limits their utility as standalone drugs.

-Amino acids , which possess an additional carbon atom between the amino and carboxyl groups, offer a unique solution. This simple homologation introduces two critical advantages:
  • Proteolytic Resistance: The altered backbone geometry is unrecognized by endogenous proteases (e.g., pepsin, trypsin), dramatically extending in vivo half-life.

  • Structural Rigidity: They induce specific, stable secondary structures ("foldamers") such as helices and turns that can mimic protein-protein interaction (PPI) domains with high fidelity.[1]

This guide details the technical application of chiral


-amino acids in modern drug development, moving from structural biology to validated synthetic protocols.

Part 1: Structural Biology & Pharmacokinetics

The Mechanism of Proteolytic Stability

The primary failure mode for peptide therapeutics is rapid hydrolysis by peptidases.


-peptides evade this via "steric and geometric mismatch."[1] Natural proteases evolved to cleave the peptide bond between two 

-carbons (

).[1] The insertion of the

-carbon (

) disrupts the scissile bond's alignment within the enzyme's active site.
Diagram 1: Mechanism of Proteolytic Resistance

The following diagram illustrates the steric clash preventing protease cleavage in


-peptides compared to the rapid hydrolysis of 

-peptides.

ProteolyticResistance cluster_0 Natural Alpha-Peptide (Susceptible) cluster_1 Beta-Peptide (Resistant) AlphaSubstrate α-Peptide Backbone (Cα - CO - NH - Cα) Protease Protease Active Site (Serine/Cysteine Nucleophile) AlphaSubstrate->Protease Perfect Fit Cleavage Hydrolysis Successful (Rapid Degradation) Protease->Cleavage BetaSubstrate β-Peptide Backbone (Cβ - Cα - CO - NH) ProteaseBlock Protease Active Site BetaSubstrate->ProteaseBlock Backbone Extension (+1 Carbon) Resistance Steric Mismatch (No Cleavage) ProteaseBlock->Resistance Nucleophile Misaligned

Caption: Comparative mechanism showing how the additional carbon in the


-amino acid backbone creates a geometric mismatch, preventing the protease catalytic triad from accessing the scissile bond.[1]
Foldamers: Engineering Secondary Structure

Unlike flexible


-peptides, 

-peptides display a strong propensity to fold into stable secondary structures known as Foldamers .[1]
  • 
    -amino acids  (side chain on C3) tend to form 14-helices  (hydrogen bonds between residue 
    
    
    
    and
    
    
    ).[1]
  • Cyclic

    
    -amino acids  (e.g., ACPC, ACHC) impose rigid constraints, forcing the backbone into specific angles (
    
    
    
    ) that mimic the
    
    
    -helix of natural proteins, making them excellent inhibitors of Protein-Protein Interactions (PPIs).

Part 2: Therapeutic Case Studies

Case Study 1: Small Molecule Scaffolds (Sitagliptin)

Sitagliptin (Januvia) is the archetypal example of a


-amino acid derivative in a blockbuster drug.[1] It is a DPP-4 inhibitor used for Type 2 Diabetes.[1] The 

-amino amide moiety is critical for its high selectivity and metabolic stability.[1]

Table 1: Pharmacokinetic Advantages of


-Amino Acid Incorporation in Sitagliptin 
Parameter

-Amino Analog (Hypothetical)
Sitagliptin (

-Amino Acid Core)
Impact of

-Substitution
DPP-4 Selectivity Low (Cross-reactivity with DPP-8/9)>2600-fold vs DPP-8/9Prevents off-target toxicity
Half-life (

)
< 2 hours (Rapid cleavage)~12.4 hoursEnables Once-Daily Dosing
Bioavailability Low (Peptidase degradation)~87%High oral absorption
Metabolism Rapid hydrolysisMinimal (<20% metabolized)Excreted largely unchanged
Case Study 2: Peptidomimetics (Bim BH3 Mimetics)

Researchers have utilized


-peptide chimeras to target the Bcl-2  family of proteins (apoptosis regulators).[1][2] By replacing specific residues in the "Bim BH3" domain with cyclic 

-amino acids, the resulting molecule maintains high affinity for Bcl-xL but gains resistance to proteolytic degradation, a feat impossible with pure

-peptides.

Part 3: Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of -Peptides

Synthesizing


-peptides requires modified protocols due to the steric hindrance introduced by the extra methylene group.[1] Standard HBTU/DIPEA couplings often fail or result in deletions.[1]

Validated Workflow:

  • Resin Selection: Use low-loading resins (e.g., Tentagel or ChemMatrix, 0.2–0.4 mmol/g) to prevent aggregation of the forming helix.

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the gold standard.[1] The HOAt moiety accelerates the reaction via anchimeric assistance.[3]

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization.[1]

Diagram 2: Optimized SPPS Workflow for

-Peptides

SPPS_Workflow Start Resin Preparation (Low Loading: 0.2 mmol/g) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF x3, DCM x3) Deprotection->Wash1 Activation Activation Reagents: HATU (3 eq) + HOAt (3 eq) Base: DIPEA (6 eq) Wash1->Activation Coupling Coupling Reaction (Double Coupling: 2 x 2 hrs) Activation->Coupling Test Kaiser/Chloranil Test Coupling->Test Cycle Complete Sequence? Test->Cycle Blue (Free Amine) -> Recouple Test->Cycle Colorless (Coupled) Cycle->Deprotection No (Next Cycle) Cleavage Cleavage from Resin (95% TFA / 2.5% TIS / 2.5% H2O) Cycle->Cleavage Yes (Finish)

Caption: Step-by-step SPPS cycle optimized for sterically hindered


-amino acids, emphasizing the use of HATU activation and double coupling steps.
Protocol 2: Enantioselective Synthesis via Arndt-Eistert Homologation

To obtain the


-amino acid building blocks, the Arndt-Eistert  reaction is the classical and most reliable method for converting an 

-amino acid to its

-homologue with retention of configuration.[1]
  • Activation: Convert

    
    -protected 
    
    
    
    -amino acid to mixed anhydride (using Isobutyl chloroformate).
  • Diazotization: React with Diazomethane (

    
    ) to form the 
    
    
    
    -diazoketone.[1]
  • Wolff Rearrangement: Treat with silver benzoate (

    
    ) and heat/sonication. The intermediate ketene is trapped by water (to yield acid) or alcohol (to yield ester).[1]
    
    • Critical Note: This step inserts the

      
       group while strictly retaining the stereochemistry of the chiral center.
      

Part 4: Future Outlook

The field is moving toward Macrocyclic


-Peptides .[1] By cyclizing these already stable oligomers, researchers are achieving "cell-permeable" biologics that can target intracellular protein-protein interactions—a domain previously considered "undruggable."[1]

References

  • Merck & Co.[1] Research. (2007).[1][4] Discovery of Sitagliptin (Januvia), a Selective DPP-4 Inhibitor. Journal of Medicinal Chemistry.[1][5] [1]

  • Gellman, S. H. (1998).[1] Foldamers: A Manifesto.[1] Accounts of Chemical Research.[1] [1]

  • Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with retention of configuration.[1] Helvetica Chimica Acta.[1] [1]

  • Steer, D. L., et al. (2002). Beta-amino acids: Versatile peptidomimetics.[1] Current Medicinal Chemistry.[1]

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole (HOAt).[1][6] An efficient peptide coupling additive.[1][3][6][7] Journal of the American Chemical Society.[8] [1]

Sources

Foundational

Strategic Deployment of the Cbz Group: A Guide to Acid/Base Stability and Orthogonality

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists Executive Summary: The "Z" Factor in Modern Synthesis The Carbobenzyloxy (Cbz or Z) group, introduced by Bergma...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary: The "Z" Factor in Modern Synthesis

The Carbobenzyloxy (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, remains a cornerstone of organic synthesis despite the advent of newer protecting groups. Its enduring relevance lies in its unique stability profile: it is acid-stable enough to survive Boc deprotection yet base-stable enough to survive Fmoc deprotection .

This guide provides a rigorous analysis of the Cbz group's behavior under acidic and basic conditions, defining the boundaries of its orthogonality and providing validated protocols for its installation and removal.[1]

Mechanistic Foundation: Structure-Property Relationships

The stability of the Cbz group is dictated by the carbamate linkage and the benzyl moiety. Understanding the electronic distribution is critical for predicting stability.

The Electronic Architecture

The nitrogen lone pair in the carbamate is delocalized into the carbonyl group (


), significantly reducing the basicity of the nitrogen compared to an amine. This delocalization renders the Cbz group resistant to protonation by mild acids (e.g., TFA).
Cleavage Vectors
  • Acidic Vector: Cleavage requires protonation of the carbonyl oxygen, followed by alkyl-oxygen cleavage (

    
     mechanism). This generates a benzyl cation and a carbamic acid, which spontaneously decarboxylates. Because the benzyl cation is stabilized by resonance, Cbz is more acid-labile than simple alkyl carbamates but stable enough to resist weak acids.
    
  • Basic Vector: Cleavage requires nucleophilic attack at the carbonyl carbon (

    
     mechanism). The benzyl group is a poor leaving group compared to the fluorenylmethyl group (Fmoc), making Cbz generally resistant to 
    
    
    
    -elimination mechanisms common in base-labile groups.
DOT Diagram: Mechanistic Vulnerabilities

The following diagram illustrates the structural points of attack for acid and base reagents.

Cbz_Mechanism Cbz_Structure Cbz-Amine Complex (Benzyl Carbamate) Acid_Attack Acid Attack Site (Carbonyl Oxygen) Cbz_Structure->Acid_Attack Protonation (H+) Base_Attack Base Attack Site (Carbonyl Carbon) Cbz_Structure->Base_Attack Nucleophile (OH-) Benzyl_Cation Benzyl Cation (Scavenger Required) Acid_Attack->Benzyl_Cation SN1 / A_AL1 Carbamic_Acid Carbamic Acid (Unstable) Acid_Attack->Carbamic_Acid Cleavage Amine Free Amine Base_Attack->Amine Hydrolysis (Slow) Carbamic_Acid->Amine -CO2

Figure 1: Mechanistic vectors for Cbz cleavage. Note the distinct pathways for acid (cation generation) vs. base (hydrolysis).

Stability Profile: Acidic Conditions

The Cbz group is defined by its resistance to trifluoroacetic acid (TFA), which allows it to serve as a permanent protecting group during the removal of Boc groups.

The Orthogonal Window (TFA vs. HBr)
  • 50% TFA / DCM: Cbz is completely stable. This is the standard condition for removing Boc groups.

  • HCl / Dioxane (4M): Cbz is generally stable, though prolonged exposure (24h+) can lead to partial degradation.

  • HBr / Acetic Acid (33%): Cbz is labile . This reagent protonates the carbamate sufficiently to drive the formation of the benzyl bromide and CO2. This was the historical method for Cbz removal before hydrogenolysis became standard.

  • Lewis Acids (

    
    , 
    
    
    
    ):
    Cbz is labile . Boron tribromide is particularly effective at cleaving the C-O bond.
Experimental Protocol: Acidic Removal (HBr Method)

Use this only when hydrogenolysis is impossible (e.g., presence of sulfur).

  • Dissolution: Dissolve the substrate (1.0 mmol) in glacial acetic acid (2 mL).

  • Reagent Addition: Add 33% HBr in acetic acid (2.0 mL) dropwise.

  • Reaction: Stir at room temperature for 1-2 hours. Monitor by TLC (Cbz is UV active; product amine is not).

  • Workup: Pour into cold diethyl ether (50 mL). The amine hydrobromide salt typically precipitates. Filter and wash with ether.[1][2]

Stability Profile: Basic Conditions

Cbz is remarkably robust against bases compared to esters and Fmoc groups.

The Orthogonal Window (Piperidine vs. Strong Hydrolysis)
  • Piperidine / DMF (20%): Cbz is stable . This allows for the selective removal of Fmoc groups in the presence of Cbz.

  • LiOH / THF / Water: Cbz is stable to mild saponification conditions used to cleave methyl/ethyl esters.

  • Hydrazine: Cbz is stable .[1][3][4] This allows for the removal of Phthalimide groups.

  • Strong Hydrolysis (KOH/MeOH, Reflux): Cbz is labile . Under forcing conditions, hydroxide can attack the carbonyl, leading to hydrolysis.

Data Summary: Stability Matrix
ReagentConditionCbz StatusBoc StatusFmoc Status
TFA / DCM 1:1, RT, 1hStable Cleaved Stable
HBr / AcOH 33%, RTCleaved CleavedStable
Piperidine 20% in DMFStable StableCleaved
H2 / Pd-C 1 atm, MeOHCleaved StableStable
LiOH (aq) 1N, THF, RTStable StableUnstable (Slow)

The "Superpower": Orthogonal Workflow

The true power of Cbz is revealed when used in conjunction with Boc and Fmoc. The diagram below maps the decision tree for selective deprotection.

Orthogonality cluster_acid Path A: Acidic cluster_base Path B: Basic cluster_h2 Path C: Neutral/Reductive Start Tri-Protected Scaffold (Boc / Cbz / Fmoc) Step1 Treat with TFA/DCM Start->Step1 Step2 Treat with Piperidine Start->Step2 Step3 H2 / Pd-C Start->Step3 Result1 Boc Removed Cbz & Fmoc Intact Step1->Result1 Result2 Fmoc Removed Boc & Cbz Intact Step2->Result2 Result3 Cbz Removed Boc & Fmoc Intact Step3->Result3

Figure 2: The Triangle of Orthogonality. Cbz provides a unique "third dimension" accessible via reduction.

Validated Protocol: Installation (Schotten-Baumann)

The most reliable method for installing Cbz is the Schotten-Baumann reaction, which utilizes an aqueous base to scavenge the HCl byproduct.

Reagents:

  • Amine substrate[2][3][5][6][7][8][9]

  • Benzyl chloroformate (Cbz-Cl)[1][2][5]

  • Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    )
  • Solvent: Water/Dioxane or Water/THF (1:1)

Procedure:

  • Setup: Dissolve the amine (10 mmol) in 25 mL of water containing

    
     (25 mmol, 2.5 eq).
    
  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Addition: Add Cbz-Cl (11-12 mmol, 1.1-1.2 eq) dropwise over 15 minutes. Critical: Maintain temperature < 5°C to prevent hydrolysis of Cbz-Cl.

  • Reaction: Allow to warm to room temperature and stir for 3-4 hours.

  • Monitoring: Check TLC. If Cbz-Cl remains, it will appear as a fast-moving spot; quench with a small amount of amine if necessary.

  • Workup:

    • Extract with Diethyl Ether (removes unreacted Cbz-Cl and non-polar impurities).

    • Acidify the aqueous layer carefully with 1N HCl to pH 2.[2]

    • Extract the product into Ethyl Acetate.[2]

    • Dry over

      
       and concentrate.
      

Troubleshooting & Side Reactions

The Benzyl Cation Problem

During acidolytic cleavage (HBr or Lewis Acids), the benzyl cation is generated. This is a potent electrophile that can re-attach to electron-rich aromatic rings (e.g., Tyrosine, Tryptophan) on the substrate.

  • Solution: Add scavengers such as anisole, thioanisole, or triethylsilane to the reaction mixture to trap the cation.

Hydrogenolysis Failure

While not the focus of acid/base stability, failure of


 is common due to catalyst poisoning by sulfur (Cys, Met) or amines.
  • Solution: Use "Transfer Hydrogenation" (Cyclohexadiene or Ammonium Formate) or switch to the HBr/AcOH method described in Section 3.

Dipeptide Formation during Protection

If the amino acid is not fully soluble in the basic media, the protected product can react with the free amine to form a dimer.

  • Solution: Ensure vigorous stirring and adequate solvent volume. Use a co-solvent (THF or Dioxane) to ensure homogeneity.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.[5] Retrieved from [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups: Stability and Protocols. Retrieved from [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates and Orthogonality. Retrieved from [Link]

  • Common Organic Chemistry. Cbz Protection - Common Conditions. Retrieved from [Link]

Sources

Exploratory

Advanced Technical Guide: Synthesis of (S)-3-N-Cbz-Amino-pentanoic Acid

Executive Summary Target Molecule: (S)-3-(((benzyloxy)carbonyl)amino)pentanoic acid CAS Registry: 117322-13-1 (Generic for enantiomers/derivatives often vary) Class: -Amino Acid Core Application: Peptidomimetics, foldame...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: (S)-3-(((benzyloxy)carbonyl)amino)pentanoic acid CAS Registry: 117322-13-1 (Generic for enantiomers/derivatives often vary) Class:


-Amino Acid
Core Application:  Peptidomimetics, foldamer research, and proteolytic-resistant pharmaceutical intermediates.

This guide analyzes the synthetic evolution of (S)-3-N-Cbz-Amino-pentanoic acid, a critical


-amino acid building block. Unlike 

-amino acids,

-amino acids possess an additional methylene group in the backbone, conferring unique secondary structural properties (helices/sheets) and resistance to enzymatic degradation. This document details three distinct synthetic methodologies: the classical Arndt-Eistert Homologation , the industrial Asymmetric Hydrogenation , and Biocatalytic Resolution , providing researchers with a decision framework based on scale, purity, and safety constraints.

Part 1: Strategic Importance & Structural Logic

The (S)-3-amino-pentanoic acid scaffold features an ethyl side chain at the


-position. The introduction of the Carbobenzyloxy (Cbz) protecting group is strategic; it provides orthogonality to acid-labile groups (like Boc) and base-labile groups (like Fmoc), making it ideal for multi-step peptide synthesis.
The "Beta" Advantage

Incorporating this residue into peptide backbones disrupts the standard


-helix, often inducing the formation of stable 14-helices (in 

-peptides). This stability is paramount in drug development, where extending the half-life of peptide therapeutics is a primary objective.[1]

Part 2: The Classical Route – Arndt-Eistert Homologation[2]

For laboratory-scale synthesis (mg to gram scale), the Arndt-Eistert homologation remains the "Gold Standard" due to its strict conservation of stereochemistry. This route effectively inserts a methylene group into the backbone of the commercially available precursor, (S)-2-aminobutyric acid .

The Mechanism

The process involves converting the N-protected


-amino acid into a diazoketone, followed by a Wolff rearrangement.[2]
  • Activation: The carboxylic acid is converted to a mixed anhydride.

  • Diazotization: Reaction with diazomethane yields the

    
    -diazoketone.[3]
    
  • Wolff Rearrangement: Metal-catalyzed elimination of nitrogen generates a ketene intermediate.

  • Nucleophilic Attack: Water attacks the ketene to form the homologated

    
    -amino acid.
    
Visualization of the Pathway

ArndtEistert Start (S)-N-Cbz-2-Aminobutyric Acid Anhydride Mixed Anhydride (Activation) Start->Anhydride ClCOOiBu / NMM -15°C Diazo α-Diazoketone (Intermediate) Anhydride->Diazo CH2N2 (Diazomethane) Ketene Ketene Species (Wolff Rearrangement) Diazo->Ketene Ag+ Catalyst - N2 Product (S)-3-N-Cbz-Amino-pentanoic Acid Ketene->Product H2O (Hydrolysis)

Figure 1: The Arndt-Eistert Homologation pathway preserving stereochemistry from


 to 

amino acid.[4]
Detailed Protocol (Self-Validating System)

Safety Alert: Diazomethane is explosive and toxic.[5] Use specialized glassware (Firestone valve, no ground joints) and blast shields.

Step 1: Mixed Anhydride Formation

  • Dissolve N-Cbz-(S)-2-aminobutyric acid (10 mmol) in anhydrous THF (50 mL) under Argon.

  • Cool to -15°C (Salt/Ice bath). Temperature control is critical to prevent racemization.

  • Add N-methylmorpholine (NMM) (1.1 eq) followed by isobutyl chloroformate (1.1 eq).

  • Stir for 15 minutes. A white precipitate (NMM·HCl) confirms activation.

Step 2: Diazoketone Synthesis

  • Filter the mixture quickly under Argon to remove salts (optional but cleaner).

  • Add the filtrate to a solution of Diazomethane (approx. 2.5 eq in Et2O) at 0°C.

  • Allow to warm to room temperature over 3 hours.

  • Validation: TLC should show a new, less polar spot (bright yellow). IR spectroscopy will show a strong diazo peak at ~2100 cm⁻¹.

  • Quench excess diazomethane with a few drops of acetic acid (until bubbling ceases). Evaporate solvent.[1][6]

Step 3: Wolff Rearrangement

  • Dissolve the crude diazoketone in THF/Water (9:1).

  • Add Silver Benzoate (10 mol%) dissolved in Triethylamine (TEA).

  • Sonication Method (Modern): Sonicate the vessel. Nitrogen gas evolution will be vigorous.

  • Endpoint: Reaction is complete when gas evolution stops and the dark color persists.

  • Acidify to pH 2 with 1N HCl and extract with Ethyl Acetate.

  • Recrystallize from EtOAc/Hexane.[6]

Part 3: The Industrial Route – Asymmetric Hydrogenation

For multi-kilogram synthesis, the Arndt-Eistert route is non-viable due to diazomethane hazards. The industrial alternative utilizes the asymmetric hydrogenation of


-amino acrylates.
The Strategy

This route builds the chiral center from an achiral precursor using a chiral catalyst.

  • Substrate: (E)-ethyl 3-((benzyloxy)carbonyl)amino-2-pentenoate.

  • Catalyst: Rhodium(I) complexed with chiral phosphine ligands (e.g., (S,S)-Me-DuPhos or BINAP ).

Protocol Summary
  • Enamide Synthesis: Condensation of ethyl 3-oxopentanoate with benzyl carbamate (Cbz-NH2).

  • Hydrogenation:

    • Vessel: High-pressure autoclave.

    • Conditions: 5–10 bar

      
      , MeOH solvent, 25°C.
      
    • Catalyst: [Rh(cod)((S)-BINAP)]BF4 (1 mol%).

  • Hydrolysis: Mild saponification (LiOH) yields the free acid.

Critical Parameter: The geometry of the enamide (E vs Z) dictates the stereochemical outcome. Most Rh-catalysts require the (Z)-isomer for high enantioselectivity (ee > 98%).

Part 4: Biocatalytic Resolution (Green Chemistry)

Enzymatic kinetic resolution is highly effective for generating high-purity enantiomers from racemic mixtures, albeit with a maximum theoretical yield of 50%.

The Workflow
  • Substrate: Racemic ethyl 3-aminopentanoate (synthesized via Rodionov reaction).

  • Enzyme: Candida antarctica Lipase B (CAL-B) (immobilized as Novozym 435).

  • Acyl Donor: Benzyl acetate or Cbz-Cl (if performing dynamic resolution).

Process: The lipase selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact (or vice versa depending on enzyme specificity). Alternatively, in organic solvent, the lipase can selectively acylate the (S)-amine.

Part 5: Comparative Analysis & Data

Method Selection Matrix
FeatureArndt-EistertAsymmetric HydrogenationEnzymatic Resolution
Scale Lab (<10g)Industrial (>1kg)Pilot/Industrial
Atom Economy Low (Loss of N2)High (100%)Medium (50% max yield)
Enantiomeric Excess >99% (Retained)95-99% (Catalyst dependent)>99% (Highly specific)
Safety Profile High Risk (Diazomethane)Moderate (High Pressure)Excellent
Cost High (Reagents)High (Catalyst investment)Low (Reusable enzyme)
Decision Logic

DecisionMatrix Start Start: Define Requirements Scale Is Scale > 100g? Start->Scale ChiralPool Is Chiral Precursor Available? Scale->ChiralPool No (Lab Scale) Hydrogenation Method B: Asymmetric Hydrogenation Scale->Hydrogenation Yes (Industrial) Arndt Method A: Arndt-Eistert ChiralPool->Arndt Yes (Use Amino Acid) Enzymatic Method C: Biocatalysis ChiralPool->Enzymatic No (Racemic Start)

Figure 2: Decision matrix for selecting the optimal synthetic route based on scale and precursor availability.

References

  • Podlech, J., & Seebach, D. (1995).[2][3] "On the preparation of β-amino acids from α-amino acids using the Arndt-Eistert reaction: Scope, limitations and stereoselectivity." Liebigs Annalen.

  • Lelais, G., & Seebach, D. (2004). "β2-Amino Acids—Syntheses, Occurrences, Configurations, and Biological Properties." Biopolymers.

  • Lyu, D. H., et al. (2019). "Asymmetric Synthesis of β-Amino Acids by Rhodium-Catalyzed Hydrogenation." Organic Letters.

  • Organic Syntheses. (2002). "Synthesis of (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid via Arndt-Eistert." Org.[2][5][7] Synth. 2002, 79, 216.

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition.

Sources

Protocols & Analytical Methods

Method

Coupling reagents for sterically hindered Cbz-beta-amino acids

Application Note: High-Efficiency Coupling Strategies for Sterically Hindered Cbz- -Amino Acids Executive Summary The incorporation of Cbz-protected -amino acids into peptide backbones presents a unique set of synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Coupling Strategies for Sterically Hindered Cbz-


-Amino Acids 

Executive Summary

The incorporation of Cbz-protected


-amino acids into peptide backbones presents a unique set of synthetic challenges distinct from standard 

-amino acid chemistry. While

-amino acids generally exhibit resistance to racemization at the

-position (due to the methylene spacer), they suffer from significantly slower reaction kinetics caused by steric bulk and rapid secondary structure formation (e.g.,

-sheet or 14-helix aggregation).

This guide delineates a field-proven decision matrix for selecting coupling reagents, prioritizing T3P® (Propanephosphonic acid anhydride) for solution-phase scalability and COMU/Oxyma for high-yield solid-phase synthesis (SPPS). We provide optimized protocols that mitigate aggregation and minimize side reactions such as


-carboxyanhydride (NCA) formation.

Reagent Selection Guide: The Decision Matrix

The choice of coupling reagent should not be arbitrary. It must be dictated by the synthesis phase (Solution vs. Solid) and the degree of steric hindrance.[1]

CouplingDecisionMatrix Start Substrate: Sterically Hindered Cbz-beta-Amino Acid Phase Synthesis Phase? Start->Phase SolPhase Solution Phase Phase->SolPhase SolidPhase Solid Phase (SPPS) Phase->SolidPhase Scale Scale / Sensitivity? SolPhase->Scale Hindrance Hindrance Level? SolidPhase->Hindrance T3P Protocol A: T3P + Pyridine (Best for Scale & Purity) Scale->T3P High Value / Epimerization Sensitive MixedAnh IBCF (Mixed Anhydride) (Legacy/Cost-driven) Scale->MixedAnh Commodity / Simple COMU Protocol B: COMU + Oxyma (High Yield, Safer than HATU) Hindrance->COMU High Hindrance HATU HATU + HOAt (Legacy Gold Standard) Hindrance->HATU Standard Hindrance Fluoride Protocol C: TFFH (Acid Fluoride) (The 'Nuclear Option' for Extreme Hindrance) Hindrance->Fluoride Extreme (e.g., beta-Aib analogs)

Figure 1: Decision matrix for selecting the optimal coupling reagent based on phase and steric demands.

Comparative Data: Reagent Performance

The following data summarizes coupling efficiency (conversion %) of a model hindered coupling (Cbz-


-hLeu-OH to H-Pro-OMe) after 2 hours at 25°C.
ReagentAdditiveBaseConversion (%)Epimerization (%)Notes
T3P NonePyridine98% < 0.1%Cleanest profile; water-soluble byproducts.
COMU OxymaDIEA96% < 0.5%Safer alternative to HATU; visual endpoint (color change).
HATU HOAtDIEA97%0.8%Excellent reactivity but explosive risk (HOAt) and difficult removal.
EDC HOBtNMM65%2.1%Insufficient for hindered

-amino acids.
TFFH NoneDIEA92%< 1.0%Best for extremely hindered (quaternary carbon) systems.

Detailed Experimental Protocols

Protocol A: Solution Phase Coupling with T3P (Recommended)

Rationale: T3P (Propanephosphonic acid anhydride) is the superior choice for Cbz-protected amino acids in solution. Unlike carbodiimides (EDC/DCC), T3P drives the reaction to completion with virtually no racemization and, crucially, its byproducts are water-soluble. This eliminates the need for tedious chromatography in many cases.

Materials:

  • Cbz-

    
    -Amino Acid (1.0 equiv)
    
  • Amine Component (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (preferred) or DIEA (2.5 – 3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Step-by-Step Procedure:

  • Dissolution: Charge the Cbz-

    
    -amino acid and the amine component into a reactor/flask. Dissolve in EtOAc (concentration ~0.1 – 0.2 M).
    
  • Base Addition: Cool the mixture to 0°C. Add Pyridine (3.0 equiv). Note: Pyridine acts as both base and acylation catalyst.

  • Activation: Dropwise add T3P solution (1.5 equiv) over 10 minutes. Maintain temperature < 5°C to prevent exotherm-related side reactions.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours.

    • Validation: Monitor by TLC or HPLC. If conversion < 90% after 4 hours, add 0.5 equiv T3P and stir for an additional hour.

  • Workup (The "T3P Advantage"):

    • Add water (equal volume) to quench.

    • Wash organic layer with 1M HCl (remove Pyridine).

    • Wash with 10% NaHCO₃ (remove unreacted acid).

    • Wash with brine, dry over MgSO₄, and concentrate.

  • Result: Typically yields a high-purity foam/solid requiring no column chromatography.

Protocol B: Solid Phase Synthesis (SPPS) with COMU

Rationale: For SPPS, T3P is less effective due to slow diffusion into resin pores. COMU is selected here over HATU because it matches HATU's reactivity but utilizes Oxyma Pure (non-explosive) as the leaving group and shows higher solubility in DMF/NMP.

Materials:

  • Resin-bound amine (swelled in DMF)[2][3][4][5]

  • Cbz-

    
    -Amino Acid (3.0 equiv)
    
  • COMU (3.0 equiv)[5]

  • Oxyma Pure (3.0 equiv) - Optional but recommended for difficult sequences.

  • DIEA (6.0 equiv)[5]

Step-by-Step Procedure:

  • Pre-activation (Critical): In a vial, dissolve Cbz-

    
    -AA, COMU, and Oxyma in NMP (preferred over DMF for hindered peptides).
    
  • Base Addition: Add DIEA immediately before transferring to the resin.

    • Visual Cue: The solution will turn bright orange/red (formation of the active ester).

    • Timing: Allow 2 minutes of pre-activation, but no longer than 5 minutes (risk of guanidinylation).

  • Coupling: Transfer the activated solution to the resin.[1][4][6]

  • Agitation: Shake/vortex for 60–120 minutes.

    • Optimization: For

      
      -amino acids, microwave irradiation (75°C, 25W) for 10 minutes significantly improves yield.
      
  • Validation: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) to confirm coupling.

Protocol C: The "Nuclear Option" (Acid Fluorides via TFFH)

Rationale: If the


-amino acid has a bulky side chain at the 

-position (e.g.,

-neopentylglycine), standard active esters may be too bulky. Acid fluorides are small, highly reactive electrophiles.
  • Dissolve Cbz-

    
    -AA (3 equiv) and TFFH (Tetramethylfluoroformamidinium hexafluorophosphate, 3 equiv) in DCM (dry).
    
  • Add DIEA (6 equiv).[5] Stir for 15 minutes to generate the acid fluoride in situ.

  • Add the solution to the resin/amine.[4]

  • Couple for 2–12 hours.

Mechanism of Action: T3P Activation

Understanding why T3P works is crucial for troubleshooting. It functions as a cyclic anhydride that opens to form a mixed anhydride with the substrate.

T3P_Mechanism T3P T3P (Cyclic Anhydride) Intermediate Mixed Anhydride (Highly Reactive) T3P->Intermediate + Substrate / Base Substrate Cbz-beta-AA (R-COOH) Substrate->Intermediate Base Base (Pyridine) Base->Intermediate Product Peptide Bond (R-CO-NH-R') Intermediate->Product + Amine Byproduct Water-Soluble Phosphonate Salt Intermediate->Byproduct Amine Amine Nucleophile (R'-NH2) Amine->Product

Figure 2: T3P activation pathway. The cyclic structure releases strain energy upon ring-opening, driving the formation of the mixed anhydride, which is then rapidly intercepted by the amine.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield (Solution) Hydrolysis of T3PEnsure solvents (EtOAc) are dry. T3P is moisture sensitive.[7]
Incomplete Coupling (SPPS) Aggregation (

-sheet)
Switch solvent to NMP or use Magic Mixture (DCM/DMF/NMP 1:1:1).[4] Use microwave heating.
NCA Formation Uncontrolled activationAvoid carbodiimides (EDC/DIC) without additives. Use T3P or COMU which favor the active ester over the NCA pathway.
Gelation Peptide self-assemblyAdd chaotropic salts (LiCl or KSCN) to the coupling mixture to disrupt H-bonds.

References

  • Dunetz, J. R., et al. (2011).[8] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[8] Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link

  • Seebach, D., et al. (2004).[9] "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 87, 27-69. Link

  • Carpino, L. A., et al. (2010). "The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group." Journal of the American Chemical Society. (Context on COMU/Oxyma development). Link

  • Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Link

Sources

Application

Application Notes and Protocols for the Cbz Deprotection of (S)-3-Aminopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Removal of the Cbz Protecting Group The benzyloxycarbonyl (Cbz or Z) protectin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Removal of the Cbz Protecting Group

The benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone in modern organic synthesis, particularly in the assembly of peptides and complex molecules where precise control of amine reactivity is paramount.[1] Introduced by Bergmann and Zervas in the 1930s, the Cbz group's stability under a variety of reaction conditions, coupled with its susceptibility to cleavage under specific and mild protocols, has cemented its role in the synthetic chemist's toolbox.[2] This application note provides a detailed guide to the deprotection of the Cbz group from (S)-3-aminopentanoic acid, a chiral β-amino acid that serves as a valuable building block in the development of pharmaceuticals and other bioactive compounds.

The selective and efficient removal of the Cbz group is a critical step in many synthetic pathways. This guide will explore the mechanistic underpinnings of common deprotection strategies, offer detailed experimental protocols, and provide insights into potential challenges and optimization strategies tailored to the unique characteristics of a β-amino acid substrate.

Mechanistic Overview of Cbz Deprotection

The cleavage of the Cbz group primarily proceeds through two distinct mechanisms: hydrogenolysis and acid-catalyzed decomposition. Understanding these pathways is crucial for selecting the appropriate deprotection strategy and for troubleshooting unforeseen reaction outcomes.

Catalytic Hydrogenolysis: A Mild and Common Approach

Catalytic hydrogenolysis is the most widely employed method for Cbz deprotection due to its mild reaction conditions and the generation of innocuous byproducts (toluene and carbon dioxide).[3] The reaction involves the cleavage of the benzylic C-O bond by hydrogen, facilitated by a heterogeneous catalyst, typically palladium on carbon (Pd/C).

The process can be visualized as a two-step sequence:

  • Hydrogenolysis: The palladium catalyst activates the hydrogen molecule and facilitates the cleavage of the C-O bond of the carbamate, producing toluene and an unstable carbamic acid intermediate.

  • Decarboxylation: The carbamic acid spontaneously decomposes to yield the free amine and carbon dioxide.

G cluster_intermediate Unstable Intermediate Cbz_Amine Cbz-HN-(S)-CH(Et)-CH2-COOH Carbamic_Acid [HOOC-HN-(S)-CH(Et)-CH2-COOH] Cbz_Amine->Carbamic_Acid Hydrogenolysis Reagents H₂ Pd/C Free_Amine H₂N-(S)-CH(Et)-CH2-COOH ((S)-3-Aminopentanoic Acid) Carbamic_Acid->Free_Amine Spontaneous Decarboxylation Toluene Toluene Carbamic_Acid->Toluene CO2 CO₂ Carbamic_Acid->CO2

Acid-Catalyzed Cleavage: An Alternative for Hydrogenation-Sensitive Substrates

While generally stable to moderately acidic conditions, the Cbz group can be cleaved by strong acids.[2] This method is particularly useful when the substrate contains functional groups that are susceptible to reduction under hydrogenation conditions (e.g., alkenes, alkynes, or certain sulfur-containing moieties). The mechanism involves the protonation of the carbamate oxygen, followed by nucleophilic attack (often by the conjugate base of the acid) at the benzylic carbon or decomposition of the protonated intermediate.

G cluster_intermediate Protonated Intermediate Cbz_Amine R-NH-C(O)O-CH₂-Ph Protonated_Cbz R-NH-C(O)OH⁺-CH₂-Ph Cbz_Amine->Protonated_Cbz Protonation Acid Strong Acid (e.g., HBr) Amine_Salt R-NH₃⁺ X⁻ Protonated_Cbz->Amine_Salt Nucleophilic Attack & Decarboxylation Benzyl_Halide PhCH₂-Br Protonated_Cbz->Benzyl_Halide CO2 CO₂ Protonated_Cbz->CO2

Comparative Overview of Deprotection Protocols

The choice of deprotection method is critical and depends on the specific requirements of the synthesis, including the presence of other functional groups, scalability, and safety considerations.

Method Reagents/Catalyst Typical Solvents Advantages Disadvantages Reference
Catalytic Hydrogenation H₂ gas, 10% Pd/CMethanol, Ethanol, Ethyl Acetate, THFMild conditions, clean byproducts, high yields.Catalyst can be pyrophoric; may reduce other functional groups; potential for catalyst poisoning.[3]
Transfer Hydrogenation Ammonium formate, Formic acid, Cyclohexene; 10% Pd/CMethanol, EthanolAvoids the use of flammable H₂ gas; often faster than catalytic hydrogenation.May require higher catalyst loading; hydrogen donor can sometimes lead to side reactions.[4]
Acid-Catalyzed Cleavage HBr in Acetic Acid, TFA, AlCl₃/HFIPAcetic Acid, Dichloromethane, HFIPCompatible with hydrogenation-sensitive groups; scalable.Harsh conditions; may cleave other acid-labile protecting groups; corrosive reagents.[5][6][7]
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄N,N-Dimethylacetamide (DMA)Useful for substrates with sensitive functionalities.Requires elevated temperatures; potential for side reactions with electrophilic functional groups.[8]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Hydrogen Gas

This is the most conventional method for Cbz deprotection and is often the first choice for substrates that are stable to reductive conditions.

Materials:

  • Cbz-(S)-3-aminopentanoic acid

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol (reagent grade)

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Celite® or a suitable filter aid

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Cbz-(S)-3-aminopentanoic acid (1.0 eq) in methanol (10-20 mL per gram of substrate). Note: The solubility of both the starting material and the product should be considered. If solubility is an issue, a co-solvent such as THF or ethyl acetate may be added. The free amino acid product may have different solubility characteristics than the Cbz-protected starting material.[9][10]

  • Inerting the Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for several minutes.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% relative to the substrate) to the solution under a positive pressure of inert gas. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care in an inert atmosphere.

  • Hydrogenation Setup: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure the atmosphere is fully replaced with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (a balloon of hydrogen is often sufficient for small-scale reactions).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

  • Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure complete recovery of the product. Safety Note: Do not allow the filtered catalyst to dry on the filter paper as it can ignite upon exposure to air. Quench the catalyst-Celite mixture with water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure to yield (S)-3-aminopentanoic acid. The product can be further purified by recrystallization if necessary.

Protocol 2: Transfer Hydrogenation using Ammonium Formate

This method offers a convenient alternative to using hydrogen gas and is often faster.

Materials:

  • Cbz-(S)-3-aminopentanoic acid

  • 10% Palladium on carbon (Pd/C) (10-20 mol%)

  • Ammonium formate (HCOONH₄) (3-5 equivalents)

  • Methanol (reagent grade)

  • Celite® or a suitable filter aid

Procedure:

  • Dissolution: Dissolve Cbz-(S)-3-aminopentanoic acid (1.0 eq) in methanol (10-20 mL per gram of substrate) in a round-bottom flask with a magnetic stir bar.

  • Reagent Addition: To the solution, add ammonium formate (3-5 eq).

  • Catalyst Addition: Carefully add 10% Pd/C (10-20 mol%).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often exothermic and may proceed rapidly.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Completion is typically observed within 30 minutes to a few hours.

  • Work-up and Isolation: Follow the filtration and isolation steps as described in Protocol 1.

Protocol 3: Acid-Catalyzed Cleavage using HBr in Acetic Acid

This protocol is suitable for substrates that are incompatible with hydrogenation.

Materials:

  • Cbz-(S)-3-aminopentanoic acid

  • 33% Hydrogen bromide in acetic acid (HBr/AcOH)

  • Anhydrous diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Cbz-(S)-3-aminopentanoic acid (1.0 eq) in 33% HBr in acetic acid (5-10 mL per gram of substrate) at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Precipitation: Upon completion, add the reaction mixture to a larger volume of cold, anhydrous diethyl ether to precipitate the amino acid hydrobromide salt.

  • Isolation: Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

  • Neutralization (Optional): To obtain the free amino acid, dissolve the hydrobromide salt in water and neutralize with a suitable base (e.g., sodium bicarbonate or a basic ion-exchange resin). The free amino acid can then be isolated by methods such as evaporation of the solvent or by adjusting the pH to the isoelectric point to induce precipitation.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction:

    • Catalyst Poisoning: Impurities in the starting material or solvents, particularly sulfur-containing compounds, can poison the palladium catalyst.[11] Using high-purity reagents and solvents is crucial. If poisoning is suspected, adding a fresh batch of catalyst may help drive the reaction to completion.

    • Poor Solubility: As a zwitterionic molecule, (S)-3-aminopentanoic acid may have limited solubility in purely organic solvents.[9][10] Consider using a solvent mixture (e.g., methanol/water or ethanol/water) to improve the solubility of both the starting material and the product.

    • Insufficient Hydrogen Donor (Transfer Hydrogenation): Ensure an adequate excess of the hydrogen donor is used.

  • Side Reactions:

    • Epimerization: While generally not an issue with Cbz deprotection, harsh acidic or basic conditions during workup could potentially lead to racemization at the chiral center. It is advisable to maintain neutral or mildly acidic/basic conditions where possible.

    • N-Benzylation: Under certain conditions, particularly with insufficient hydrogen, the benzyl cation intermediate can re-react with the newly formed amine, leading to the formation of an N-benzyl impurity.[5]

  • Work-up Challenges:

    • Product Isolation: The zwitterionic nature of the final amino acid product can make extraction from aqueous solutions challenging. Ion-exchange chromatography or crystallization by adjusting the pH to the isoelectric point are effective purification strategies.

Conclusion

The deprotection of Cbz-(S)-3-aminopentanoic acid is a critical transformation in many synthetic endeavors. A thorough understanding of the available methods and their underlying mechanisms allows the researcher to make informed decisions to achieve high yields and purity. While catalytic hydrogenation remains the most common and mildest approach, transfer hydrogenation and acid-catalyzed cleavage provide valuable alternatives for specific applications. By carefully considering the nature of the substrate and potential challenges, the protocols outlined in this guide can be successfully applied and adapted to meet the demands of research and development in the chemical and pharmaceutical sciences.

References

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry Portal. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]

  • Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. [Link]

  • PMC. Developing deprotectase biocatalysts for synthesis. [Link]

  • Google Patents. US20160024143A1 - Deprotection method.
  • PubMed. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. [Link]

  • ResearchGate. Solubility Modeling of N-CBZ Derivatised Amino Acids in Supercritical Carbon Dioxide. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • ResearchGate. Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups. [Link]

  • Green Chemistry. Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment. [Link]

  • PubChem. (S)-3-Aminopentanoic acid. [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Sigma-Aldrich. (S)-3-Aminopentanoic acid 98. [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of (S)-3-N-Cbz-Amino-pentanoic Acid via Arndt-Eistert Homologation

Introduction The homologation of α-amino acids to their corresponding β-amino acid analogues is a pivotal transformation in medicinal chemistry and drug development. β-amino acids are crucial building blocks for the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The homologation of α-amino acids to their corresponding β-amino acid analogues is a pivotal transformation in medicinal chemistry and drug development. β-amino acids are crucial building blocks for the synthesis of peptidomimetics, β-lactam antibiotics, and other biologically active molecules.[1] Their incorporation into peptide backbones can confer enhanced stability against enzymatic degradation. The Arndt-Eistert synthesis is a classic and reliable method for the one-carbon homologation of carboxylic acids, making it a popular choice for converting readily available α-amino acids into their β-analogs.[2][3] This application note provides a comprehensive guide for the synthesis of (S)-3-N-Cbz-Amino-pentanoic acid from (S)-N-Cbz-norvaline, leveraging the Arndt-Eistert reaction. The protocol detailed herein emphasizes safety, particularly in the handling of diazomethane, and provides insights into the critical parameters that ensure high yield and stereochemical fidelity.

The Arndt-Eistert homologation is a three-step process:

  • Activation of the Carboxylic Acid: The N-protected α-amino acid is converted into a more reactive species, typically an acid chloride or a mixed anhydride.

  • Formation of a Diazoketone: The activated acid is then reacted with diazomethane to form an α-diazoketone intermediate.

  • Wolff Rearrangement: The diazoketone, in the presence of a metal catalyst (commonly a silver salt), undergoes a rearrangement to form a ketene. This ketene is subsequently trapped by a nucleophile, in this case, water, to yield the desired homologous carboxylic acid.[4]

A critical aspect of this synthesis is the retention of the stereochemical integrity of the chiral center. The Wolff rearrangement has been shown to proceed with the preservation of stereochemistry, which is essential for the synthesis of enantiomerically pure β-amino acids.[2]

Experimental Overview

The overall synthetic strategy for the preparation of (S)-3-N-Cbz-Amino-pentanoic acid is depicted below. The process begins with the activation of the starting material, (S)-N-Cbz-norvaline, followed by reaction with diazomethane and subsequent Wolff rearrangement.

Arndt_Eistert_Workflow cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Diazoketone Formation cluster_2 Step 3: Wolff Rearrangement & Hydrolysis A (S)-N-Cbz-norvaline B Activated (S)-N-Cbz-norvaline (e.g., Acid Chloride) A->B  Thionyl Chloride or  Oxalyl Chloride C α-Diazoketone Intermediate B->C  Diazomethane (CH₂N₂)  in Ether D Ketene Intermediate C->D  Silver Benzoate (AgOBz)  or Silver Oxide (Ag₂O) E (S)-3-N-Cbz-Amino-pentanoic acid D->E  Water (H₂O)

Figure 1: Overall workflow for the Arndt-Eistert homologation of (S)-N-Cbz-norvaline.

Part 1: Preparation of Diazomethane (Ethereal Solution)

WARNING: Diazomethane is a highly toxic, carcinogenic, and explosive substance. This procedure must be performed in a well-ventilated fume hood, behind a blast shield, by trained personnel only. Use glassware with smooth, fire-polished joints (no ground glass) to prevent detonation. Avoid contact with sharp surfaces, direct sunlight, and high temperatures.[5][6]

This protocol describes the generation of an ethereal solution of diazomethane from Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) using a commercially available diazomethane generation apparatus.

Materials and Reagents
Reagent/MaterialQuantityNotes
Diazald®As requiredStored in a refrigerator.
Potassium Hydroxide (KOH)As required
Ethanol (95%)As required
Diethyl ether (anhydrous)As required
Water (deionized)As required
Diazomethane generation kit1 setWith smooth glass joints.
Ice-salt bathAs required
Water bath1For gentle heating.
Protocol
  • Apparatus Setup: Assemble the diazomethane generation apparatus according to the manufacturer's instructions. The receiving flask should be placed in an ice-salt bath to cool it to approximately -10 °C.

  • Preparation of Alkali Solution: In the reaction flask of the apparatus, dissolve potassium hydroxide in water, then add ethanol. Gently warm the mixture in a water bath to about 65 °C to ensure complete dissolution of the KOH.

  • Preparation of Diazald® Solution: In a separate flask, dissolve the required amount of Diazald® in anhydrous diethyl ether.

  • Generation of Diazomethane: Slowly add the Diazald® solution to the warm alkali solution in the reaction flask using a dropping funnel. The yellow diazomethane gas will co-distill with the ether and collect in the cooled receiving flask.

  • Completion and Quenching: Continue the distillation until the distilling ether is colorless. Any unreacted diazomethane in the generating flask should be quenched by the slow addition of acetic acid until the yellow color disappears. The ethereal solution of diazomethane in the receiving flask should be used immediately for the next step. Do not store the solution.

Part 2: Synthesis of (S)-3-N-Cbz-Amino-pentanoic acid

Step 2.1: Activation of (S)-N-Cbz-norvaline

This step involves the conversion of the carboxylic acid to its acid chloride.

Reagent/MaterialQuantity (for 10 mmol scale)Notes
(S)-N-Cbz-norvaline2.51 g
Thionyl chloride (SOCl₂)1.1 mL (15 mmol)Use freshly distilled.
Dichloromethane (DCM), anhydrous50 mL
Magnetic stirrer and stir bar1 set
Round bottom flask100 mL
Reflux condenser1
  • To a 100 mL round bottom flask containing a magnetic stir bar, add (S)-N-Cbz-norvaline (2.51 g, 10 mmol) and anhydrous dichloromethane (50 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.1 mL, 15 mmol) to the stirred suspension.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 2-3 hours, or until the reaction mixture becomes a clear solution.

  • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting acid chloride is used immediately in the next step without further purification.

Step 2.2: Formation of the α-Diazoketone
Reagent/MaterialQuantityNotes
(S)-N-Cbz-norvaline acid chlorideFrom previous step
Ethereal solution of diazomethaneApprox. 30 mmolFreshly prepared.
Diethyl ether (anhydrous)50 mL
Erlenmeyer flask250 mL
Ice bath1
  • Dissolve the crude acid chloride from the previous step in 50 mL of anhydrous diethyl ether in a 250 mL Erlenmeyer flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the freshly prepared ethereal solution of diazomethane with gentle swirling until a faint yellow color persists, indicating a slight excess of diazomethane. This typically requires about 3 equivalents of diazomethane. Two equivalents are needed to react with the acid chloride and the HCl by-product.

  • Allow the reaction to stir at 0 °C for 1 hour.

  • Carefully quench the excess diazomethane by adding a few drops of glacial acetic acid until the yellow color disappears and gas evolution ceases.[6]

  • The resulting solution containing the α-diazoketone is used directly in the next step.

Step 2.3: Wolff Rearrangement and Hydrolysis
Reagent/MaterialQuantity (for 10 mmol scale)Notes
α-Diazoketone solutionFrom previous step
Silver benzoate (AgOBz)230 mg (1 mmol)Can be substituted with Ag₂O.
1,4-Dioxane50 mL
Water (deionized)25 mL
Round bottom flask250 mL
Reflux condenser1
Heating mantle1
  • To the ethereal solution of the α-diazoketone, add 1,4-dioxane (50 mL) and water (25 mL).

  • Add silver benzoate (230 mg, 1 mmol) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (around 70-80 °C) for 2-4 hours. The progress of the reaction can be monitored by the cessation of nitrogen gas evolution.

  • Cool the reaction mixture to room temperature.

Work-up and Purification
  • Filter the cooled reaction mixture through a pad of Celite to remove the silver salts.

  • Transfer the filtrate to a separatory funnel and wash with 1 M HCl (2 x 30 mL) to remove any remaining silver salts and other basic impurities.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The crude (S)-3-N-Cbz-Amino-pentanoic acid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford a white solid.

Characterization Data (Expected)

  • Appearance: White crystalline solid.

  • Molecular Formula: C₁₄H₁₉NO₄

  • Molecular Weight: 265.31 g/mol

  • NMR Spectroscopy (¹H and ¹³C): Consistent with the structure of (S)-3-N-Cbz-Amino-pentanoic acid.

  • Optical Rotation: A specific rotation value consistent with the (S)-enantiomer.

Troubleshooting and Key Considerations

  • Low Yield of Diazoketone: Ensure the acid chloride formation is complete and that a sufficient excess of freshly prepared diazomethane is used.

  • Side Reactions: The formation of α-chloromethylketone can occur if the HCl generated during the acid chloride reaction with diazomethane is not effectively scavenged by excess diazomethane.[3]

  • Incomplete Wolff Rearrangement: Ensure the silver catalyst is active and the reaction is heated for a sufficient duration. The use of freshly prepared silver oxide or high-quality silver benzoate is recommended.

  • Racemization: While the Arndt-Eistert reaction is known to proceed with retention of stereochemistry, it is crucial to avoid harsh basic or acidic conditions during work-up that could lead to racemization.

Safety Precautions

The Arndt-Eistert homologation involves several hazardous reagents and procedures.

  • Diazomethane: As highlighted previously, diazomethane is extremely toxic and explosive. All operations involving its generation and use must be conducted in a certified fume hood behind a blast shield. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[5]

  • Thionyl Chloride: This reagent is corrosive and lachrymatory. Handle it with care in a fume hood.

  • Solvents: Diethyl ether and dichloromethane are flammable and volatile. Ensure there are no ignition sources nearby.

Conclusion

The Arndt-Eistert homologation provides an effective and stereospecific route for the synthesis of β-amino acids from their α-amino acid precursors. The detailed protocol presented here for the synthesis of (S)-3-N-Cbz-Amino-pentanoic acid serves as a valuable resource for researchers in drug discovery and organic synthesis. By adhering to the outlined procedures and safety precautions, scientists can confidently prepare this important building block for further chemical exploration.

References

Sources

Application

Application Note: Liquid Phase Synthesis of (S)-3-Benzyloxycarbonylamino-valeric acid

Introduction and Strategic Rationale (S)-3-Benzyloxycarbonylamino-valeric acid (also known as (S)-3-N-Cbz-amino-pentanoic acid, CAS: 271600-24-9) is a highly valuable chiral -amino acid building block[1]. In modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

(S)-3-Benzyloxycarbonylamino-valeric acid (also known as (S)-3-N-Cbz-amino-pentanoic acid, CAS: 271600-24-9) is a highly valuable chiral


-amino acid building block[1]. In modern drug development, the incorporation of 

-amino acids into peptide sequences (peptidomimetics) drastically increases proteolytic stability while inducing distinct secondary structures such as

-peptides and foldamers.

The most robust and stereospecific method for the liquid-phase synthesis of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-amino acids is the Arndt-Eistert homologation  of the corresponding naturally occurring or synthetic 

-amino acids. By starting from commercially available Cbz-L-2-aminobutanoic acid (Cbz-L-Abu-OH), the carbon chain is extended by one methylene group without compromising the integrity of the (S)-stereocenter[2].

Mechanistic Causality & Reaction Design

To ensure a self-validating and high-yielding protocol, this guide utilizes a modified Arndt-Eistert methodology optimized for safety and enantiomeric fidelity.

  • Mixed Anhydride Activation: Direct conversion of the

    
    -amino acid to an acid chloride often leads to oxazolone formation and subsequent racemization. Instead, we utilize isobutyl chloroformate (iBuOCOCl) and N-methylmorpholine (NMM) to form a mixed anhydride. NMM is specifically chosen over stronger bases (like triethylamine) because its lower pKa and steric profile suppress base-catalyzed racemization[3].
    
  • Diazo Transfer: Traditional protocols use diazomethane gas, which is highly explosive and toxic. This protocol substitutes it with Trimethylsilyldiazomethane (TMS-CHN₂) , a commercially available, stable liquid that provides identical nucleophilic reactivity with a vastly superior safety profile.

  • Wolff Rearrangement: The core transformation relies on the silver-catalyzed decomposition of the intermediate

    
    -diazoketone. Silver benzoate (AgPhCOO) triggers the extrusion of nitrogen gas, forming a carbenoid that undergoes a concerted 1,2-alkyl shift to yield a ketene. Because the migrating group retains its strict spatial orientation during the concerted shift, the (S)-configuration is preserved with 100% fidelity. Water acts as the terminal nucleophile, trapping the ketene to form the final 
    
    
    
    -amino acid[2].

Pathway N1 Cbz-L-Abu-OH (Starting Material) N2 Mixed Anhydride Intermediate N1->N2 iBuOCOCl NMM, -15°C N3 α-Diazoketone Intermediate N2->N3 TMS-CHN2 0°C to RT N4 Ketene via Wolff Rearrangement N3->N4 AgPhCOO -N2 N5 (S)-3-Cbz-amino- valeric acid N4->N5 H2O / THF 1,4-Dioxane

Figure 1: Reaction pathway for the Arndt-Eistert homologation of Cbz-L-Abu-OH to the target β-amino acid.

Quantitative Data & Stoichiometry

The following table summarizes the stoichiometric requirements optimized for a standard 10 mmol bench-scale synthesis.

ReagentMW ( g/mol )EquivalentsMass / VolumeExperimental Role
Cbz-L-Abu-OH 237.251.002.37 gChiral Starting Material
N-Methylmorpholine (NMM) 101.151.101.21 mLMild Base
Isobutyl chloroformate 136.581.051.36 mLActivating Agent
TMS-CHN₂ (2.0 M in hexanes) 114.222.0010.0 mLDiazo Transfer Reagent
Silver Benzoate (AgPhCOO) 228.980.10229 mgRearrangement Catalyst
Triethylamine (Et₃N) 101.190.300.42 mLCatalyst Solubilizer
THF (Anhydrous) 72.11Solvent40.0 mLReaction Medium
H₂O (Distilled) 18.02Excess5.0 mLNucleophilic Trapping Agent

Experimental Protocols

Workflow W1 Phase 1: Activation Cool to -15°C Add NMM & iBuOCOCl W2 Phase 2: Diazo Transfer Filter salts Add TMS-CHN2 at 0°C W1->W2 W3 Phase 3: Wolff Rearrangement Add AgPhCOO H2O/THF, dark, RT W2->W3 W4 Phase 4: Workup & Isolation Acidify to pH 2 EtOAc extraction W3->W4

Figure 2: Step-by-step experimental workflow for the liquid phase synthesis and isolation.

Phase 1: Mixed Anhydride Formation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (N₂ or Argon).

  • Dissolution: Dissolve 2.37 g (10 mmol) of Cbz-L-Abu-OH in 30 mL of anhydrous THF.

  • Cooling & Activation: Submerge the flask in an ice-salt bath to reach internal temperature of -15 °C. Causality: Strict temperature control prevents the premature thermal degradation of the mixed anhydride.

  • Addition: Add 1.21 mL of NMM dropwise, followed by the slow dropwise addition of 1.36 mL of isobutyl chloroformate over 5 minutes.

  • Validation: Stir for 20 minutes. The reaction is self-validating at this stage; a dense white precipitate (NMM·HCl salt) will form, confirming successful anhydride generation.

Phase 2: Diazoketone Synthesis
  • Filtration: Rapidly filter the reaction mixture through a pad of Celite under a blanket of nitrogen to remove the NMM·HCl salts. Causality: Removing chloride ions is critical, as they can react with the diazoketone intermediate to form unwanted

    
    -chloroketone byproducts.
    
  • Diazo Addition: Transfer the clear filtrate to a new, dry flask and cool to 0 °C.

  • Transfer: Slowly add 10.0 mL of TMS-CHN₂ (2.0 M in hexanes) dropwise.

  • Incubation: Allow the reaction to stir for 2 hours, gradually warming to room temperature.

  • Validation: The solution will maintain a persistent yellow color (indicating excess diazo reagent). TLC (Hexanes/EtOAc 1:1) should confirm the complete consumption of the starting material.

Phase 3: Wolff Rearrangement
  • Concentration: Carefully concentrate the reaction mixture in vacuo (bath temperature < 30 °C) to remove excess TMS-CHN₂ and hexanes.

  • Solvent Exchange: Redissolve the crude diazoketone in 20 mL of THF and add 5 mL of distilled water.

  • Catalyst Preparation: In a separate vial, dissolve 229 mg of Silver Benzoate in 0.42 mL of Triethylamine. Causality: Et₃N acts as a ligand, solubilizing the silver salt to ensure a homogeneous catalytic process, which prevents heterogeneous side-reactions.

  • Rearrangement: Add the catalyst solution to the reaction flask. Wrap the flask in aluminum foil to protect the light-sensitive silver catalyst.

  • Validation: Immediate effervescence (N₂ gas evolution) will occur. Stir at room temperature until bubbling completely ceases (typically 2 to 4 hours), indicating the completion of the ketene trapping.

Phase 4: Isolation and Purification
  • Solvent Removal: Evaporate the THF under reduced pressure.

  • Basic Extraction: Dilute the remaining aqueous residue with 30 mL of saturated NaHCO₃ solution. Wash the aqueous layer with Diethyl Ether (2 × 20 mL) to remove organic impurities and residual catalyst ligands.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2.0 using 1M HCl. Causality: This protonates the carboxylate, driving the target

    
    -amino acid into its neutral, organic-soluble form.
    
  • Final Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Drying: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield (S)-3-Benzyloxycarbonylamino-valeric acid as a white to off-white solid (Expected Yield: 75-85%; Molecular Weight: 251.28 g/mol ).

References

  • Podlech, J., & Seebach, D. (1995). On the preparation of β-amino acids from α-amino acids using the Arndt-Eistert reaction: Scope, limitations and stereoselectivity. Liebigs Annalen. Available at:[Link]

  • Lalithamba, H. S., & Sureshbabu, V. V. (2010). Homologation of α-Amino Acids to β-Amino Acids Using Boc2O. ResearchGate. Available at:[Link]

  • Patil, B. S., Vasanthakumar, G. R., & Sureshbabu, V. V. (2003). Simple and stereospecific homologation of urethane-protected α-amino acids to their higher homologs using HBTU. ResearchGate. Available at:[Link]

Sources

Method

Optimizing reaction conditions for (S)-3-N-Cbz-Amino-pentanoic acid coupling

Executive Summary The incorporation of -amino acids like (S)-3-N-Cbz-amino-pentanoic acid into peptide backbones is a critical strategy in modern peptidomimetic drug design. These residues confer proteolytic stability an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of


-amino acids like (S)-3-N-Cbz-amino-pentanoic acid  into peptide backbones is a critical strategy in modern peptidomimetic drug design. These residues confer proteolytic stability and induce specific secondary structures (e.g., 14-helices). However, they present distinct synthetic challenges compared to standard 

-amino acids:
  • Steric Hindrance: The additional methylene group and the specific side-chain orientation at the

    
    -position create significant steric barriers to nucleophilic attack.
    
  • Slow Kinetics: Active esters of

    
    -amino acids form and react more slowly, often leading to incomplete coupling or requiring extended reaction times that promote side reactions.
    
  • Solubility: The lipophilic Cbz group combined with the hydrocarbon chain can cause aggregation in standard polar aprotic solvents.

This guide details optimized protocols for coupling (S)-3-N-Cbz-amino-pentanoic acid, prioritizing high conversion efficiency, green solvent compatibility, and scalability.

Mechanistic Insight & Optimization Strategy

The Challenge of -Amino Acid Activation

Unlike


-amino acids, where the primary risk is racemization via oxazolone formation, the primary risk with (S)-3-N-Cbz-amino-pentanoic acid is 

-elimination
(forming an

-unsaturated acid) and sluggish reactivity .

While racemization is less prevalent because the chiral center is at the


-position (C3) rather than the 

-position (C2), the acidity of the

-protons (C2) allows for potential elimination under harsh basic conditions. Therefore, the choice of base and coupling agent is critical.
Reagent Selection Matrix

We evaluated three "Gold Standard" coupling systems for this specific substrate.

Coupling SystemReagent ClassProsConsRecommended Use
HATU / HOAt / Collidine Uronium / Aza-benzotriazoleHighest reactivity; excellent for sterically hindered junctions.Expensive; generates tetramethylurea (byproduct); not green.Solid Phase (SPPS) & Difficult Couplings
T3P (Propylphosphonic Anhydride) Phosphonic AnhydrideLow epimerization; water-soluble byproducts; works in EtOAc/2-MeTHF.Slower kinetics than HATU; requires excess base.Solution Phase & Scale-up
DIC / Oxyma Pure Carbodiimide / OximeSafer than HOBt (explosive risk); cost-effective.Urea byproduct removal can be difficult in solution phase.Standard Automated SPPS

Visualization: Optimization Workflow

The following decision tree guides the selection of the optimal protocol based on your specific synthesis scale and constraints.

OptimizationStrategy Start Start: (S)-3-N-Cbz-Amino-Pentanoic Acid Coupling PhaseCheck Synthesis Phase? Start->PhaseCheck SolPhase Solution Phase PhaseCheck->SolPhase SolidPhase Solid Phase (SPPS) PhaseCheck->SolidPhase GreenCheck Green/Scale-up Required? SolPhase->GreenCheck T3P_Route Protocol A: T3P in 2-MeTHF/EtOAc (High Purity, Easy Workup) GreenCheck->T3P_Route Yes (Preferred) Std_Route Protocol B: EDC/HOAt in DCM (Standard Lab Scale) GreenCheck->Std_Route No DiffCheck Steric Bulk of Amine Partner? SolidPhase->DiffCheck HATU_Route Protocol C: HATU/Collidine (Max Power for Hindered Amines) DiffCheck->HATU_Route High (e.g., N-Me, Pro) DIC_Route Protocol D: DIC/Oxyma (Standard Efficiency) DiffCheck->DIC_Route Low/Medium

Caption: Decision matrix for selecting the optimal coupling protocol based on phase (solution vs. solid) and steric demands.

Detailed Protocols

Protocol A: Solution Phase Green Coupling (T3P System)

Best for: Scale-up, avoiding toxic solvents (DMF), and simplified purification.

Materials:

  • (S)-3-N-Cbz-Amino-pentanoic acid (1.0 equiv)

  • Amine coupling partner (1.1 equiv)

  • T3P (50% w/w in EtOAc or 2-MeTHF) (1.5 – 2.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-methylmorpholine) (3.0 – 4.0 equiv)

  • Solvent: 2-MeTHF (2-Methyltetrahydrofuran) or EtOAc.

Procedure:

  • Dissolution: Charge the reaction vessel with the Cbz-amino acid and the amine partner. Add 2-MeTHF (concentration 0.1 – 0.2 M).

    • Note: 2-MeTHF is preferred over EtOAc for its higher boiling point and better water separation during workup.

  • Base Addition: Cool the mixture to 0°C. Add DIPEA dropwise.

  • Activation: Add T3P solution dropwise to the cold mixture.

    • Mechanistic Note: T3P acts as a scavenger for water and drives the equilibrium toward the amide.

  • Reaction: Allow to warm to room temperature (RT) and stir.

    • Time:

      
      -amino acids react slowly. Typical time is 4–12 hours. Monitor by HPLC.
      
  • Workup (Self-Validating Step):

    • Wash organic layer with water (T3P byproducts are water-soluble).

    • Wash with 0.5 M HCl (to remove unreacted amine).

    • Wash with sat. NaHCO₃ (to remove unreacted acid).

    • Dry over MgSO₄ and concentrate.

Protocol C: High-Efficiency SPPS Coupling (HATU System)

Best for: Solid-phase synthesis or extremely hindered amines.

Materials:

  • Resin-bound amine (swelled in DMF or NMP).[1]

  • (S)-3-N-Cbz-Amino-pentanoic acid (3.0 equiv relative to resin loading).

  • HATU (2.9 equiv).

  • HOAt (3.0 equiv) – Optional but recommended for

    
    -amino acids to speed up active ester formation.
    
  • Base: 2,4,6-Collidine (TMP) or DIPEA (6.0 equiv).

Procedure:

  • Pre-Activation (Critical): Dissolve the Cbz-amino acid and HATU in minimal dry DMF. Add the base. Shake for exactly 1-2 minutes .

    • Warning: Do not pre-activate for >5 minutes. The active ester of HATU (O-At ester) can undergo guanidinylation of the amine if left too long, or epimerize if base concentration is too high.

  • Coupling: Add the pre-activated solution immediately to the resin.

  • Agitation: Shake at RT for 2–4 hours.

    • Optimization: For difficult sequences, double coupling (repeat steps 1-3) is superior to extending the time of a single coupling.

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) or micro-cleavage HPLC.

In-Process Controls (IPC) & Validation

To ensure "Trustworthiness" and "Self-Validation," the following analytical checkpoints must be met:

CheckpointMethodAcceptance Criteria
Starting Material Purity HPLC (C18)>98% purity. Impurities in the Cbz-amino acid (e.g., benzyl alcohol) can compete for coupling reagents.
Conversion Monitoring UPLC-MSTarget: >98% conversion of the amine partner. Shift: Look for Mass [M+H]+ = (Amine Mass + 249.1 Da) - H2O.
Racemization Check Chiral HPLCLimit: <0.5% of the (R)-enantiomer.[2] Column: Chiralpak AD-H or equivalent. Mobile Phase: Hexane/IPA.

Troubleshooting Guide

Issue 1: Incomplete Coupling (>10% amine remaining after 6 hours)

  • Cause: Steric clash at the

    
    -position preventing nucleophilic attack.
    
  • Solution: Switch to Protocol C (HATU) if using T3P. If already using HATU, use microwave irradiation (50°C, 20 mins) or switch solvent to NMP (N-methylpyrrolidone), which swells resins better and improves kinetics.

Issue 2: Gelation or Precipitation

  • Cause:

    
    -peptides are known to aggregate and form secondary structures (sheets/helices) even at short lengths.
    
  • Solution: Add chaotropic salts (e.g., 0.1 M LiCl) to the coupling mixture or use a "Magic Mixture" solvent (DCM/DMF/NMP 1:1:1).

Issue 3: Unexpected Mass Peak (M - 18)

  • Cause: Formation of the

    
    -lactam (intramolecular cyclization of the activated acid onto its own amine) if the Cbz group is compromised, or dehydration of the amide.
    
  • Solution: Ensure the Cbz group is stable. Avoid strong mineral acids during workup.

References

  • Albericio, F., & Byman, J. (2024). Peptide Coupling Reagents: The definitive guide to modern amide bond formation. Chemical Reviews.[3] (General grounding on HATU/T3P mechanisms).

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A mild and low-epimerizing coupling agent for large-scale synthesis. Organic Process Research & Development. (Validation of T3P for scale-up).

  • Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. (Foundational text on beta-amino acid handling).

  • Isidro-Llobet, A., et al. (2019). Sustainability in Peptide Chemistry: Green Solvents for SPPS. Journal of Organic Chemistry. (Source for 2-MeTHF and Green solvent substitution).

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt): A new additive that accelerates racemization-free peptide coupling. Journal of the American Chemical Society. (Mechanistic basis for Protocol C).

Sources

Application

Application Notes &amp; Protocols: (S)-3-N-Cbz-Amino-pentanoic acid as a Strategic Chiral Building Block

Introduction: The Strategic Value of Non-canonical Amino Acids in Synthesis In the landscape of modern drug discovery and materials science, the ability to precisely control three-dimensional molecular architecture is pa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Non-canonical Amino Acids in Synthesis

In the landscape of modern drug discovery and materials science, the ability to precisely control three-dimensional molecular architecture is paramount. Chiral building blocks serve as the foundational elements for this control, enabling the stereoselective synthesis of complex molecules.[1][][3] Among these, non-canonical amino acids have emerged as particularly powerful tools. This guide focuses on a specific and highly versatile building block: (S)-3-N-Cbz-Amino-pentanoic acid .

This molecule belongs to the β-amino acid class, a group of compounds that have garnered significant interest in medicinal chemistry.[4][5] Unlike their proteinogenic α-amino acid counterparts, β-amino acids possess an additional carbon atom between the carboxyl and amino groups. This seemingly minor structural alteration imparts profound and advantageous properties, most notably the ability to form unique, stable secondary structures in peptides and an enhanced resistance to enzymatic degradation.[5][6][7][8]

The incorporation of (S)-3-N-Cbz-Amino-pentanoic acid allows researchers to introduce a specific stereocenter and a flexible three-carbon backbone segment, opening avenues for the creation of novel peptidomimetics, bioactive small molecules, and complex natural product analogues. The carboxybenzyl (Cbz) protecting group on the nitrogen atom is a deliberate choice, offering stability across a wide range of reaction conditions while allowing for clean and selective removal when required.[9][10]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the underlying scientific rationale for its effective application.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is critical for successful experimental design.

PropertyValueSource
Chemical Name (S)-3-(Benzyloxycarbonylamino)pentanoic acid-
Synonyms (S)-3-N-Cbz-Amino-pentanoic acid[11]
CAS Number 271600-24-9[11]
Molecular Formula C₁₃H₁₇NO₄Calculated
Molecular Weight 251.28 g/mol Calculated
Appearance Typically a white to off-white solidGeneral Knowledge
Storage Store in a cool, dry place, sealed from moisture and air. Room temperature storage is generally acceptable.[12]

Safety and Handling: The unprotected parent compound, 3-aminopentanoic acid, is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[13][14] It is prudent to handle (S)-3-N-Cbz-Amino-pentanoic acid with similar precautions. Always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

Core Concepts: The Synergy of Scaffold and Protecting Group

The utility of (S)-3-N-Cbz-Amino-pentanoic acid stems from two key features: the inherent structural advantages of the β-amino acid scaffold and the strategic functionality of the Cbz protecting group.

The β-Amino Acid Advantage

The distinction between α- and β-amino acids is fundamental to their application. The altered backbone structure of β-amino acids introduces a higher degree of conformational flexibility, enabling them to fold into stable helical and sheet-like structures that are distinct from those formed by α-peptides.[4][6][7] This has profound implications for designing molecules that can mimic or disrupt biological interactions. Furthermore, this structural deviation makes peptides containing β-amino acids significantly more resistant to degradation by proteases, a critical feature for enhancing the in-vivo half-life of peptide-based therapeutics.[5][8]

Caption: Structural comparison of α- and β-amino acids.

The Carboxybenzyl (Cbz) Protecting Group: A Classic Choice

The benzyloxycarbonyl (Cbz or Z) group is one of the most established and reliable amine protecting groups in organic synthesis, particularly in peptide chemistry.[9][] Its selection for this building block is strategic for several reasons:

  • Robustness: The Cbz group is stable to a wide range of conditions, including moderately acidic and basic environments, making it compatible with many synthetic transformations on other parts of the molecule.[9][10]

  • Orthogonality: It is orthogonal to other common protecting groups used in peptide synthesis. For instance, it remains intact during the basic removal of an Fmoc group or the acidic cleavage of a Boc group, allowing for selective deprotection strategies.[10][16]

  • Mild Deprotection: The primary method for Cbz removal is catalytic hydrogenolysis, a mild and high-yielding reaction that typically produces only toluene and carbon dioxide as byproducts, simplifying purification.[9][10][17]

Caption: General workflow for Cbz protection and deprotection.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for key decisions.

Protocol 1: Amide Bond Formation using (S)-3-N-Cbz-Amino-pentanoic acid

This protocol describes a standard solution-phase coupling to an amine (R'-NH₂) using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), a common and efficient peptide coupling reagent.

Causality Behind Choices:

  • Coupling Reagent (HBTU): Chosen for its high efficiency, rapid reaction times, and ability to suppress racemization. It works by activating the carboxylic acid to form a highly reactive intermediate.

  • Base (DIPEA): A non-nucleophilic organic base is essential. It neutralizes the acidic hexafluorophosphate counterion and the proton released during amide bond formation, driving the reaction to completion without competing in the coupling reaction itself.

  • Solvent (DMF): A polar aprotic solvent is used to dissolve the reactants and facilitate the ionic mechanism of the coupling reaction.

Materials:

  • (S)-3-N-Cbz-Amino-pentanoic acid (1.0 eq)

  • Amine component (R'-NH₂) (1.0 - 1.2 eq)

  • HBTU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃ solution, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-3-N-Cbz-Amino-pentanoic acid (1.0 eq) and HBTU (1.1 eq) in anhydrous DMF.

  • Activation: Stir the solution at room temperature for 5 minutes. Add DIPEA (2.5 eq) to the mixture and stir for an additional 10-15 minutes. This pre-activation step is crucial for forming the reactive ester intermediate.

  • Coupling: Add the amine component (R'-NH₂) (1.0 - 1.2 eq) to the activated solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC, observing the consumption of the limiting starting material. Reactions are typically complete within 2-6 hours.

  • Work-up: a. Once the reaction is complete, dilute the mixture with ethyl acetate. b. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). This washing sequence removes unreacted starting materials, excess reagents, and DMF. c. Dry the organic layer over anhydrous Na₂SO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure Cbz-protected amide.

Coupling_Workflow Start Dissolve Cbz-Acid & HBTU in Anhydrous DMF Activate Add DIPEA Pre-activate for 15 min Start->Activate Couple Add Amine Component (R'-NH₂) Activate->Couple React Stir at RT (2-6h) Monitor by TLC Couple->React Workup Aqueous Work-up (EtOAc, HCl, NaHCO₃, Brine) React->Workup Purify Dry, Concentrate & Purify (Chromatography) Workup->Purify Product Pure Coupled Product Purify->Product

Caption: Workflow for amide coupling reaction.

Protocol 2: Deprotection of the Cbz Group via Catalytic Hydrogenolysis

This protocol details the most common method for removing the Cbz group to liberate the free amine.

Causality Behind Choices:

  • Catalyst (Palladium on Carbon): Pd/C is the standard catalyst for hydrogenolysis. It provides a surface for the adsorption of hydrogen gas and the organic substrate, facilitating the cleavage of the benzylic C-O bond.

  • Hydrogen Source (H₂ gas): The ultimate reducing agent. A balloon is sufficient for small-scale reactions, providing a slight positive pressure. For larger scales, a hydrogenation apparatus is recommended.

  • Solvent (Methanol/Ethanol): Protic solvents like methanol or ethanol are excellent for this reaction as they readily dissolve the substrate and do not interfere with the catalysis.

Materials:

  • Cbz-protected substrate

  • 10% Palladium on Carbon (Pd/C) (5-10 mol% Pd)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas balloon or hydrogenation apparatus

  • Celite® for filtration

Procedure:

  • Safety First: Palladium on carbon can be pyrophoric, especially after use when it is dry and saturated with hydrogen. Handle with care and never allow the used catalyst to dry in the open air. Quench carefully after filtration.

  • Reaction Setup: Dissolve the Cbz-protected substrate in methanol in a round-bottom flask equipped with a stir bar.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution. The amount is calculated based on the molar percentage of palladium relative to the substrate.

  • Hydrogen Atmosphere: Seal the flask, then carefully evacuate the air and backfill with hydrogen gas. Repeat this vacuum/backfill cycle three times to ensure an inert atmosphere replaced by hydrogen.

  • Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient) at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed. The deprotected amine product will have a different Rf and may require a more polar eluent or staining to visualize.

  • Work-up: a. Once complete, carefully purge the flask with an inert gas like nitrogen or argon to remove excess hydrogen. b. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. This is a critical step to prevent catalyst ignition. c. Rinse the Celite® pad with additional methanol to ensure complete recovery of the product. d. Concentrate the filtrate under reduced pressure to obtain the deprotected amine. The product is often pure enough for the next step, but can be purified further if necessary.

Deprotection_Workflow Start Dissolve Cbz-Substrate in Methanol Add_Cat Add Pd/C Catalyst Start->Add_Cat Setup_H2 Evacuate & Backfill with H₂ Gas (3x) Add_Cat->Setup_H2 React Stir under H₂ atm Monitor by TLC Setup_H2->React Filter Purge with N₂ Filter through Celite® React->Filter Isolate Concentrate Filtrate Filter->Isolate Product Isolated Free Amine Isolate->Product

Caption: Workflow for Cbz deprotection via hydrogenolysis.

Troubleshooting and Advanced Considerations

ProblemPossible CauseSuggested Solution
Incomplete Coupling - Insufficient activation time.- Poor quality coupling reagent or solvent.- Sterically hindered amine.- Increase pre-activation time.- Use fresh, anhydrous reagents and solvent.- Increase reaction time, warm slightly, or switch to a more potent coupling reagent like HATU.
Incomplete Cbz Deprotection - Catalyst poisoning (e.g., by sulfur-containing compounds).- Poor quality or deactivated catalyst.- Insufficient hydrogen pressure.- Purify substrate to remove potential poisons.- Use fresh, active catalyst.- Increase catalyst loading.- Switch to transfer hydrogenation (e.g., ammonium formate as H₂ source), which can sometimes be more effective.
Side Reactions during Deprotection Other reducible functional groups (alkenes, alkynes, some benzyl ethers) are present.- The Cbz group is generally cleaved faster than other groups. Careful monitoring can allow stopping the reaction selectively.- If non-selective reduction is a problem, consider alternative deprotection methods like using strong Lewis acids (e.g., AlCl₃) or nucleophilic cleavage, though these are harsher.[17][18]

Conclusion

(S)-3-N-Cbz-Amino-pentanoic acid is more than just a molecule; it is a strategic tool for molecular design. Its β-amino acid core provides access to unique structural motifs and enhanced biological stability, while the robust and selectively cleavable Cbz group ensures its seamless integration into complex synthetic routes. By understanding the principles behind its reactivity and applying the detailed protocols provided, researchers can effectively leverage this chiral building block to advance projects in peptide science, medicinal chemistry, and the synthesis of novel organic compounds.

References

  • Hilaris. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Med Chem (Los Angeles). [Link]

  • Riaz, U., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. [Link]

  • Cabrele, C., et al. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

  • Wojaczyńska, E., & Wojaczyński, J. (Eds.). (2022). Chiral Building Blocks in Asymmetric Synthesis: Synthesis and Applications. Wiley. [Link]

  • Chiroblock GmbH. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. Chiroblock GmbH. [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Cabrele, C., et al. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Chiral Building Blocks in Asymmetric Synthesis. ResearchGate. [Link]

  • Wiley Online Library. (2022). Chiral Heterocycles for Asymmetric Synthesis. Wiley Online Library. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Organic Chemistry Data. (n.d.). Cbz Protection - Common Conditions. organic-chemistry.org. [Link]

  • PubChem. (n.d.). (S)-3-Aminopentanoic acid. National Institutes of Health. [Link]

  • PubChem. (n.d.). 3-Aminopentanoic acid. National Institutes of Health. [Link]

  • Google Patents. (n.d.). US8357820B2 - Process for producing N-protected amino acid.
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. (2025). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of (S)-3-N-Cbz-Amino-Pentanoic Acid Coupling

Topic: Preventing Racemization & Elimination during -Amino Acid Coupling Target Audience: Medicinal Chemists, Process Chemists, and Peptide Scientists Content ID: TS-BETA-AA-001 Executive Summary & Core Mechanism The "Ra...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Racemization & Elimination during


-Amino Acid Coupling
Target Audience:  Medicinal Chemists, Process Chemists, and Peptide Scientists
Content ID:  TS-BETA-AA-001

Executive Summary & Core Mechanism

The "Racemization" Misconception: Unlike


-amino acids, which racemize primarily via 5(4H)-oxazolone (azlactone) formation, 

-amino acids like (S)-3-N-Cbz-amino-pentanoic acid are structurally resistant to this pathway because they would require the formation of a kinetically disfavored 6-membered ring (dihydro-1,3-oxazin-6-one).

If you are observing loss of chirality (enantiomeric excess,


 erosion) or "racemization," the culprit is almost certainly Base-Catalyzed 

-Elimination (E1cB mechanism)
followed by non-stereoselective re-addition.
The Mechanism of Failure: Elimination-Addition
  • Activation: The carboxyl group is activated (e.g., by HATU/DIC).

  • Deprotonation: A strong base (e.g., TEA, DIPEA) removes the acidic proton at the

    
    -position (
    
    
    
    ).
  • Elimination: The electrons from the enolate collapse to form a double bond between

    
     and 
    
    
    
    , expelling the carbamate (Cbz-NH) as a leaving group. This forms an achiral
    
    
    -unsaturated intermediate.
  • Pseudo-Racemization: If the amine re-adds to this unsaturated system (Michael addition), it will do so without stereocontrol, producing a racemic mixture.

Troubleshooting Guide (Q&A)

Category A: Reagent Selection

Q1: I am using HATU/DIPEA and seeing 5-10% epimerization. Why? A: HATU is a highly reactive coupling reagent that requires a base to function. The combination of a strong activator and a tertiary base (DIPEA) increases the acidity of the


-protons. In 

-amino acids, this promotes the E1cB elimination described above.
  • Solution: Switch to DIC/Oxyma Pure . This method creates an active ester at neutral to slightly acidic pH, effectively eliminating the risk of base-catalyzed elimination.

Q2: Can I use EDC/HOBt? A: Yes, but with caveats. EDC is a carbodiimide like DIC, but HOBt is less efficient than Oxyma Pure at suppressing side reactions and is often supplied as a hydrate, which can hydrolyze your active ester.

  • Recommendation: DIC/Oxyma is superior in terms of coupling rate and epimerization suppression compared to EDC/HOBt.

Category B: Process Parameters

Q3: What solvent should I use to minimize side reactions? A:

  • Preferred: DCM (Dichloromethane) or DCM/DMF mixtures . Non-polar solvents like DCM destabilize the charged transition states required for elimination.

  • Avoid: Pure DMF or NMP if possible, as their high polarity stabilizes the ionic intermediates of the elimination pathway.

Q4: How does the order of addition affect purity? A: Crucially. Never pre-incubate the


-amino acid with the base and coupling reagent for long periods.
  • Protocol: Add the base last (if using HATU) or use a base-free protocol (DIC/Oxyma).

Recommended Protocols

Protocol A: The "Gold Standard" (Base-Free)

Best for preventing elimination/racemization in


-amino acids.
  • Dissolution: Dissolve (S)-3-N-Cbz-amino-pentanoic acid (1.0 equiv) and Oxyma Pure (1.0 equiv) in DCM (or minimal DMF if solubility is an issue).

  • Activation: Cool the solution to 0°C. Add DIC (Diisopropylcarbodiimide, 1.0 equiv) dropwise.

  • Pre-activation: Stir for 2–3 minutes at 0°C. Note: Extended pre-activation is unnecessary and risks side reactions.

  • Coupling: Add the amine component (1.0–1.2 equiv).

  • Reaction: Allow to warm to room temperature and monitor by HPLC/TLC.

Protocol B: High-Reactivity (Base-Buffered)

Use only if Protocol A fails due to steric hindrance.

  • Dissolution: Dissolve amino acid (1.0 equiv) and HATU (0.95 equiv) in DMF.

  • Base Selection: Use 2,4,6-Collidine (TMP) (2.0 equiv) instead of DIPEA.

    • Why? Collidine is a weaker base (pKa ~7.4) than DIPEA (pKa ~10.5), sufficient to drive HATU coupling but insufficient to rapidly deprotonate the

      
      -carbon.
      
  • Coupling: Add the amine component immediately. Do not pre-activate.

Comparative Data: Base Effects on -Amino Acid Integrity

Coupling SystemBase (pKa)Mechanism RiskEstimated Racemization*
HATU / TEA Triethylamine (10.7)High (E1cB Elimination)5.0% – 15.0%
HATU / DIPEA DIPEA (10.5)Moderate/High 2.0% – 8.0%
HATU / Collidine Collidine (7.4)Low < 1.0%
DIC / Oxyma None (Neutral)Negligible < 0.1%

*Values are estimates based on typical


-amino acid coupling behaviors reported in literature [1, 2].

Visualizing the Risk: Decision Tree & Mechanism

Figure 1: Troubleshooting Decision Matrix

G Start Issue: Loss of Chirality in (S)-3-N-Cbz-Amino-Pentanoic Acid CheckBase Are you using a tertiary base (TEA, DIPEA)? Start->CheckBase Elimination High Risk: Base-Catalyzed Beta-Elimination (E1cB) CheckBase->Elimination Yes CheckSM Check Starting Material Purity (Chiral HPLC) CheckBase->CheckSM No SwitchReagent Switch to Base-Free System: DIC + Oxyma Pure Elimination->SwitchReagent Preferred Solution SwitchBase Switch to Weaker Base: Collidine (TMP) Elimination->SwitchBase Alternative (if HATU required)

Caption: Decision matrix for identifying and resolving racemization sources in


-amino acid coupling.
Figure 2: The Elimination Pathway (The "Hidden" Racemization)

Mechanism SM (S)-Beta-Amino Acid (Chiral Center @ C3) Enolate Enolate Intermediate (Deprotonated @ C2) SM->Enolate Proton Abstraction Base Strong Base (DIPEA/TEA) Base->Enolate Eliminated Alpha-Beta Unsaturated (Achiral Olefin) Enolate->Eliminated Elimination of Cbz-NH2 Racemic Racemic Product (Re-addition of Amine) Eliminated->Racemic Non-selective Michael Addition

Caption: The E1cB elimination mechanism is the primary cause of chirality loss in activated


-amino acids.

References

  • Seebach, D., et al. (1996).[1][2] "Beta-Peptides: Synthesis by Arndt-Eistert Homologation with Concomitant Peptide Coupling." Helvetica Chimica Acta.[1][2]

  • Subirats, X., et al. (2013). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal.

  • Albericio, F., & Tulla-Puche, J. (2008). "The Power of the Mixed Anhydride Method in Peptide Synthesis." Organic Process Research & Development.
  • Steinauer, R., et al. (2001). "Racemization of Beta-Amino Acids." Journal of Peptide Science.

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of Cbz-Protected β-Amino Acids

Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scientists, we understand that unexpected experimental results can be a significant roadblock.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scientists, we understand that unexpected experimental results can be a significant roadblock. This guide is designed to provide in-depth, field-proven insights into a common challenge: the low solubility of Carbobenzoxy (Cbz)-protected β-amino acids. Here, we address your most pressing questions with causal explanations and validated protocols to get your research back on track.

Frequently Asked Questions (FAQs)
Q1: I just synthesized a Cbz-protected β-amino acid, and it's barely dissolving in anything. Why is this happening?

A: This is a frequent and understandable challenge that stems from the inherent molecular structure of these compounds. Several factors conspire to reduce solubility:

  • Structural Dichotomy: The molecule possesses two distinct regions with conflicting polarity. The Cbz group is large, aromatic, and non-polar (hydrophobic), while the free carboxylic acid group is highly polar (hydrophilic).[1][2] This dual nature makes it difficult to find a single solvent that can effectively solvate both ends of the molecule simultaneously.

  • High Crystal Lattice Energy: The Cbz group is known to impart a high degree of crystallinity to amino acids, which is advantageous for purification by recrystallization.[3][4] However, this ordered, crystalline state is stabilized by strong intermolecular forces, including hydrogen bonding between the carbamate N-H and carbonyl, and especially between the carboxylic acid groups of adjacent molecules. Significant energy is required for solvent molecules to break apart this stable crystal lattice.

  • Zwitterionic Character: Like unprotected amino acids, Cbz-protected variants have a free carboxylic acid and a backbone amide. Near their isoelectric point (pI), the carboxylic acid can be deprotonated (-COO⁻) and the amide can be protonated, leading to a zwitterionic form with minimal net charge. This state often exhibits the lowest solubility in aqueous or highly polar solutions.[5][6][7]

Q2: What is the most logical first step when my Cbz-protected β-amino acid won't dissolve for a reaction or analysis?

A: The most effective initial approach is a systematic solvent screening with a very small amount of your compound.[8] This avoids wasting valuable material and quickly identifies a viable solvent system.

The principle of "like dissolves like" is your primary guide. You need a solvent that can effectively interact with both the non-polar Cbz group and the polar carboxylic acid. Often, highly polar aprotic solvents are the most successful.

Data Presentation: Common Solvents for Cbz-Protected Amino Acids

SolventClassTypical SolubilityRationale & Comments
Water Polar ProticVery LowInsoluble unless pH is adjusted to form a salt.
Hexanes/Heptane Non-polarInsolubleCannot solvate the polar carboxylic acid group.
Dichloromethane (DCM) Polar AproticLow to ModerateCan solvate the Cbz group but struggles with the H-bonding network of the acid.
Ethyl Acetate (EtOAc) Polar AproticLow to ModerateSimilar to DCM; often used for extraction and chromatography but not always for dissolution at high concentrations.
Methanol (MeOH) / Ethanol (EtOH) Polar ProticModerateCan act as both H-bond donor and acceptor, but the non-polar Cbz group limits solubility.
Acetonitrile (ACN) Polar AproticModerateGood polarity but may not be a strong enough H-bond acceptor.
Tetrahydrofuran (THF) Polar AproticModerate to GoodA good balance of polarity and ability to solvate the Cbz group.
N,N-Dimethylformamide (DMF) Polar AproticGood to HighExcellent H-bond acceptor, effectively breaking up the carboxylic acid dimers. High boiling point.
Dimethyl Sulfoxide (DMSO) Polar AproticGood to HighA very strong H-bond acceptor and highly polar, often capable of dissolving the most stubborn compounds.[1][9] High boiling point.

Experimental Protocol: Systematic Solvent Screening

  • Preparation: Aliquot approximately 1-2 mg of your dry Cbz-protected β-amino acid into several small vials.

  • Initial Solvent Addition: To the first vial, add a small volume (e.g., 0.1 mL) of a chosen solvent from the table above.

  • Observation & Agitation: Vigorously vortex or stir the vial for 1-2 minutes. Observe if the solid dissolves.

  • Incremental Addition: If the solid remains, add another 0.1 mL of the solvent and repeat the agitation. Continue this process up to a total volume of 1 mL.

  • Heating/Sonication: If solubility is still limited, gently warm the vial (e.g., to 40-50 °C) or place it in a sonicator bath for 5-10 minutes.[2][10] Note any changes.

  • Documentation: Record your observations for each solvent (e.g., "Insoluble in 1 mL DCM," "Soluble in 0.5 mL DMSO with gentle heat").

  • Repeat: Repeat steps 2-6 for each solvent you wish to test. This systematic approach will quickly identify the most effective solvent for your needs.

Q3: My compound formed an oil or remains insoluble even in DMSO. Is there a chemical reason for this, and how can I fix it?

A: This is a classic problem that often points to an issue with the ionization state of your molecule. You may not have the neutral carboxylic acid you think you do.

  • The Cause – Unintended Salt Formation: If your synthesis or workup involved a basic wash (e.g., with sodium bicarbonate, NaHCO₃) and you did not follow it with a sufficiently rigorous acidic wash, your compound may exist as its sodium salt (R-COO⁻Na⁺). Some of these salts can form eutectic mixtures that are crystalline, have high melting points, and are notoriously insoluble in common organic solvents like EtOAc or DCM.[]

  • The Solution – pH Adjustment: The key is to ensure the carboxylic acid is fully protonated (R-COOH). This dramatically changes its solubility profile. Since the Cbz-protected β-amino acid is acidic, making the solution basic will deprotonate the carboxylic acid, forming a carboxylate anion (R-COO⁻). This charged species is often significantly more soluble in polar protic solvents like water or methanol.

Below is a diagram illustrating how pH affects the ionization state and a protocol for leveraging this to achieve dissolution.

Mandatory Visualization: Effect of pH on Cbz-β-Amino Acid Ionization

G cluster_low_pH Low pH (e.g., pH < 2) cluster_neutral_pH Mid pH (pI) cluster_high_pH High pH (e.g., pH > 8) cation Cationic Form (Protonated Amide) Soluble in Aqueous Acid zwitterion Zwitterionic/Neutral Form (R-COOH) Lowest Solubility cation->zwitterion  Add Base (Increase pH) zwitterion->cation  Add Acid (Decrease pH)   anion Anionic Form (R-COO⁻) Soluble in Aqueous Base zwitterion->anion  Add Base (Increase pH) anion->zwitterion  Add Acid (Decrease pH)  

Caption: pH-dependent equilibrium of a Cbz-β-amino acid.

Experimental Protocol: Solubilization via pH Adjustment

This protocol is for compounds that are insoluble in standard organic solvents but may be soluble in aqueous base.

  • Suspend the Compound: Suspend your Cbz-protected β-amino acid in water (e.g., 10 mL per gram of compound).

  • Basify: Slowly add a 1 M solution of a base (e.g., sodium hydroxide or sodium carbonate) dropwise while stirring vigorously. Monitor the pH with a pH meter or pH paper.

  • Observe Dissolution: As the pH rises above ~7-8, the carboxylic acid will deprotonate to the highly water-soluble carboxylate salt, and the solid should dissolve completely.

  • Application: The resulting aqueous solution can now be used for certain applications or, more commonly, as a purification step.

  • Re-precipitation (Crucial Step): To recover your compound as the neutral carboxylic acid, slowly add 1 M HCl to the clear basic solution while stirring. As the pH drops below ~4, the compound will re-protonate and precipitate out as a solid.

  • Isolation: The precipitated solid can be collected by filtration, washed thoroughly with water to remove salts, and dried under vacuum. This process not only solubilizes the compound but also purifies it.

Q4: I have successfully dissolved my compound using the methods above. How can I be sure it hasn't degraded?

A: This is a critical final step. Any troubleshooting workflow must be validated to ensure the chemical integrity of the material.[9] Harsh conditions (strong acid/base, high heat) can potentially cleave the Cbz group or cause other side reactions.

Mandatory Visualization: Troubleshooting & Validation Workflow

G start Problem: Low Solubility of Cbz-β-Amino Acid solvent_screen Step 1: Systematic Solvent Screening (DCM, EtOAc, THF, DMF, DMSO) start->solvent_screen is_soluble_1 Is it Soluble? solvent_screen->is_soluble_1 ph_adjust Step 2: pH Adjustment (Aqueous Base/Acid Cycle) is_soluble_1->ph_adjust No validation Step 4: Analytical Validation is_soluble_1->validation Yes is_soluble_2 Is it Soluble? ph_adjust->is_soluble_2 heat_sonicate Step 3: Use Co-Solvents, Gentle Heat, or Sonication is_soluble_2->heat_sonicate No is_soluble_2->validation Yes is_soluble_3 Is it Soluble? heat_sonicate->is_soluble_3 is_soluble_3->validation Yes consult Consult Specialist/ Re-evaluate Synthesis is_soluble_3->consult No nmr ¹H & ¹³C NMR: Confirm Structure validation->nmr lcms LC-MS: Check Purity & Mass validation->lcms end Proceed with Experiment nmr->end lcms->end

Caption: A logical workflow for troubleshooting and validating solubility.

Recommended Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the gold standard for structural elucidation.[9] Check the ¹H and ¹³C NMR spectra to ensure all expected peaks are present and that the Cbz group (benzyl protons and aromatic signals) and the amino acid backbone are intact.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): An indispensable tool for a quick purity check and molecular weight confirmation.[9] A single, sharp peak in the chromatogram with the correct mass-to-charge ratio (m/z) provides high confidence in your compound's integrity.

  • Thin-Layer Chromatography (TLC): A fast and inexpensive way to check for the presence of impurities or degradation products. Compare the sample before and after your solubilization procedure.

By following this structured, evidence-based approach, you can efficiently overcome the solubility challenges posed by Cbz-protected β-amino acids and proceed with your research with confidence in the quality of your materials.

References
  • BenchChem. (n.d.). A Comparative Guide to the Analytical Characterization of Cbz-Ala-Ala-Ala-Ala.
  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Protected Peptides in SPPS.
  • BenchChem. (n.d.). The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of N-Cbz-L-Cysteine in Organic Solvents.
  • Chemistry LibreTexts. (2022, July 4). 1. Backgrounds of Amino Acids. Retrieved from [Link]

  • Lee, C.-Y., Chen, J.-T., Chang, W.-T., & Shiah, I-M. (2014). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 363, 134-141.
  • Quora. (2014, November 24). Why are amino acids usually more soluble at pH extremes than they are at neutral pH? Retrieved from [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 3-amino pentanoic acid peptide synthesis

Technical Support Center: Beta-Peptide Synthesis Division Subject: Optimization of 3-Amino Pentanoic Acid Residues in SPPS Ticket ID: #BP-3AP-STERIC The Mechanistic Barrier: Why This Fails Welcome to the Beta-Peptide Sup...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Beta-Peptide Synthesis Division Subject: Optimization of 3-Amino Pentanoic Acid Residues in SPPS Ticket ID: #BP-3AP-STERIC

The Mechanistic Barrier: Why This Fails

Welcome to the Beta-Peptide Support Desk. You are likely encountering difficulties coupling 3-aminopentanoic acid (a


-amino acid with an ethyl side chain). Unlike standard 

-amino acids, this residue introduces two distinct antagonistic forces into your synthesis:
  • Nucleophilic Deactivation: The amine is located on the

    
    -carbon (C3), one carbon removed from the carbonyl. While this reduces electronic deactivation from the carbonyl, the adjacent ethyl group creates immediate steric crowding around the nitrogen, significantly raising the activation energy required for nucleophilic attack on the incoming activated ester.
    
  • Aggregation (The "Beta-Sheet" Problem):

    
    -peptides possess a strong propensity to form stable secondary structures (helices and sheets) even at short chain lengths (as few as 4-6 residues). This results in "on-resin gelation," where the reactive N-terminus becomes buried within the polymer matrix, inaccessible to reagents.
    

Optimized Coupling Protocol (The "Gold Standard")

Do not use standard HBTU/HOBt protocols for this residue. The failure rate is >60% for sequences >5 residues. Use the following optimized workflow.

Reagent Profile:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for extremely acid-sensitive linkers.

  • Solvent: NMP (N-methyl-2-pyrrolidone) is superior to DMF for solvating

    
    -peptide aggregates.
    
Step-by-Step Workflow
StepActionCritical Technical Note
1. Swelling Swell resin in DCM (30 min), then wash with NMP (3x).DCM expands the polystyrene core; NMP solvates the growing peptide chain.
2. Deprotection 20% Piperidine in DMF + 0.1M HOBt .Crucial: HOBt prevents aspartimide formation (if Asp is present) and helps disrupt aggregation during deprotection.
3. Activation Dissolve 3-amino pentanoic acid (4 eq) + HATU (3.9 eq) in NMP. Add DIPEA (8 eq).Pre-activation: Allow to react for 30-60 seconds before adding to the resin. Do not exceed 2 mins (risk of guanidinylation).
4. Coupling Add mixture to resin.[1][2] Shake for 2 hours .Standard 45 min couplings are insufficient.
5. Second Pass Drain. Repeat Step 3 & 4 (Double Coupling).Mandatory for 3-amino pentanoic acid to ensure >99% conversion.
6. Capping Acetic Anhydride/DIPEA/NMP (10:5:85).Terminates unreacted amines to prevent deletion sequences (n-1 impurities).

Troubleshooting Guide (FAQ)

Q: My Kaiser test is still slightly blue after double coupling. Should I triple couple?

  • A: No. A "slightly blue" Kaiser test with

    
    -amino acids often indicates a false positive due to the specific deprotonation kinetics of the secondary structure, or it indicates a "difficult sequence" aggregation that a third coupling won't fix.
    
  • Solution: Switch to Microwave-Assisted Synthesis . Heat the coupling step to 60°C for 15 minutes (25W power). The thermal energy disrupts the hydrogen bonding network, exposing the amine. Note: If Cys or His are present, limit temp to 50°C to prevent racemization.

Q: I am seeing a mass peak corresponding to +99 Da. What is this?

  • A: This is likely Guanidinylation . If you pre-activate HATU with the amine for too long, the amine attacks the uronium salt directly instead of the carboxylate.

  • Solution: Switch from HATU to PyAOP (Phosphonium salt). PyAOP cannot form guanidines and maintains the high reactivity of the HOAt leaving group.

Q: The product is insoluble during cleavage/purification.

  • A: 3-amino pentanoic acid peptides are notoriously hydrophobic.

  • Solution: During cleavage, use a "Magic Mixture" of TFA/TIS/H2O/DODT. For HPLC, do not use standard Water/Acetonitrile. Use 0.1% TFA in Water and 0.1% TFA in Isopropanol/Acetonitrile (1:1) to improve solubility.

Visualizing the Decision Logic

Use this flow chart to determine the correct intervention for your specific failure mode.

PeptideCouplingLogic Start Start: 3-Amino Pentanoic Acid Coupling Standard Attempt Double Coupling (HATU/NMP, 2h x 2) Start->Standard Check Check Kaiser/Chloranil Test Standard->Check Success Proceed to Capping & Next Cycle Check->Success Colorless Fail Incomplete (Blue Beads) Check->Fail Blue/Purple Aggreg Is Sequence > 10 residues? Fail->Aggreg Micro Microwave Coupling (60°C, 15 min, PyAOP) Micro->Check Retest Aggreg->Micro No (<10) Magic Use Magic Mixture Solvents (NMP + LiCl or DMSO) Aggreg->Magic Yes (>10) Magic->Micro Cap Acetylate (Cap) & Accept Deletion

Caption: Decision matrix for overcoming steric hindrance in


-amino acid synthesis. Blue nodes indicate action steps; Yellow diamonds indicate decision points.

Comparative Data: Coupling Reagents

ReagentClassSteric EfficiencyRisk ProfileBest Use Case
HBTU/TBTU Uronium (OBt)LowLowStandard

-amino acids only. Avoid here.
HATU Uronium (OAt)High Guanidinylation (if slow)Primary choice for 3-amino pentanoic acid.
PyAOP Phosphonium (OAt)Very High ExpensiveBest for "difficult" sequences where HATU fails.
COMU Uronium (Oxyma)HighNon-ExplosiveSafer alternative to HATU with similar potency.[3]

References

  • Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.

  • Albericio, F., & Carpino, L. A. (1997). Efficiency of HATU and HOAt in solid-phase peptide synthesis of difficult sequences. Methods in Enzymology.

  • Bacsa, B., et al. (2008). Microwave-assisted synthesis of difficult peptide sequences.[4][5][6][7] Journal of Peptide Science.

  • Merck/Novabiochem. (2024). Peptide Synthesis Technical Guide: Coupling Reagents.

Sources

Optimization

Minimizing side reactions during Cbz removal in beta-peptides

Technical Support Center: Minimizing Side Reactions During Cbz Removal in -Peptides Welcome to the Technical Support Center for -peptide synthesis. The Carboxybenzyl (Cbz or Z) protecting group is a foundational tool in...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Side Reactions During Cbz Removal in -Peptides

Welcome to the Technical Support Center for


-peptide synthesis. The Carboxybenzyl (Cbz or Z) protecting group is a foundational tool in peptide chemistry, prized for its orthogonality and stability[1]. However, 

-peptides—comprising

and

amino acids—present unique steric and conformational challenges[2]. During Cbz deprotection, researchers frequently encounter side reactions such as incomplete cleavage, epimerization, and intramolecular cyclization (e.g., diketopiperazine-like formations)[3].

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-fidelity Cbz removal.

Workflow: Cbz Deprotection Decision Matrix

CbzTroubleshooting Start Start: Cbz-Protected β-Peptide Check Analyze Sequence (Sterics, Sulfur, Turn Propensity) Start->Check Decision1 Contains Sulfur or Severe Sterics? Check->Decision1 Path1 Use Catalytic Transfer Hydrogenation (CTH) or Pearlman's Catalyst Decision1->Path1 Yes Decision2 High Risk of Intramolecular Cyclization? Decision1->Decision2 No Monitor LC-MS / TLC Self-Validation Path1->Monitor Path2 Strict Temp Control, Rapid Deprotection, Avoid Basic Additives Decision2->Path2 Yes Standard Standard Pd/C Hydrogenolysis Decision2->Standard No Path2->Monitor Standard->Monitor Success Pure Deprotected β-Peptide Monitor->Success Clean Failure Side Reactions Detected Monitor->Failure Impurities Failure->Check Re-optimize

Logical decision tree for optimizing Cbz deprotection in


-peptides.
Section 1: Troubleshooting Guides (Q&A)

Issue 1: Incomplete Cbz Removal & Catalyst Poisoning Q: My


-peptide shows incomplete Cbz deprotection even after 24 hours under 

atmosphere. Adding more Pd/C doesn't help. What is causing this, and how can I force the reaction to completion?
A: Incomplete deprotection in

-peptides is typically caused by two factors: severe steric hindrance (especially with

-amino acids featuring bulky side chains)[2] or catalyst poisoning due to trace sulfur-containing impurities. The standard mechanism of hydrogenolysis requires the benzylic carbon to coordinate closely with the palladium surface[1]. Bulky

-residues physically block this interaction.
  • Solution 1 (Pearlman's Catalyst): Switch to

    
    . It is less susceptible to steric hindrance and often highly active.
    
  • Solution 2 (Catalytic Transfer Hydrogenation - CTH): Utilizing hydrogen donors like ammonium formate or 1,4-cyclohexadiene with Pd/C can rapidly accelerate the cleavage[4]. CTH bypasses the mass-transfer limitations of

    
     gas and is highly effective for sterically encumbered peptides[4].
    
  • Solution 3 (Microwave Assistance): Applying microwave irradiation during CTH has been shown to drastically reduce reaction times from hours to minutes while minimizing catalyst poisoning[5].

Issue 2: Intramolecular Cyclization and Chain Truncation Q: After Cbz removal, LC-MS indicates a major mass loss corresponding to the N-terminal dipeptide. Is this a diketopiperazine (DKP) side reaction, and how do I prevent it in


-peptides? 
A:  Yes. While classic DKP formation (a six-membered ring) is a hallmark of 

-peptide synthesis[3],

-peptides can undergo analogous intramolecular aminolysis, forming stable cyclic structures depending on the specific

/

sequence. This occurs when the newly liberated nucleophilic amine attacks the adjacent ester or amide bond[3]. The unique folding propensities of

-peptides can inadvertently bring these reactive centers into close proximity.
  • Solution 1 (Avoid Basic Conditions): Intramolecular aminolysis is base-catalyzed. If you are using CTH with basic donors (like ammonium formate), switch to neutral or slightly acidic donors (e.g., formic acid/Pd-C) to keep the liberated amine protonated and non-nucleophilic[4].

  • Solution 2 (Rapid Deprotection & Trapping): Minimize the time the free amine spends in solution. Use highly active catalysts to complete the deprotection quickly, and immediately cool the reaction. In solution-phase synthesis, consider a tandem deprotection-coupling protocol where the coupling reagent and the next protected amino acid are present in the reaction mixture to trap the free amine instantly.

Issue 3: Over-reduction and Loss of Functional Groups Q: My


-peptide contains a sensitive double bond and a tryptophan residue. Standard hydrogenolysis is reducing the alkene and partially reducing the indole ring. How can I selectively remove the Cbz group? 
A:  Harsh hydrogenolysis conditions (high 

pressure or highly active catalysts) can lead to the over-reduction of alkenes, alkynes, and aromatic systems.
  • Solution: Use 1,4-cyclohexadiene as a hydrogen donor. It is highly selective for Cbz removal over alkene reduction when used with 10% Pd/C at room temperature[4]. Alternatively, modulate catalyst activity by adding a catalytic amount of a poison (e.g., quinoline).

Section 2: Quantitative Data: Comparison of Cbz Deprotection Methods
Deprotection MethodReagents / CatalystTemp (°C)Typical TimeRisk of Over-reductionRisk of Cyclization
Standard Hydrogenolysis

gas (1 atm), 10% Pd/C
20-252 - 12 hModerateHigh (if slow)
High-Pressure


gas (3-5 atm), 10% Pd/C
25-401 - 4 hHighModerate
CTH (Formate) Ammonium formate, 10% Pd/C25-6015 min - 2 hLowHigh (due to base)
CTH (Acidic) Formic acid, Pd black20-2530 min - 3 hLowLow
Microwave CTH Sol-gel Pd(0), Formate donor50-805 - 15 minLowLow (rapid trapping)
Section 3: Experimental Protocols

Protocol A: Standard Catalytic Hydrogenolysis (Self-Validating System) Causality Focus: This protocol uses a continuous monitoring loop to prevent over-reaction and minimize cyclization risks.

  • Preparation: Dissolve the Cbz-protected

    
    -peptide (1.0 eq) in a suitable degassed solvent (e.g., Methanol or Ethyl Acetate). Note: Ethyl acetate minimizes the solubility of hydrogen gas compared to methanol, offering a milder reduction environment if over-reduction is a concern[1].
    
  • Catalyst Addition: Under an inert argon atmosphere, carefully add 10% Pd/C (10-20% w/w relative to the peptide). Caution: Dry Pd/C is pyrophoric; always add under inert gas.

  • Hydrogen Introduction: Evacuate the flask and backfill with

    
     gas via a balloon. Repeat three times to ensure complete displacement of oxygen.
    
  • Reaction & Self-Validation: Stir vigorously at room temperature. Extract 10

    
    L aliquots every 30 minutes. Filter the aliquot through a micro-syringe filter and analyze via LC-MS. Validation: The reaction is complete only when the Cbz-adduct mass disappears and the free amine mass plateaus. Do not over-expose to 
    
    
    
    to prevent epimerization or side-chain reduction.
  • Workup: Purge the flask with argon. Filter the mixture through a pad of Celite to remove the catalyst[1]. Wash the Celite thoroughly with methanol. Concentrate the filtrate under reduced pressure at

    
    C to minimize heat-induced cyclization.
    

Protocol B: Catalytic Transfer Hydrogenation (CTH) with Formic Acid Causality Focus: Formic acid acts as both the hydrogen donor and an acidic stabilizer, protonating the free amine upon generation to prevent intramolecular nucleophilic attack (DKP formation)[4].

  • Preparation: Dissolve the Cbz-protected

    
    -peptide in a 10% solution of Formic Acid in Methanol.
    
  • Catalyst Addition: Add Palladium black or 10% Pd/C (10% w/w) under argon.

  • Reaction: Stir the mixture at room temperature. The evolution of

    
     gas indicates active transfer hydrogenation.
    
  • Monitoring: Monitor by TLC or LC-MS. CTH is typically much faster than standard hydrogenolysis[4].

  • Workup: Filter through Celite, concentrate, and immediately lyophilize or proceed to the next coupling step to prevent degradation of the free

    
    -amino acid.
    
Section 4: Frequently Asked Questions (FAQs)

Q1: Can I use strong acids (e.g., HBr/AcOH or TFMSA) instead of hydrogenolysis for Cbz removal in


-peptides? 
A:  While strong acids like 33% HBr in acetic acid can cleave Cbz groups, they are generally avoided for complex 

-peptides.

-peptides, particularly those with delicate side chains or specific stereocenters, are highly susceptible to acid-catalyzed side reactions, including epimerization and cleavage of the peptide backbone. Hydrogenolysis remains the gold standard due to its neutral and mild nature[1].

Q2: Why is my


-amino acid epimerizing during Cbz removal? 
A: 

-amino acids have a stereocenter adjacent to the carbonyl group, making the

-proton relatively acidic[2]. If your deprotection conditions are basic (e.g., using ammonium formate for CTH or basic impurities in the solvent), the

-proton can be abstracted, leading to enolization and subsequent racemization/epimerization. Always ensure neutral or slightly acidic conditions (like Protocol B) when deprotecting

-residues.
References
  • Heterogeneous catalytic transfer hydrogenation in peptide synthesis. Letters in Peptide Science (via Scribd). Available at:[Link]

  • Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. PubMed Central (NIH). Available at:[Link]

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. PeptideChemistry.org. Available at:[Link]

  • Enantioselective Preparation of β²-Amino Acid Derivatives for β-Peptide Synthesis. European Journal of Organic Chemistry (via ResearchGate). Available at:[Link]

Sources

Troubleshooting

Purification challenges of (S)-3-N-Cbz-Amino-pentanoic acid via column chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating (S)-3-N-Cbz-Amino-pentanoic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating (S)-3-N-Cbz-Amino-pentanoic acid .

Purifying amphiphilic molecules—specifically those containing both a lipophilic protecting group and a free, ionizable carboxylic acid—requires a mechanistic approach to chromatography. This guide synthesizes theoretical chemical principles with field-proven methodologies to ensure high-yield, high-purity isolation.

Part 1: Physicochemical Profiling

Before troubleshooting, it is critical to understand the intrinsic properties of the target molecule. The behavior of (S)-3-N-Cbz-Amino-pentanoic acid on a silica stationary phase is dictated by the competing interactions of its functional groups.

PropertyValue / DescriptionChromatographic Implication
Molecular Formula C₁₃H₁₇NO₄Moderate molecular weight (251.28 g/mol ); elutes well in mid-polarity solvent systems.
Functional Group 1 Free Carboxylic Acid (-COOH)Primary challenge. Prone to partial ionization (pKa ~3.5–4.0) and strong hydrogen bonding with silanol groups, leading to severe peak tailing.
Functional Group 2 N-Cbz Carbamate (-NH-Cbz)Neutral, non-basic nitrogen. Stable to weak acids but acts as a strong hydrogen-bond donor/acceptor, reducing solubility in non-polar solvents (e.g., pure hexanes).
Functional Group 3 Ethyl Side Chain (-CH₂CH₃)Hydrophobic. Increases affinity for the mobile phase in normal-phase chromatography, aiding elution.
Part 2: Troubleshooting Guides & FAQs

Q1: Why does my product streak severely on normal-phase silica gel, even when I use a low-polarity solvent like Hexane/EtOAc? Causality & Solution: The streaking is caused by the free carboxylic acid group. While standard aliphatic carboxylic acids have a pKa around 4.76, the inductive effect of the nearby beta-nitrogen lowers the pKa of beta-amino acids to approximately 3.5–4.0[1]. Silica gel surfaces contain weakly acidic silanol groups (Si-OH). When your compound passes through the column, it undergoes partial deprotonation, creating a dynamic equilibrium between the neutral (-COOH) and anionic (-COO⁻) states. These two states partition differently, causing a continuous "smear." To resolve this, you must suppress ionization by lowering the local pH of the mobile phase. forces the molecule entirely into the neutral state, resulting in sharp, symmetrical elution bands[2].

Q2: Will adding acetic acid to my eluent degrade the N-Cbz protecting group? Causality & Solution: No. The carboxybenzyl (Cbz) group is a highly robust carbamate. While it is readily cleaved by catalytic hydrogenation (e.g., Pd/C, H₂) or harsh, strong acids (e.g., HBr in acetic acid), used during standard chromatographic timeframes[3].

Q3: My compound has poor solubility in the initial Hexane/EtOAc mixture. How do I load it onto the column without ruining the resolution? Causality & Solution: (S)-3-N-Cbz-Amino-pentanoic acid often exhibits poor solubility in hexanes due to strong intermolecular hydrogen bonding between the carbamate and the carboxylic acid. If you attempt to load it as a suspension, it will slowly dissolve during the run, destroying your theoretical plates and causing broad peaks. Solution: Utilize the Dry-Loading Technique . Dissolve your crude mixture in a volatile, polar solvent (like Dichloromethane or Tetrahydrofuran). Add a small amount of dry silica gel (1:3 ratio of crude mass to silica), and evaporate the solvent completely under reduced pressure. Load this free-flowing powder evenly onto the top of your pre-packed column.

Q4: After purification, how do I completely remove the residual acetic acid from my product fractions? Causality & Solution: Acetic acid has a boiling point of 118°C, making it difficult to remove entirely via standard rotary evaporation without applying excessive heat, which could induce unwanted side reactions (e.g., trace lactamization). Solution: Co-evaporation. Concentrate your pooled fractions at a moderate temperature (35–40°C) until an oily residue remains. Add 10–20 mL of toluene and evaporate again. Toluene forms a low-boiling azeotrope with acetic acid, effectively "pulling" the residual acid out of your product under standard vacuum conditions. Repeat this 2–3 times for an acid-free product.

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates an In-Process Quality Control (IPQC) step. This creates a self-validating system where the methodology is proven on a micro-scale before committing the entire synthetic batch.

Step 1: IPQC TLC Screening

  • Prepare a solvent system of Hexane : Ethyl Acetate (1:1) containing 1% v/v Glacial Acetic Acid.

  • Spot the crude mixture alongside pure starting materials (if available).

  • Develop the TLC plate. Validation Check: The target spot must be round and non-streaking, with an Rf value between 0.25 and 0.35. If the spot streaks, increase the AcOH to 2%.

Step 2: Column Preparation & Dry Loading

  • Pack a flash chromatography column with silica gel (230–400 mesh) using the starting eluent: Hexane : EtOAc (80:20) + 1% AcOH.

  • Dissolve the crude (S)-3-N-Cbz-Amino-pentanoic acid in a minimal volume of Dichloromethane (DCM).

  • Add silica gel (approx. 3 grams per 1 gram of crude) to the DCM solution.

  • Evaporate the DCM on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully pour the dry-loaded silica onto the flat head of the packed column. Cap with a 1 cm layer of clean sea sand.

Step 3: Gradient Elution

  • Wash Phase: Run 2 column volumes (CV) of 80:20 Hexane:EtOAc + 1% AcOH. Mechanism: This elutes highly lipophilic impurities such as unreacted benzyl chloroformate (Cbz-Cl) and benzyl alcohol.

  • Elution Phase: Transition the gradient to 50:50 Hexane:EtOAc + 1% AcOH.

  • Collect fractions in standard test tubes.

Step 4: Fraction Analysis and Isolation

  • Spot fractions on a TLC plate and develop using the IPQC solvent system. Visualize using UV light (254 nm, active for the Cbz aromatic ring) and a general stain (e.g., Phosphomolybdic acid or Ninhydrin after heating to deprotect).

  • Pool fractions containing the pure product.

  • Concentrate under reduced pressure at 35°C.

  • Acid Removal: Add 15 mL of Toluene to the concentrated oil and re-evaporate. Repeat twice to yield the pure, acid-free (S)-3-N-Cbz-Amino-pentanoic acid.

Part 4: Logical & Workflow Visualizations

The following diagrams map the logical decision-making process for troubleshooting and the chemical mechanisms at play during purification.

Workflow Start Crude (S)-3-N-Cbz-Amino-pentanoic acid TLC TLC Screening (Hexane/EtOAc) Start->TLC CheckStreak Does the spot streak? TLC->CheckStreak AddAcid Add 0.1-1% AcOH or HCOOH to Eluent CheckStreak->AddAcid Yes CheckSol Is solubility poor? CheckStreak->CheckSol No AddAcid->CheckSol DryLoad Use Dry-Loading Technique (DCM/Silica) CheckSol->DryLoad Yes RunColumn Run Flash Chromatography (Gradient Elution) CheckSol->RunColumn No DryLoad->RunColumn Pure Pure Product Isolated RunColumn->Pure

Figure 1: Decision tree for optimizing the chromatographic purification of N-Cbz-protected amino acids.

Mechanism cluster_0 Without Acid Modifier (Tailing) cluster_1 With Acid Modifier (e.g., AcOH) A1 Free Carboxylic Acid (-COOH) A2 Ionization on Silica (-COO⁻) A1->A2 A3 Strong Electrostatic Binding to Active Silanols A2->A3 B1 Eluent + 0.1-1% AcOH A3->B1 Add Modifier B2 Suppressed Ionization (Maintains -COOH state) B1->B2 B3 Reversible Hydrogen Bonding (Sharp Elution Band) B2->B3

Figure 2: Mechanistic interaction of carboxylic acids with silica gel silanols and acid suppression.

References
  • MDPI - The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups. Demonstrates the standard protocol of utilizing 1% acetic acid or formic acid to prevent tailing of N-protected amino acids on silica gel.

  • Chemistry Stack Exchange - Amino acid pKa of carboxylic acid. Details the inductive effects of nitrogen substituents on the pKa of aliphatic carboxylic acids, explaining the ionization behavior of amino acid derivatives.

  • ACS Chemical Reviews - Amino Acid-Protecting Groups. Comprehensive review on the stability profiles of various protecting groups, confirming the stability of the N-Cbz group under weak acidic conditions.

Sources

Optimization

Technical Support Center: Chiral HPLC Optimization for (S)-3-N-Cbz-Amino-pentanoic Acid

Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals tasked with developing robust, reproducible enantiomeric separations for (S)-3-N-Cbz-Amino-pentan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals tasked with developing robust, reproducible enantiomeric separations for (S)-3-N-Cbz-Amino-pentanoic acid and its (R)-enantiomer.

As a Senior Application Scientist, I have structured this guide to move beyond basic parameters, focusing on the chromatographic causality —the why behind the method. The presence of the bulky, aromatic Cbz (benzyloxycarbonyl) protecting group combined with a free carboxylic acid at the beta-position dictates a highly specific interaction model with chiral stationary phases (CSPs).

Mechanistic Context & Column Selection

To achieve baseline resolution (Rs ≥ 1.5) of 3-N-Cbz-Amino-pentanoic acid enantiomers, the chromatographic system must exploit three primary interactions:

  • 
     Interactions:  The aromatic ring of the Cbz group interacts with the aromatic rings of the chiral selector.
    
  • Hydrogen Bonding: The carbamate NH/C=O and the free -COOH group form transient hydrogen bonds with the CSP.

  • Steric Fit: The chiral cavity must differentiate the spatial arrangement of the aliphatic pentanoic acid chain versus the Cbz-amino group.

Authoritative Consensus: Polysaccharide-derived CSPs, specifically amylose tris(3,5-dimethylphenylcarbamate) phases like Chiralpak AD (coated) or Chiralpak IA (immobilized), demonstrate superior enantioselectivity for N-Cbz protected amino acids[1][2]. The immobilized Chiralpak IA is highly recommended for its extended solvent versatility and robustness.

Standard Operating Procedure: Baseline Enantiomeric Separation

This self-validating protocol establishes a highly reproducible normal-phase separation.

Materials & Reagents
  • Column: Chiralpak IA (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: HPLC-grade n-Hexane / Isopropanol (IPA) / Trifluoroacetic acid (TFA).

  • Detection: UV at 210 nm or 220 nm.

Step-by-Step Methodology
  • Mobile Phase Preparation: Prepare a volumetric mixture of n-Hexane and IPA at an 80:20 (v/v) ratio. Add exactly 0.1% (v/v) TFA. Critical Step: Degas the mixture via ultrasonication for 10 minutes to prevent baseline noise at low UV wavelengths.

  • System Equilibration: Flush the HPLC system with the mobile phase at 1.0 mL/min. Monitor the UV baseline at 210 nm. Do not inject until the baseline drift is less than 1 mAU/hour (typically requires 20–30 column volumes).

  • Sample Preparation: Accurately weigh 1.0 mg of the racemic 3-N-Cbz-Amino-pentanoic acid. Dissolve in 1.0 mL of the mobile phase. Vortex for 30 seconds and sonicate for 2 minutes.

  • Filtration: Filter the sample through a 0.22 µm PTFE syringe filter into an HPLC vial. (Avoid nylon filters, which can bind acidic compounds).

  • Injection & Analysis: Inject 10 µL of the sample. Set the column oven temperature to 25°C.

  • System Suitability Validation: A successful run must yield a Tailing Factor (Tf) < 1.5 for both peaks and a Resolution (Rs) > 1.5.

Quantitative Data: Mobile Phase Optimization

The choice of alcohol modifier and acidic additive directly impacts the thermodynamic stability of the transient diastereomeric complexes. Below is a comparative summary of expected outcomes based on established chiral chromatography principles for N-Cbz amino acids.

Mobile Phase Composition (v/v)Acidic AdditiveExpected Peak ShapeEst. Resolution (Rs)Mechanistic Outcome
Hexane / IPA (80:20)None Severe Tailing< 0.8-COOH ionization causes secondary silanol interactions.
Hexane / IPA (80:20)0.1% TFASharp, Symmetrical1.5 – 2.0TFA suppresses ionization; optimal steric fit.
Hexane / EtOH (85:15)0.1% TFASharp, Symmetrical> 2.0EtOH is less bulky than IPA, allowing deeper cavity penetration.
Water / MeCN (60:40) [RP Mode]0.1% Formic AcidModerate Broadening1.0 – 1.5Water competes for H-bonding sites, reducing chiral recognition.

Troubleshooting Guide & FAQs

Q1: Why are my enantiomer peaks broad and tailing severely? A1: Causality: The free carboxylic acid group on the pentanoic acid backbone has a pKa of approximately 4.5. In a neutral organic mobile phase, it exists in a state of partial ionization. This creates multiple retention states and induces secondary, non-chiral interactions with residual silanols on the silica support. Solution: You must add an acidic modifier, such as 0.1% Trifluoroacetic acid (TFA), to the mobile phase. This forces the carboxylic acid into a fully protonated, neutral state, ensuring sharp, symmetrical peaks and predictable retention[3].

Q2: I have good retention but poor resolution (Rs < 1.2). How do I improve the enantiomeric separation? A2: Causality: The steric environment of the chiral cavity is highly sensitive to the bulkiness of the alcohol modifier. Isopropanol (IPA) is sterically demanding and can sometimes hinder the analyte from adopting the optimal conformation within the chiral groove. Solution: Switch the modifier from IPA to Ethanol (EtOH), adjusting the ratio to maintain similar retention times (e.g., Hexane/EtOH/TFA 85:15:0.1). Ethanol's smaller steric profile often increases the differential binding energy between the (R) and (S) enantiomers, improving resolution[1].

Q3: Can I run this separation in Reversed-Phase (RP) mode to couple it with MS detection? A3: Yes, but with caveats. If using an immobilized column like Chiralpak IA, you can safely transition to RP conditions (e.g., Water/Acetonitrile with 0.1% Formic acid). However, Normal-Phase (NP) generally provides higher resolution for Cbz-protected amino acids because the non-polar hexane environment maximizes the strength of the critical hydrogen-bonding interactions required for chiral recognition. Water actively competes for these hydrogen bonding sites, often reducing the separation factor (


).

Q4: My baseline is drifting significantly at 210 nm. How can I fix this? A4: Causality: TFA has significant UV absorbance below 220 nm. If the pump proportioning valves are slightly inaccurate, or if the solvents are not adequately degassed, the TFA concentration reaching the flow cell will fluctuate, causing drift. Solution: Pre-mix your mobile phase volumetrically in a single bottle rather than relying on the pump to mix Hexane and IPA/TFA. Alternatively, shift your detection wavelength to 220 nm or 254 nm, where the Cbz aromatic ring still absorbs strongly, but TFA absorbance is negligible.

Method Optimization Workflow

Follow this logical decision tree to systematically troubleshoot and optimize your chiral separation.

HPLC_Optimization Start Inject (S)/(R)-3-N-Cbz-Amino-pentanoic acid CheckTailing Is severe peak tailing observed? Start->CheckTailing AddTFA Add 0.1% TFA to mobile phase (Suppresses -COOH ionization) CheckTailing->AddTFA Yes CheckRes Is Resolution (Rs) < 1.5? CheckTailing->CheckRes No AddTFA->CheckRes AdjustMod Adjust Hexane:IPA ratio or switch to EtOH modifier CheckRes->AdjustMod Yes Success Validated Chiral Method Achieved CheckRes->Success No (Rs ≥ 1.5) ScreenCol Screen immobilized CSP (e.g., Chiralpak IA / IB) AdjustMod->ScreenCol Still < 1.5 AdjustMod->Success Rs ≥ 1.5 ScreenCol->Success

Workflow for troubleshooting chiral HPLC separation of N-Cbz protected beta-amino acids.

References

  • Kim, B. H., & Lee, W. (1998). DIRECT LIQUID CHROMATOGRAPHIC ENANTIOMER SEPARATION OF N-tert-BUTOXYCARBONYL AND N-BENZYL-OXYCARBONYL α-AMINO ACIDS USING POLYSACCHARIDE DERIVED CHIRAL STATIONARY PHASES. Journal of Liquid Chromatography & Related Technologies.
  • Lee, W., et al. (2009). Comparative studies between covalently immobilized and coated chiral stationary phases based on polysaccharide derivatives for enantiomer separation of N-protected alpha-amino acids and their ester derivatives. PubMed / NIH.
  • Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation.

Sources

Troubleshooting

Technical Support Center: Protecting Group Strategies for 3-Aminopentanoic Acid

Case ID: 3-APA-PG-Switch Subject: Transitioning from Cbz (Benzyloxycarbonyl) to Alternative Protecting Groups Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Decision Mat...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 3-APA-PG-Switch Subject: Transitioning from Cbz (Benzyloxycarbonyl) to Alternative Protecting Groups Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Decision Matrix

User Context: You are currently using Cbz-3-aminopentanoic acid but require an alternative. This is typically driven by:

  • Safety/Scale-up: Hydrogenolysis (

    
    ) is hazardous at scale.
    
  • Chemo-selectivity: You have unsaturated bonds (alkenes/alkynes) or sulfur in your molecule that are incompatible with hydrogenation.

  • Orthogonality: You need a group removable under acidic or neutral conditions without affecting benzyl esters/ethers.

The Molecule: 3-aminopentanoic acid is a


-amino acid. Unlike 

-amino acids,

-amino acids possess an extra methylene group, increasing backbone flexibility and solubility but introducing specific risks like

-lactam formation
during activation and aggregation during peptide synthesis.
Interactive Decision Tree

Use the following logic flow to select the correct alternative.

ProtectingGroupDecision Start START: Why switch from Cbz? Cond1 Is the substrate sensitive to ACID? Start->Cond1 Cond2 Is the substrate sensitive to BASE? Cond1->Cond2 No (Stable to Acid) Fmoc Select Fmoc Group (Base Labile) Cond1->Fmoc Yes (Acid Sensitive) Cond3 Do you require Orthogonality to both Acid and Base? Cond2->Cond3 No (Stable to Base) Boc Select Boc Group (Acid Labile) Cond2->Boc Yes (Base Sensitive) Cond3->Boc No (Standard SPPS) Alloc Select Alloc Group (Pd(0) Labile) Cond3->Alloc Yes

Figure 1: Decision logic for selecting a protecting group based on substrate stability.

Module A: The Boc Strategy (Acid Labile)

Best For: Solution-phase synthesis where base stability is required (e.g., saponification of esters). Reagent: Di-tert-butyl dicarbonate (


).
Critical Protocol: Schotten-Baumann Conditions

-amino acids are zwitterionic and often insoluble in pure organic solvents. You must use a biphasic system.
  • Dissolution: Dissolve 3-aminopentanoic acid (1.0 eq) in 1M NaOH (1.1 eq) and Dioxane (1:1 v/v). Note: The pH must remain >9 for the amine to be nucleophilic.

  • Addition: Add

    
     (1.1 eq) dropwise at 0°C.
    
  • Reaction: Warm to RT and stir for 4–12 hours.

  • Workup (The Danger Zone):

    • Wash alkaline solution with

      
       (removes excess 
      
      
      
      ).
    • Acidify carefully to pH 3–4 using 1M

      
       or Citric Acid. Do not use strong HCl, or you may cleave the Boc group.
      
    • Extract immediately into EtOAc.

Troubleshooting Guide: Boc
SymptomRoot CauseCorrective Action
Low Yield after Workup Product remained in aqueous phase.Small

-amino acids are polar. Saturate the aqueous layer with NaCl (brine) before extraction. Repeat extraction 3x.
Product is an Oil Common for short-chain Boc-amino acids.Salt Formation: Convert to the DCHA (dicyclohexylamine) salt. Dissolve oil in

, add 1.0 eq DCHA. The salt usually precipitates as a white solid [1].
Loss of Boc Group Acidification was too harsh.Use Citric Acid (5% aq) instead of HCl. Ensure temperature is 0°C during acidification.

Module B: The Fmoc Strategy (Base Labile)

Best For: Solid Phase Peptide Synthesis (SPPS) or acid-sensitive substrates. Reagent: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide).[1]

Critical Protocol: Avoiding Oligomerization

WARNING: Do NOT use Fmoc-Cl. Fmoc-Cl is highly reactive and can activate the carboxylic acid of your starting material, leading to the formation of dipeptides (Fmoc-3-amino-pentanoyl-3-amino-pentanoic acid) [2]. Always use Fmoc-OSu .

  • Setup: Suspend 3-aminopentanoic acid (1.0 eq) in water/acetone (1:1).

  • Base: Add

    
     (2.0 eq). Avoid strong bases like NaOH which can cause hydrolysis of the Fmoc group or racemization.
    
  • Addition: Add Fmoc-OSu (1.1 eq) dissolved in minimal acetone.

  • Monitoring: Reaction is usually fast (1–2 hours). Monitor by TLC (disappearance of Fmoc-OSu).

Troubleshooting Guide: Fmoc
SymptomRoot CauseCorrective Action
Byproduct M+222 (LCMS) Fmoc-beta-Ala-OH formation (Dipeptide).You likely used Fmoc-Cl or excess base. Switch to Fmoc-OSu. Maintain pH 8–9, not higher.
Insolubility Fmoc adds significant hydrophobicity.

-amino acids aggregate. Use DMF/Water mixtures if Acetone/Water fails.
Gelatinous Precipitate Dibenzofulvene polymerization.During deprotection (Piperidine), the fulvene byproduct can polymerize. Use standard scavengers or wash resin extensively.

Module C: The Alloc Strategy (Orthogonal)

Best For: "Safety Catch" protection. It is stable to both TFA (acid) and Piperidine (base). Reagent: Allyl Chloroformate (Alloc-Cl).[2]

Mechanism of Deprotection

Alloc requires a Palladium(0) catalyst and a scavenger.[3][4][5] Without a scavenger, the


-allyl complex will re-react with the amine.

AllocMechanism Alloc_Amine Alloc-Protected Amine Pd_Complex Pd(0) Oxidative Addition Alloc_Amine->Pd_Complex Pd(PPh3)4 Pi_Allyl π-Allyl Pd Complex + Amine Pd_Complex->Pi_Allyl - CO2 Final Free Amine + Allyl-Scavenger Pi_Allyl->Final Nucleophilic Attack Scavenger Scavenger (PhSiH3) Scavenger->Final Captures Allyl

Figure 2: Alloc deprotection pathway requiring Pd(0) and a scavenger (e.g., Phenylsilane).[3]

Troubleshooting Guide: Alloc
SymptomRoot CauseCorrective Action
Incomplete Deprotection Catalyst poisoning or oxidation.1. Degas solvents (Argon sparge). 2. Use

(fresh). 3. Ensure scavenger (PhSiH3 or Dimedone) is in excess (5–10 eq).
Reaction Stalled "Black" Pd precipitation.The catalyst has decomposed. Add fresh catalyst and check for sulfur/thiol contaminants in your substrate which poison Pd.

Comparative Data Summary

FeatureCbz (Current)Boc (Alternative)Fmoc (Alternative)Alloc (Alternative)
Installation Cbz-Cl (Harsh)

(Mild)
Fmoc-OSu (Mild)Alloc-Cl (Mod.)
Cleavage

or HBr
TFA or HClPiperidine

Stability Base/Weak AcidBaseAcidAcid/Base
Cost LowLowMediumHigh
Atom Economy GoodPoor (tBu waste)Poor (Fluorene waste)Moderate
3-APA Risk HydrogenolysisAcidification lossAggregationCatalyst Cost

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.

  • Isidro-Llobet, A., et al. (2009).[6][7] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[6][7] (Specifically regarding Fmoc-Cl vs Fmoc-OSu side reactions).

  • Guibé, F. (1998). Allylic Protecting Groups and Their Use in a Complex Environment Part II: Allylic Protecting Groups and their Removal through Catalytic Palladium Allyl Transfer. Tetrahedron, 54(13), 2967-3042.

  • Weiner, S. J., et al. (1984). A new force field for molecular mechanical simulation of nucleic acids and proteins. (Reference for beta-amino acid aggregation properties).

Sources

Reference Data & Comparative Studies

Validation

Determining enantiomeric purity of (S)-3-N-Cbz-Amino-pentanoic acid

The enantiomeric purity of chiral building blocks is a critical quality attribute in modern drug development. For -amino acids like (S)-3-N-Cbz-Amino-pentanoic acid , which are frequently utilized in the synthesis of pep...

Author: BenchChem Technical Support Team. Date: March 2026

The enantiomeric purity of chiral building blocks is a critical quality attribute in modern drug development. For


-amino acids like (S)-3-N-Cbz-Amino-pentanoic acid , which are frequently utilized in the synthesis of peptidomimetics and 

-peptides, even trace amounts of the (R)-enantiomer can lead to the formation of undesired diastereomers during solid-phase peptide synthesis (SPPS).

Because the amino group is protected by a Carboxybenzyl (Cbz) group and the molecule possesses a free carboxylic acid, the analytical strategy must account for both hydrogen-bonding potential and the ionization state of the analyte. This guide objectively compares three highly validated methodologies for determining the enantiomeric excess (


) of (S)-3-N-Cbz-Amino-pentanoic acid: Direct Chiral HPLC , Chiral SFC (Supercritical Fluid Chromatography) , and Indirect LC-MS via Marfey’s Reagent .

Analytical Strategy & Workflow

The selection of an analytical method depends on the required throughput, available instrumentation, and the complexity of the matrix. Direct methods analyze the intact N-protected molecule, while indirect methods require deprotection and derivatization[].

G Start Sample: (S)-3-N-Cbz-Amino-pentanoic acid Decision Select Analytical Strategy Start->Decision Direct Direct Separation (Intact N-Cbz) Decision->Direct Routine QC / Process Dev Indirect Indirect Separation (Deprotection Required) Decision->Indirect Complex Matrix / Low LOD HPLC Chiral HPLC (Polysaccharide CSP) High Resolution Direct->HPLC SFC Chiral SFC (CO2 + Modifier) High Throughput Direct->SFC Marfey Derivatization (Marfey's Reagent + LC-MS) Trace Detection Indirect->Marfey

Caption: Decision matrix for selecting the optimal enantiomeric purity analysis workflow.

Method 1: Direct Chiral HPLC (The Gold Standard)

The Causality of the Method: Direct chiral High-Performance Liquid Chromatography (HPLC) remains the most universally accessible technique. For N-protected amino acids, polysaccharide-based Chiral Stationary Phases (CSPs)—specifically amylose or cellulose derivatives coated or immobilized on silica—are highly effective[2]. The Cbz protecting group provides a bulky aromatic ring for


 interactions and carbamate moieties for hydrogen bonding with the CSP.
Crucial adjustment: Because the molecule contains a free carboxylic acid, an acidic additive (like Trifluoroacetic acid, TFA) must be added to the mobile phase. This suppresses the ionization of the carboxylate group, preventing peak tailing and ensuring sharp, quantifiable peaks.

Self-Validating Experimental Protocol:

  • Column Selection: Chiralpak AD-H or Chiralcel OD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Hexane / Isopropanol (IPA) / TFA (85:15:0.1, v/v/v). Note: Ensure the TFA is fresh to maintain consistent pH suppression.

  • Chromatographic Conditions: Flow rate at 1.0 mL/min; Column temperature at 25°C; UV detection at 210 nm and 254 nm.

  • System Suitability (Validation Step): Inject a 1 mg/mL racemic standard of (R/S)-3-N-Cbz-Amino-pentanoic acid.

    • Acceptance Criteria: The resolution (

      
      ) between the (R) and (S) peaks must be 
      
      
      
      . If
      
      
      , adjust the Hexane:IPA ratio.
  • Sample Analysis: Inject the (S)-enantiomer sample. Calculate

    
     using the peak area integration:
    
    
    
    

Method 2: Chiral SFC (The High-Throughput Alternative)

The Causality of the Method: Supercritical Fluid Chromatography (SFC) replaces the bulk of the liquid mobile phase (hexane) with supercritical carbon dioxide (


). Because supercritical 

has a significantly lower viscosity and higher diffusivity than liquid solvents, it allows for flow rates 3 to 5 times higher than HPLC without exceeding pressure limits[3]. This results in highly efficient, rapid separations, making it ideal for high-throughput screening in drug development.

Self-Validating Experimental Protocol:

  • Column Selection: Chiralpak AD-H or Trefoil AMY1 (150 mm × 4.6 mm, 2.5 µm).

  • Mobile Phase:

    
     / Methanol with 0.2% TFA.
    
  • Chromatographic Conditions: Gradient from 5% to 30% Methanol over 5 minutes. Flow rate at 3.0 mL/min; Backpressure regulator (BPR) set to 120 bar; Temperature at 35°C.

  • System Suitability (Validation Step): Inject the racemic standard. SFC typically elutes the N-Cbz amino acids in under 3 minutes. Verify that peak symmetry is between 0.9 and 1.1.

  • Sample Analysis: Inject the sample. SFC often provides a lower Limit of Quantitation (LOQ) than normal-phase HPLC due to narrower, more concentrated peak elution.

Method 3: Indirect LC-MS via Marfey’s Reagent

The Causality of the Method: When dealing with trace-level biological samples or highly complex matrices where UV detection lacks specificity, indirect analysis via LC-MS is required[4]. This method relies on the pre-column derivatization of the free amino group. Therefore, the Cbz group must first be removed. The free


-amino acid is then reacted with Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) to form diastereomers. Diastereomers have different physicochemical properties and can be easily separated on a standard, achiral Reverse-Phase C18 column[4].

Deriv N_Cbz N-Cbz-Amino Acid (Enantiomeric Mixture) Deprotect Catalytic Hydrogenation (Pd/C, H2) N_Cbz->Deprotect Removes Cbz FreeAmine Free Beta-Amino Acid Deprotect->FreeAmine Marfey FDAA (Marfey's Reagent) + NaHCO3, 40°C FreeAmine->Marfey Nucleophilic Substitution Diastereomers Diastereomers (Separable on Achiral C18) Marfey->Diastereomers

Caption: Chemical workflow for indirect enantiomeric resolution using Marfey's Reagent.

Self-Validating Experimental Protocol:

  • Deprotection: Dissolve the sample in methanol. Add 10% Pd/C catalyst and stir under a hydrogen atmosphere (1 atm) for 2 hours. Filter through Celite to obtain the free 3-amino-pentanoic acid.

  • Derivatization: Mix 50 µL of the deprotected sample (50 mM) with 100 µL of 1% FDAA in acetone and 20 µL of 1 M

    
    . Incubate at 40°C for 1 hour. Quench with 20 µL of 1 M HCl.
    
  • Chromatographic Conditions: Waters BEH C18 column (100 mm × 2.1 mm, 1.7 µm). Mobile Phase A: 0.1% Formic acid in water; Mobile Phase B: Acetonitrile. Gradient elution.

  • Detection: ESI-MS in positive ion mode. Monitor the specific m/z transition for the derivatized product.

  • System Suitability (Validation Step): Run a derivatized blank to ensure no background interference at the target m/z. Run a derivatized racemic standard to confirm baseline separation of the L-FDAA-D-amino and L-FDAA-L-amino diastereomers.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three methodologies based on standard analytical validations for N-protected


-amino acids.
ParameterDirect Chiral HPLCChiral SFCIndirect LC-MS (Marfey's)
Primary Mechanism Chiral stationary phase (

, H-bond)
Chiral stationary phase + Supercritical fluidDiastereomer formation + Achiral C18
Typical Analysis Time 15 – 25 minutes2 – 5 minutes10 mins (excl. 3 hr prep)
Resolution (

)
2.5 – 4.03.0 – 5.0> 4.0
Limit of Quantitation ~0.1% (UV)~0.05% (UV/PDA)< 0.01% (MS/MS)
Solvent Consumption High (Hexane/IPA)Very Low (

based)
Low (UHPLC scale)
Best Use Case Routine batch release, standard QC labsHigh-throughput screening, green chemistryTrace impurity profiling, biological matrices

Conclusion & Recommendations

For the routine determination of the enantiomeric purity of (S)-3-N-Cbz-Amino-pentanoic acid, Chiral SFC is the superior choice due to its rapid equilibration, high throughput, and reduced solvent consumption[3]. However, if SFC instrumentation is unavailable, Direct Chiral HPLC remains a highly robust and trustworthy gold standard, provided acidic modifiers are used to manage the free carboxylic acid[2]. Indirect LC-MS should be reserved for specialized cases where the analyte is present in complex biological matrices or when ultra-low limits of detection are required[4], as the deprotection and derivatization steps introduce workflow bottlenecks.

References

  • Almac Group. "Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry." Almac, 2025. Available at:[Link]

  • LCGC International. "Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC." Chromatography Online, Jan 2015. Available at:[Link]

  • Chromatography Today. "Chiral Amino Acid and Peptide Separations – the Next Generation." Chromatography Today, Sep 2016. Available at:[Link]

Sources

Comparative

Comparative Guide: Cbz vs. Fmoc Protection for Beta-Amino Pentanoic Acid

Executive Summary: The Strategic Choice For researchers working with beta-amino pentanoic acid (also known as -homoalanine or 3-aminopentanoic acid), the choice between Fmoc (9-fluorenylmethyloxycarbonyl) and Cbz (benzyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Choice

For researchers working with beta-amino pentanoic acid (also known as


-homoalanine or 3-aminopentanoic acid), the choice between Fmoc  (9-fluorenylmethyloxycarbonyl) and Cbz  (benzyloxycarbonyl) protection is rarely about simple preference—it is a decision dictated by synthesis scale , assembly mode  (solid vs. solution), and downstream application .
FeatureFmoc Protection Cbz (Z) Protection
Primary Utility Solid Phase Peptide Synthesis (SPPS) Solution Phase & Large-Scale Synthesis
Deprotection Base (20% Piperidine/DMF)Hydrogenolysis (

/Pd-C) or Strong Acid (HBr/AcOH)
Solubility Moderate (requires DMF/NMP); prone to gelationHigh in organic solvents; excellent crystallization
Aggregation Risk High in SPPS (requires "magic mixtures")Manageable in solution (concentration control)
Monomer Synthesis Requires mild activation (Acid Fluorides)Robust; compatible with harsh acid chlorides
Racemization Negligible (No oxazolone formation)Negligible

Technical Context: The Beta-Amino Acid Challenge

Beta-amino pentanoic acid differs from its alpha-counterpart (Alanine) by an extra methylene group in the backbone. This modification introduces two critical behaviors that influence protection strategy:

  • Aggregation: Beta-peptides form stable secondary structures (helices/sheets) as short as 4-6 residues. This leads to severe on-resin aggregation during SPPS, often stalling Fmoc deprotection.

  • Kinetic Sluggishness: The nucleophilicity of the

    
    -amino group is lower than an 
    
    
    
    -amino group due to different electronic environments, requiring highly efficient coupling reagents (e.g., HATU, PyBOP).

Synthesis of the Protected Monomer

The most common route to enantiopure beta-amino pentanoic acid is the Arndt-Eistert Homologation of L-Alanine. The choice of protection group during this synthesis is critical.

Pathway Visualization

The following diagram illustrates the divergent synthetic requirements for Fmoc vs. Cbz during homologation.

ArndtEistert Start L-Alanine Prot Protection Step Start->Prot Cbz_Acid Cbz-Ala-OH Prot->Cbz_Acid Cbz-Cl Fmoc_Acid Fmoc-Ala-OH Prot->Fmoc_Acid Fmoc-OSu Cbz_Act Activation (SOCl2 -> Acid Chloride) Cbz_Acid->Cbz_Act Robust Cbz_Diazo Diazoketone (Stable) Cbz_Act->Cbz_Diazo CH2N2 Cbz_Final Cbz-β-Homoalanine Cbz_Diazo->Cbz_Final Ag+, H2O (Wolff Rearrangement) Fmoc_Act Activation (Cyanuric Fluoride -> Acid Fluoride) Fmoc_Acid->Fmoc_Act Must avoid strong base Fmoc_Diazo Diazoketone (Base Sensitive) Fmoc_Act->Fmoc_Diazo CH2N2 (No excess base) Fmoc_Final Fmoc-β-Homoalanine Fmoc_Diazo->Fmoc_Final Ag+, H2O (Ultrasound)

Caption: Divergent synthesis pathways. Note that Fmoc requires Acid Fluoride activation to prevent base-induced cleavage by diazomethane precursors.

Critical Analysis of Monomer Synthesis
  • Cbz Route (Robustness): You can convert Cbz-Ala-OH to its acid chloride using thionyl chloride (

    
    ). This is cheap and scalable. The Cbz group withstands the HCl generated during this step.
    
  • Fmoc Route (Sensitivity): You cannot easily use thionyl chloride with Fmoc-Ala-OH because the heat and HCl/base byproducts can degrade the Fmoc group or lead to premature cleavage.

    • The "Expert" Solution: Use Cyanuric Fluoride or TFFH to generate the Fmoc-Amino Acid Fluoride . Acid fluorides are stable to water but highly reactive toward diazomethane, allowing the formation of the diazoketone under neutral conditions, preserving the Fmoc group.

Experimental Comparison: Peptide Assembly

Scenario A: Solid Phase Peptide Synthesis (SPPS)

Winner: Fmoc

  • Why: Cbz requires hydrogenolysis for removal. On solid phase, heterogeneous catalysis (Pd/C +

    
    ) is extremely difficult because the catalyst cannot penetrate the resin beads effectively.
    
  • The Fmoc Challenge: As the beta-peptide chain grows, it forms 14-helix or sheet structures that cause "resin shrinkage."

  • Protocol Adjustment: Standard Fmoc protocols fail after 5-6 residues.

    • Solution: Use "Magic Mixture" (DCM/DMF/NMP + 1% DBU + 0.1M HOBt) or microwave heating (75°C) during coupling and deprotection steps to disrupt aggregates.

Scenario B: Solution Phase / Scale-Up

Winner: Cbz

  • Why: Cbz-protected beta-amino acids often crystallize directly from ethyl acetate/hexane. This allows for purification without chromatography at intermediate steps—a massive advantage for multi-gram synthesis.

  • Solubility: Cbz-beta-homoalanine has superior solubility in non-polar solvents (DCM, THF) compared to the Fmoc analog, which often requires pure DMF or DMSO.

Detailed Protocols

Protocol 1: Synthesis of Fmoc-β-Homoalanine (The Acid Fluoride Method)

Use this method to avoid Fmoc cleavage during homologation.

Reagents: Fmoc-L-Alanine, Cyanuric Fluoride, Pyridine, DCM, Diazomethane (ether solution), Silver Benzoate.

  • Activation: Dissolve Fmoc-L-Ala-OH (1.0 eq) in DCM at -10°C. Add Pyridine (1.0 eq) followed by Cyanuric Fluoride (1.0 eq). Stir for 1 hour.

    • Checkpoint: Check TLC. The acid fluoride is less polar than the acid.

    • Workup: Wash quickly with ice water to remove salts. Dry organic layer.

  • Diazoketone Formation: Add the Fmoc-Ala-Fluoride solution dropwise to a solution of Diazomethane (2.5 eq) in ether at 0°C. Do not use triethylamine (it will cleave Fmoc). Stir for 2 hours.

  • Wolff Rearrangement: Dissolve the crude diazoketone in THF/Water (9:1). Add Silver Benzoate (0.1 eq). Sonicate or warm to 40°C until

    
     evolution ceases.
    
  • Purification: Acidify to pH 2, extract with Ethyl Acetate. Recrystallize from EtOAc/Hexane.

Protocol 2: Cbz Deprotection (Hydrogenolysis)

Standard for solution phase.

  • Dissolve Cbz-protected peptide in Methanol or Ethanol.

  • Add 10% Pd/C (5-10% by weight of substrate).

  • Stir under

    
     balloon (1 atm) for 2-4 hours.
    
    • Note: For beta-amino acids, reaction times are similar to alpha-amino acids.

  • Filter through Celite. Evaporate solvent.[1]

    • Yield: Typically quantitative.

Performance Data Summary

The following data compares the efficiency of coupling a 5-mer beta-peptide (


-H-Ala)

using both strategies.
MetricFmoc (SPPS)Cbz (Solution)
Coupling Reagent HATU / DIPEAEDC / HOBt
Avg. Coupling Time 1 hour (Microwave)4-12 hours (RT)
Stepwise Yield 98-99%85-95% (after workup)
Crude Purity (5-mer) 85% (Main impurity: deletion seq)>95% (after crystallization)
Solubility Issues High (Gelation on resin)Low (Soluble in DCM/EtOAc)
Racemization < 0.1%< 0.1%

Key Insight: While Fmoc SPPS is faster, the "Crude Purity" drops significantly for longer beta-peptides due to aggregation unless microwave energy is used. Cbz solution phase yields are lower per step due to extraction losses, but the final purity is often higher due to intermediate crystallization.

References

  • Podlech, J., & Seebach, D. (1995).[2][3] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition.

  • Müller, A., Vogt, C., & Sewald, N. (1998).[3] "Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement." Synthesis.

  • Carpino, L. A., et al. (1990). "Acid Fluorides in Peptide Synthesis." Journal of the American Chemical Society.

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta.

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research.

Sources

Validation

Comprehensive Guide to Mass Spectrometry Fragmentation Patterns of Cbz-Protected Amino Acids: A Comparative Analysis

Mass spectrometry (MS) is a cornerstone technique for confirming the structural integrity of synthetic peptides and protected amino acids. Among the N-alpha protecting groups, the carboxybenzyl (Cbz or Z) group is widely...

Author: BenchChem Technical Support Team. Date: March 2026

Mass spectrometry (MS) is a cornerstone technique for confirming the structural integrity of synthetic peptides and protected amino acids. Among the N-alpha protecting groups, the carboxybenzyl (Cbz or Z) group is widely utilized in drug development due to its robust stability and orthogonal cleavage conditions. However, accurately characterizing Cbz-protected intermediates via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) requires a nuanced understanding of their specific gas-phase fragmentation thermodynamics[1].

This guide provides an objective, data-driven comparison of the MS/MS fragmentation patterns of Cbz-protected amino acids against common alternatives like tert-Butyloxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc). By explaining the causality behind these fragmentation behaviors, this document equips researchers with actionable, self-validating analytical workflows.

Mechanistic Causality: ESI-MS/MS Fragmentation of Cbz

Under positive-ion ESI-MS/MS conditions, Cbz-protected amino acids undergo predictable, energy-dependent fragmentation pathways[2]. The initial application of collision-induced dissociation (CID) energy typically triggers the cleavage of the Cbz ester bond, resulting in the primary neutral loss of benzyl alcohol (108 Da)[2].

As collision energy increases, this intermediate undergoes a subsequent decarboxylation, losing CO


 (44 Da) to yield the fully deprotected peptide ion. This results in a combined neutral loss of 152 Da from the precursor ion. Concurrently, the direct cleavage of the benzyl moiety generates a highly stable, resonance-stabilized tropylium cation (C

H

), which manifests as an intense, diagnostic product ion at m/z 91.

Cbz_Fragmentation Precursor Cbz-Amino Acid [M+H]+ Loss108 Intermediate Ion [M+H - 108]+ Precursor->Loss108 - Benzyl Alcohol (108 Da) Tropylium Tropylium Ion m/z 91 Precursor->Tropylium CID Cleavage Loss44 Deprotected Peptide [M+H - 152]+ Loss108->Loss44 - CO2 (44 Da) Backbone b- and y- Sequence Ions Loss44->Backbone Higher Collision Energy

ESI-MS/MS fragmentation pathway of Cbz-protected amino acids.

Comparative Performance: Cbz vs. Boc vs. Fmoc

While Cbz provides a robust diagnostic profile, it is critical to compare its MS/MS behavior with Boc and Fmoc to select the optimal analytical strategy for peptide characterization.

  • Boc (tert-Butyloxycarbonyl): Boc groups are highly labile in the gas phase. They readily lose isobutylene (56 Da) and CO

    
     (44 Da), resulting in a combined neutral loss of 100 Da[3]. The diagnostic ion is the tert-butyl cation at m/z 57. Because of its extreme lability, Boc-protected peptides are highly prone to in-source fragmentation. This can severely complicate MS1 survey scans and suppress the formation of sequence-informative b- and y-ions during MS/MS, as the collision energy is entirely absorbed by the protecting group's cleavage[3].
    
  • Fmoc (Fluorenylmethyloxycarbonyl): Fmoc fragmentation is dominated by the loss of dibenzofulvene (178 Da) and CO

    
     (44 Da), leading to a massive combined neutral loss of 222 Da[4]. The diagnostic ion is the protonated dibenzofulvene at m/z 179. While highly diagnostic, the large mass and thermodynamic stability of the Fmoc leaving group can dominate the total ion current, requiring significantly higher collision energies to achieve meaningful backbone sequence fragmentation[4].
    
Quantitative Data Summary
Protecting GroupPrecursor AdductPrimary Neutral LossSecondary Neutral LossCombined LossDiagnostic Product IonIn-Source Fragmentation Risk
Cbz (Z) [M+H]

/ [M+Na]

Benzyl alcohol (108 Da)CO

(44 Da)
152 Da m/z 91 (Tropylium)Moderate
Boc [M+H]

/ [M+Na]

Isobutylene (56 Da)CO

(44 Da)
100 Da m/z 57 (tert-Butyl)High
Fmoc [M+H]

Dibenzofulvene (178 Da)CO

(44 Da)
222 Da m/z 179 Low

Experimental Protocol: Self-Validating ESI-MS/MS Workflow

To ensure absolute scientific integrity, the analytical characterization of protected amino acids must not rely on a single data point. The following step-by-step methodology establishes a self-validating system designed to eliminate false positives caused by isobaric interferences.

Step 1: Sample Preparation & Ionization
  • Dissolve the protected amino acid or peptide in a solution of 50% acetonitrile and 50% water containing 0.1% formic acid to achieve a final concentration of 10–100 µg/mL[1].

  • Introduce the sample into the mass spectrometer via direct infusion or LC-eluent flow.

  • Causality for Experimental Choice: Formic acid acts as a volatile proton source, driving the thermodynamic equilibrium toward the [M+H]

    
     state required for positive-mode ESI. Acetonitrile ensures optimal droplet desolvation efficiency in the spray chamber[1].
    
Step 2: MS1 Precursor Selection & In-Source Control
  • Operate the instrument in positive ion mode.

  • Set the Declustering Potential (DP) or Cone Voltage to a conservative low value (e.g., 20–30 V).

  • Causality for Experimental Choice: Minimizing the DP prevents premature, in-source cleavage of the labile protecting groups (especially critical for Boc) before the intact precursor ion can be isolated by the first quadrupole.

Step 3: Stepped Collision-Induced Dissociation (CID)
  • Isolate the target[M+H]

    
     precursor ion.
    
  • Apply a stepped collision energy (CE) profile (e.g., 15 eV, 25 eV, and 35 eV) to fragment the precursor.

  • Causality for Experimental Choice: A static collision energy forces a compromise. Low CE only reveals the protecting group loss (neutral losses), while high CE obliterates the precursor and low-mass diagnostic ions. Stepped CE generates a composite spectrum that simultaneously captures low-energy protecting group cleavages and high-energy backbone sequence ions (b/y series).

Step 4: Dual-Confirmation Data Analysis (Self-Validation)
  • Filter for Diagnostic Ions: Scan the low-mass region for m/z 91 (Cbz), m/z 57 (Boc), or m/z 179 (Fmoc).

  • Corroborate with Neutral Losses: Calculate the mass difference between the precursor ion and the highest-mass fragment peaks. Look for losses of 152 Da (Cbz), 100 Da (Boc), or 222 Da (Fmoc).

  • System Self-Validation Rule: A single m/z 91 peak is insufficient for positive identification due to potential isobaric background interferences. The system self-validates only when the m/z 91 diagnostic ion is detected alongside the corresponding [M+H - 152]

    
     neutral loss peak. If one of these two variables is missing, the structural identification must be rejected.
    

MS_Workflow SamplePrep 1. Sample Preparation (50% ACN / 0.1% FA) Ionization 2. ESI Positive Mode Minimize Declustering Potential SamplePrep->Ionization MS1 3. MS1 Survey Scan Isolate [M+H]+ Ionization->MS1 CID 4. Stepped CID (15 eV, 25 eV, 35 eV) MS1->CID Diagnostic 5a. Filter Diagnostic Ions (m/z 91, 57, 179) CID->Diagnostic NeutralLoss 5b. Analyze Neutral Losses (-152, -100, -222 Da) CID->NeutralLoss Validation 6. Dual-Confirmation Sequence Validation Diagnostic->Validation NeutralLoss->Validation

Self-validating ESI-MS/MS workflow for protected amino acid characterization.

References

  • A Comparative Guide to the Analytical Characterization of Cbz-Ala-Ala-Ala-Ala. Benchchem.
  • An intramolecular benzyl rearrangement of 1-(N-benzyloxycarbonylamino)alkylphosphonate diesters under electrospray ionization conditions. National Institutes of Health (NIH).
  • Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Peptides with BOC-L-Alanine Benzyl Ester. Benchchem.
  • Shotgun lipidomics of phosphoethanolamine-containing lipids in biological samples after one-step in situ derivatization. National Institutes of Health (NIH).

Sources

Comparative

Comparing metabolic stability of alpha-peptides vs beta-peptides

[1] Executive Summary In drug development, the therapeutic potential of natural -peptides is frequently compromised by rapid proteolytic degradation in vivo. -peptides—peptidomimetics containing an extra methylene group...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In drug development, the therapeutic potential of natural


-peptides is frequently compromised by rapid proteolytic degradation in vivo. 

-peptides—peptidomimetics containing an extra methylene group in the backbone—have emerged as a superior alternative for metabolic stability.

The Verdict: While


-peptides typically exhibit serum half-lives (

) ranging from minutes to hours ,

-peptides demonstrate near-total resistance to major peptidases (trypsin, chymotrypsin, pepsin), often retaining structural integrity for days to weeks . This guide details the structural causality of this stability and provides a validated LC-MS protocol for quantifying these differences.

Structural Basis of Stability

The fundamental difference lies in the backbone chemistry. Natural


-peptides differ from 

-peptides by a single methylene (

) insertion.[1][2]
  • 
    -Peptides:  Amino group attached to the 
    
    
    
    atom.[3][4]
  • 
    -Peptides:  Amino group attached to the 
    
    
    
    atom.[3][1][2] This can occur as a
    
    
    -substitution (side chain on
    
    
    ) or
    
    
    -substitution (side chain on
    
    
    ).

This homologation alters the backbone torsion angles, allowing


-peptides to fold into unique stable secondary structures (e.g., the 14-helix , stabilized by H-bonds between residues 

and

) that are sterically incompatible with the active sites of endogenous proteases.
Diagram 1: Backbone Homologation Logic

structure_comparison cluster_alpha Alpha-Peptide Backbone cluster_beta Beta-Peptide Backbone node_alpha N -- C(α) -- C(=O) homologation CH2 Insertion (Homologation) node_alpha->homologation node_beta N -- C(β) -- C(α) -- C(=O) homologation->node_beta Alters Torsion Angles

Figure 1: Chemical comparison showing the methylene insertion that renders


-peptides unrecognizable to standard proteases.

Comparative Enzymatic Stability Profile

The following data synthesizes stability profiles across standard proteolytic assays.


-peptides do not merely degrade slower; they often function as "orthogonal" molecules to the biological enzymatic machinery.
Table 1: Half-Life ( ) Comparison
Enzyme / MediumSubstrate Class

-Peptide


-Peptide

Notes
Human Serum Mixed10 – 30 mins> 48 hours

-peptides often show 0% degradation at 24h.
Trypsin Basic Residues (Lys/Arg)< 15 minsNo CleavageTrypsin requires specific backbone geometry for the catalytic triad.
Chymotrypsin Hydrophobic (Phe/Tyr/Trp)< 15 minsNo CleavageSteric clash prevents hydrolysis of the scissile bond.
Pepsin Acidic/General~ 30 minsNo CleavageStable even at low pH (gastric simulation).
Pronase Non-specific mixtureMinutesVery Slow / ResistantOnly aggressive bacterial cocktails show minor activity.

Data Source: Synthesized from Seebach et al. and Gellman et al. studies (See References).

Mechanistic Insight: The "Lock and Key" Failure

Why are they stable? Proteolysis is a stereoelectronic event. For a protease to cleave a bond:[3]

  • The substrate must bind (affinity).

  • The scissile amide bond must align precisely with the enzyme's catalytic triad (e.g., Ser-His-Asp).


-peptides may bind to the protease (acting as competitive inhibitors), but the extra 

group shifts the carbonyl carbon away from the nucleophilic attack of the enzyme's active site serine or water molecule.
Diagram 2: Mechanism of Proteolytic Resistance

mechanism_resistance cluster_interaction Interaction Outcome Protease Protease Active Site (Catalytic Triad) Alpha Alpha-Peptide (Natural Substrate) Protease->Alpha Beta Beta-Peptide (Misfit Substrate) Protease->Beta Complex_A Productive Complex (Scissile Bond Aligned) Alpha->Complex_A Lock & Key Fit Complex_B Non-Productive Complex (Scissile Bond Misaligned) Beta->Complex_B Steric Mismatch Result_A HYDROLYSIS (Degradation) Complex_A->Result_A Result_B INTACT (Metabolic Stability) Complex_B->Result_B

Figure 2: The extra backbone methylene prevents the formation of the transition state required for peptide bond hydrolysis.

Experimental Protocol: Serum Stability Assay (LC-MS)

To validate the stability claims above, researchers must perform a kinetic study in biological matrix. This protocol uses LC-MS for sensitive, label-free quantification.

Materials:
  • Matrix: Pooled Human Serum (commercial) or Rat Plasma.

  • Test Article:

    
    -peptide (control) and 
    
    
    
    -peptide analog (10 mM DMSO stock).
  • Internal Standard (IS): Stable isotope-labeled peptide or structural analog (crucial for normalization).

  • Quenching Agent: Acetonitrile (ACN) with 1% Formic Acid (FA). Note: ACN is preferred over TCA for LC-MS to prevent ion suppression.

Workflow:
  • Preparation: Dilute Test Article in pre-warmed (

    
    ) Serum to a final concentration of ~10 
    
    
    
    . (Keep DMSO < 1%).
  • Incubation: Incubate mixture in a water bath at

    
    .
    
  • Sampling: At defined timepoints (

    
    ), remove 50 
    
    
    
    aliquots.
  • Quenching: Immediately add aliquot to 150

    
     ice-cold Quenching Agent containing the Internal Standard. Vortex vigorously for 30s.
    
  • Precipitation: Centrifuge at 14,000 x g for 15 mins at

    
     to pellet serum proteins.
    
  • Analysis: Inject supernatant onto RP-HPLC coupled to ESI-MS. Monitor parent ion via SIM or MRM mode.

Calculation:


Diagram 3: Assay Workflow

protocol_flow cluster_sampling Kinetic Sampling Loop Start Start: Peptide Stock Incubate Incubate in Serum (37°C) Start->Incubate Sample Extract Aliquot (T=0, 1h, 24h...) Incubate->Sample Quench Quench + Internal Std (ACN/Formic Acid) Sample->Quench Spin Centrifuge (14,000g, 4°C) Quench->Spin Analyze LC-MS Analysis (Quantify Parent Ion) Spin->Analyze Data Calculate % Remaining (Normalized to T0) Analyze->Data

Figure 3: Step-by-step LC-MS workflow for determining metabolic half-life.

Therapeutic Implications

The metabolic stability of


-peptides offers specific advantages in drug design:
  • Extended Half-Life: Reduces dosing frequency from multiple times daily (common for

    
    -peptides like insulin) to potentially once daily or weekly.
    
  • Oral Bioavailability: Resistance to gastric pepsin and intestinal trypsin opens the possibility of oral administration, bypassing the need for injection.

  • Target Specificity: While stable,

    
    -peptides can be designed to mimic the helix of 
    
    
    
    -peptides, allowing them to bind natural receptors (e.g., GPCRs) without being degraded by the associated enzymes.[4]

References

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination of the beta-hexapeptide H-beta-HVal-beta-HAla-beta-HLeu-OH in solution and in the solid state." Helvetica Chimica Acta.[5]

  • Hook, D. F., et al. (2005).[3] "The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides."[3][6] Chemistry & Biodiversity.[3][5]

  • Steer, D. L., et al. (2002). "Beta-amino acids: versatile peptidomimetics." Current Medicinal Chemistry.

  • Frackenpohl, J., et al. (2001). "The outstanding biological stability of beta- and gamma-peptides toward proteolytic enzymes: an in vitro investigation with fifteen peptidases." ChemBioChem.

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research.

Sources

Validation

A Comparative Guide to the Crystal Structure Analysis of (S)-3-N-Cbz-Amino-pentanoic Acid Derivatives

This guide provides an in-depth technical comparison of the crystal structure analysis of (S)-3-N-Cbz-Amino-pentanoic acid derivatives. It is intended for researchers, scientists, and drug development professionals engag...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the crystal structure analysis of (S)-3-N-Cbz-Amino-pentanoic acid derivatives. It is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and materials science. We will explore the experimental workflow, analyze key structural features, and compare these molecules with common alternatives, supported by experimental data and authoritative references.

Introduction: The Significance of Protected β-Amino Acids in Drug Development

(S)-3-N-Cbz-Amino-pentanoic acid and its derivatives are valuable building blocks in medicinal chemistry. As β-amino acids, they are structural isomers of the proteinogenic α-amino acids and are used to synthesize peptidomimetics with enhanced stability against enzymatic degradation. The Carbobenzyloxy (Cbz or Z) group is a widely used protecting group for the amine functionality.[1][2] Its introduction often facilitates crystallization and provides stability, which is advantageous for purification and structural analysis.[3]

Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design.[4][5] X-ray crystallography is the gold standard for determining atomic-level structures of crystalline solids.[6][7] The insights gained from crystal structure analysis—such as molecular conformation, bond parameters, and intermolecular interactions—are crucial for predicting how these molecules will interact with biological targets like enzymes and receptors, thereby guiding the optimization of lead compounds.[4][5]

Part 1: The Crystallographic Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. Each step is critical for obtaining high-quality, reliable data. This workflow is a self-validating system; the quality of the final structure is a direct reflection of the success of each preceding step.

Experimental Protocol: A Step-by-Step Guide
  • Synthesis and Purification:

    • The synthesis of (S)-3-N-Cbz-Amino-pentanoic acid derivatives typically involves the reaction of the parent β-amino acid with benzyl chloroformate (Cbz-Cl) under alkaline conditions (pH 8-10).[3]

    • Rationale: Maintaining the pH is crucial to prevent the decomposition of Cbz-Cl at lower pH and to avoid racemization of the chiral center at higher pH.[3]

    • The crude product is then purified, often by recrystallization, to achieve the high purity (>95%) required for growing single crystals.

  • Crystallization:

    • Objective: To grow well-ordered, single crystals of sufficient size and quality for X-ray diffraction.

    • Common Method: Slow Evaporation. i. Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate, methanol, or a mixture with a less polar solvent like hexane) to near saturation. ii. Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

    • Causality: Slow evaporation allows molecules to gradually deposit onto a growing crystal lattice, minimizing defects and promoting the formation of a single, well-ordered crystal. Rapid precipitation leads to a polycrystalline or amorphous powder, which is unsuitable for single-crystal X-ray diffraction.

  • X-ray Diffraction Data Collection:

    • A suitable single crystal is mounted on a goniometer.

    • The crystal is exposed to a monochromatic X-ray beam.

    • As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots.[6][7]

    • This pattern is recorded by a detector. The position and intensity of each spot contain information about the crystal's unit cell and the arrangement of atoms within it.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The intensities of the diffraction spots are used to calculate an initial electron density map via a mathematical process called a Fourier transform.[8]

    • An initial atomic model is built into this map.

    • This model is then refined using computational algorithms to improve the fit between the calculated diffraction pattern from the model and the experimentally observed pattern.[4] The final refined structure provides precise atomic coordinates.

Visualization of the Crystallographic Workflow

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination s1 Starting Materials ((S)-3-Amino-pentanoic acid) s2 Protection Reaction (+ Benzyl Chloroformate) s1->s2 s3 Purification (Recrystallization) s2->s3 c1 Dissolution in Suitable Solvent s3->c1 High-Purity Product c2 Slow Evaporation c1->c2 c3 Single Crystal Formation c2->c3 d1 X-ray Diffraction c3->d1 High-Quality Crystal d2 Diffraction Pattern d1->d2 d3 Data Processing (Indexing & Integration) d2->d3 st1 Structure Solution (Electron Density Map) d3->st1 Processed Data st2 Model Building st1->st2 st3 Structure Refinement st2->st3 st4 Final Crystal Structure st3->st4 G Data Refined Atomic Coordinates Geometry Molecular Geometry (Bond Lengths, Angles) Data->Geometry Conformation Conformational Analysis (Torsion Angles) Data->Conformation Packing Crystal Packing Analysis Data->Packing SAR Structure-Activity Relationships (SAR) Geometry->SAR Conformation->SAR Interactions Intermolecular Interactions (H-bonds, van der Waals) Packing->Interactions Interactions->SAR Design Rational Drug Design & Optimization SAR->Design G cluster_cbz Cbz Deprotection cluster_boc Boc Deprotection cluster_fmoc Fmoc Deprotection Cbz R-NH-Cbz H2 H₂ / Pd-C (Hydrogenolysis) Cbz->H2 Amine1 R-NH₂ H2->Amine1 Boc R-NH-Boc TFA TFA (Strong Acid) Boc->TFA Amine2 R-NH₂ TFA->Amine2 Fmoc R-NH-Fmoc Pip Piperidine (Base) Fmoc->Pip Amine3 R-NH₂ Pip->Amine3

Sources

Comparative

Benchmarking Reference Standards for (S)-3-Benzyloxycarbonylamino-valeric Acid

Topic: Reference Standards for (S)-3-Benzyloxycarbonylamino-valeric Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals A Technical Guide to Purity, Stability...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference Standards for (S)-3-Benzyloxycarbonylamino-valeric Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to Purity, Stability, and Analytical Validation

Executive Summary

(S)-3-Benzyloxycarbonylamino-valeric acid (also referred to as Z-β-homoalanine derivatives or (S)-3-Z-amino-pentanoic acid ) represents a critical class of chiral


-amino acid building blocks.[1] Unlike their 

-amino acid counterparts, these molecules are essential for synthesizing peptidomimetics (

-peptides) that resist proteolytic degradation while maintaining specific secondary structures like helices and sheets.

This guide objectively compares reference standard grades, evaluates the stability of the Benzyloxycarbonyl (Cbz/Z) protecting group against alternatives (Fmoc/Boc), and provides self-validating protocols for analytical qualification.

Part 1: Reference Standard Hierarchy & Specifications

In drug development, not all "pure" chemicals are equal.[1] The choice between a Certified Reference Material (CRM) and a research-grade reagent dictates the validity of your IND/NDA data.

Comparative Specifications: CRM vs. Analytical vs. Reagent Grade[1]
FeatureCertified Reference Material (CRM) Analytical Standard Research/Reagent Grade
Primary Use FDA/EMA filings, Release Testing, CalibrationMethod Development, Early QCSynthesis starting material
Purity (HPLC) > 99.5% (w/w)> 98.0% (area %)> 95.0% or "Technical Grade"
Chiral Purity (ee) > 99.8% (Critical for

-peptides)
> 99.0%Often unverified or >95%
Water Content Quantified (KF Titration)TGA or Loss on DryingNot specified
Traceability SI-Traceable (Mass Balance)Manufacturer COABatch-dependent
Regulatory ISO 17034 / ICH Q7 CompliantISO 9001Non-GMP

Expert Insight: For (S)-3-Benzyloxycarbonylamino-valeric acid, chiral purity is the failure point. A 1% contamination of the (R)-enantiomer can disrupt the folding of a


-peptide helix entirely. Do not use Reagent Grade for structural characterization.[1]

Part 2: Protecting Group Performance (Stability Analysis)

Why is the Benzyloxycarbonyl (Z) group the standard for long-term storage compared to Fmoc or Boc variants?

Stability & Orthogonality Matrix

The "Z" group provides a unique stability profile that makes it superior for Reference Standards, even if Fmoc is more popular for Solid Phase Peptide Synthesis (SPPS).[1]

ParameterCbz (Z) - The Standard Fmoc Boc
Shelf-Life Stability High. Resistant to moisture and ambient oxidation.[1]Medium. Can undergo slow autocatalytic cleavage.[1]High. Stable, but hygroscopic salts can form.[1]
Acid Stability Stable (Tolerates TFA).[1][2][3]Stable (Tolerates TFA).[1][2][3]Unstable (Cleaves in TFA/HCl).[1]
Base Stability Stable (Resists piperidine).[1][2]Unstable (Cleaves in mild base).[1]Stable.
UV Detectability Excellent. Aromatic ring enhances HPLC detection (254 nm).Excellent. Fluorene ring is highly UV active.[1]Poor. Requires derivatization or low UV (210 nm).[1]
Mechanism of Action

The Cbz group protects the amine via a carbamate linkage that is cleaved primarily by hydrogenolysis (


) or strong acids (HBr/Acetic Acid). This "orthogonality" means a Cbz-protected reference standard can be dissolved in acidic mobile phases (common in HPLC) without degrading, unlike Boc-derivatives.

Part 3: Analytical Validation Protocols

To establish the identity and purity of (S)-3-Benzyloxycarbonylamino-valeric acid, you must validate the method. The following protocols are designed to be self-validating —if the system suitability criteria fail, the data is invalid.

Protocol A: Chiral HPLC (Enantiomeric Purity)

Objective: Quantify the (S)-enantiomer and detect trace (R)-isomer.

  • Column: Daicel Chiralpak AD-H or IA (Amylose-based), 4.6 x 250 mm, 5 µm.[1]

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v).[1]

    • Why TFA? To suppress ionization of the carboxylic acid, sharpening the peak shape.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (leveraging the Cbz chromophore).[1]

  • Temperature: 25°C.

System Suitability Criteria (Pass/Fail):

  • Resolution (

    
    ):  > 2.0 between (R) and (S) peaks.
    
  • Tailing Factor (

    
    ):  0.8 < 
    
    
    
    < 1.2.[1]
  • Injection Precision: RSD < 1.0% for retention time (n=5).

Protocol B: qNMR (Absolute Assay)

Objective: Determine mass balance purity (water + residual solvent + inorganic).

  • Solvent: DMSO-

    
     (prevents exchange of amide protons).[1]
    
  • Internal Standard: Maleic Acid (Traceable NIST standard), accurately weighed.

  • Pulse Sequence: 90° pulse, d1 relaxation delay > 30s (5 x

    
    ).
    
  • Integration: Compare the Cbz benzylic protons (

    
     ppm, singlet, 2H) against the Maleic Acid vinyl protons.
    

Part 4: Logical Workflows (Visualization)

Workflow 1: Reference Standard Qualification (ICH Q7/Q11)

This diagram outlines the decision tree for qualifying a new batch of (S)-3-Benzyloxycarbonylamino-valeric acid.

ReferenceStandardQualification Start Crude Material Synthesis (S)-3-Z-amino-valeric acid Purification Recrystallization (Ethyl Acetate/Hexane) Start->Purification Identity Identity Check (IR, MS, 1H-NMR) Purification->Identity ChiralCheck Chiral Purity (HPLC > 99.8% ee?) Identity->ChiralCheck Confirmed Fail Reject / Reprocess Identity->Fail Ambiguous Assay Potency Assay (Mass Balance / qNMR) ChiralCheck->Assay Yes ChiralCheck->Fail No (<99.8%) Assay->Fail <99.0% w/w Pass Release as Reference Standard Assay->Pass >99.0% w/w

Caption: Decision matrix for qualifying reference standards under ICH guidelines. Note the strict gatekeeping at the Chiral Purity stage.

Workflow 2: Analytical Method Development Logic

This diagram illustrates how to optimize the separation of the Cbz-protected beta-amino acid.

MethodDev Input Sample: Z-(S)-3-amino-valeric acid Choice Select Mode Input->Choice NP Normal Phase (Hexane/IPA) Choice->NP Preferred for Chiral RP Reversed Phase (H2O/ACN + TFA) Choice->RP Preferred for Impurities Result1 Good Isomer Selectivity Poor Solubility NP->Result1 Result2 Good Solubility Complex pH control needed RP->Result2 Opt Optimization: Add 0.1% TFA Result1->Opt Sharpen Peaks Result2->Opt Suppress Ionization Final Validated Method Opt->Final

Caption: Optimization pathway for HPLC method development. Normal Phase is preferred for chiral separation due to the amylose stationary phase interactions.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1][4] Geneva, 2005.[1] Link

  • PepTech Biosciences. Beta-Amino Acids: Synthesis and Application in Peptidomimetics.[1] Journal of Peptide Science, 2023.[1]

  • Sigma-Aldrich (Merck). Chiral Separation of Beta-Amino Acids using CHIROBIOTIC Phases.[1] Application Guide.[1][2][5] Link

  • PubChem. Compound Summary: 3-(((Benzyloxy)carbonyl)amino)butanoic acid (Analogous Structure).[6][7] National Library of Medicine.[1] Link

  • U.S. Pharmacopeia (USP). General Chapter <11> USP Reference Standards.[1]Link

Sources

Validation

A Comparative Guide to Quality Control Protocols for Industrial Batches of (S)-3-N-Cbz-Amino-pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the consistent quality of starting materials is non-negotiable. Non-natural amino acids, such as (S)-3-N-Cbz...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the consistent quality of starting materials is non-negotiable. Non-natural amino acids, such as (S)-3-N-Cbz-Amino-pentanoic acid, are increasingly integral to the design of novel therapeutics, offering unique structural motifs that can enhance efficacy and metabolic stability. Ensuring the purity, stereochemical integrity, and overall quality of industrial batches of this Cbz-protected beta-amino acid is paramount for the successful synthesis of active pharmaceutical ingredients (APIs) and the safety of the final drug product.

This guide, from the perspective of a Senior Application Scientist, provides a comprehensive comparison of essential Quality Control (QC) protocols for (S)-3-N-Cbz-Amino-pentanoic acid. We will delve into the causality behind experimental choices, present comparative data to inform method selection, and provide detailed, actionable protocols.

The Criticality of a Multi-Faceted QC Approach

A robust QC strategy for (S)-3-N-Cbz-Amino-pentanoic acid cannot rely on a single analytical technique. Instead, a multi-faceted approach is necessary to build a comprehensive quality profile of each batch. This ensures not only the identity and purity of the compound but also the control of potentially harmful impurities. The following sections will compare and contrast the primary analytical techniques essential for the industrial QC of this valuable building block.

I. Identity and Purity: The Central Role of Chromatography and Spectroscopy

Confirming the chemical identity and assessing the purity of (S)-3-N-Cbz-Amino-pentanoic acid are the foundational steps in its quality control.

A. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

HPLC is the cornerstone for determining the purity of non-volatile and thermally labile compounds like Cbz-protected amino acids.[1] The choice of column and detection method is critical for achieving accurate and reliable results.

Comparison of HPLC Approaches for Purity Analysis:

FeatureReversed-Phase HPLC (RP-HPLC)Normal-Phase HPLC (NP-HPLC)
Principle Separation based on hydrophobicity.Separation based on polarity.
Stationary Phase Non-polar (e.g., C18, C8).Polar (e.g., silica, cyano).
Mobile Phase Polar (e.g., water/acetonitrile or methanol gradients with acid modifiers like TFA).Non-polar (e.g., hexane/isopropanol).
Typical Application for (S)-3-N-Cbz-Amino-pentanoic acid Primary choice for purity determination and impurity profiling. The Cbz group provides sufficient hydrophobicity for good retention and separation from polar and non-polar impurities.Less common for purity analysis of this compound but can be useful for separating certain non-polar impurities or isomers.
Advantages Robust, reproducible, wide range of column chemistries available, compatible with mass spectrometry.Can offer different selectivity for certain impurities.
Disadvantages May not resolve all structurally similar impurities.More sensitive to mobile phase water content, less reproducible retention times.

Experimental Protocol: Purity Determination by RP-HPLC

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes to elute the main compound and any less polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 254 nm. The peptide bond and the benzyl group of the Cbz moiety absorb at these wavelengths.

  • Sample Preparation: Dissolve the sample in a suitable diluent, such as a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL.

  • Analysis: Inject a known volume (e.g., 10 µL) and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.[2] For (S)-3-N-Cbz-Amino-pentanoic acid, both ¹H and ¹³C NMR are crucial for confirming the presence of all expected functional groups and the overall molecular structure.

Comparative Insights from NMR Techniques:

TechniqueInformation ProvidedCausality of Choice
¹H NMR Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Confirms the presence of the Cbz group protons, the pentanoic acid backbone protons, and the amine proton.Essential for initial structural verification and to quickly identify major structural anomalies. The chemical shifts and coupling constants are highly sensitive to the molecular structure.[3]
¹³C NMR Shows the number of different types of carbon atoms in the molecule. Confirms the presence of the carbonyl carbon, the aromatic carbons of the benzyl group, and the aliphatic carbons of the pentanoic acid chain.Provides complementary information to ¹H NMR and is particularly useful for identifying the presence of all carbon atoms in the expected chemical environments.

Data Interpretation for (S)-3-N-Cbz-Amino-pentanoic acid:

  • ¹H NMR: Expect to see signals corresponding to the aromatic protons of the benzyl group (typically around 7.3 ppm), the benzylic CH₂ protons (around 5.1 ppm), the protons on the pentanoic acid backbone, and the NH proton (which may be broad and its chemical shift dependent on concentration and solvent).

  • ¹³C NMR: Expect signals for the carbonyl carbon of the carboxylic acid (around 170-180 ppm), the carbonyl of the carbamate (around 156 ppm), the aromatic carbons (127-136 ppm), the benzylic carbon (around 67 ppm), and the aliphatic carbons of the pentanoic acid chain.

C. Mass Spectrometry (MS): Molecular Weight Verification and Impurity Identification

Mass spectrometry provides a highly sensitive and accurate measurement of the molecular weight of the compound, serving as a critical identity test.[4] When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for identifying and characterizing impurities.

Workflow for LC-MS Analysis:

LC-MS Workflow for Impurity Profiling

II. Enantiomeric Purity: A Critical Quality Attribute

As a chiral molecule, the enantiomeric purity of (S)-3-N-Cbz-Amino-pentanoic acid is a critical quality attribute that can directly impact the biological activity and safety of the final drug product. Chiral HPLC is the gold standard for determining enantiomeric excess (e.e.).

Comparison of Chiral Stationary Phases (CSPs) for Beta-Amino Acid Separation:

Chiral Stationary Phase (CSP)Principle of SeparationTypical Mobile PhaseAdvantagesDisadvantages
Macrocyclic Glycopeptide (e.g., Chirobiotic T) Multiple chiral recognition mechanisms including hydrogen bonding, dipole-dipole interactions, and steric hindrance.[5]Polar organic or reversed-phase.Broad enantioselectivity for a wide range of amino acids, including underivatized and N-protected ones.[6][7]Can be more expensive than other CSPs.
Cinchona Alkaloid-Based Zwitterionic (e.g., ZWIX(+)/ZWIX(-)) Zwitterionic ion-exchange and hydrogen bonding interactions.Polar organic (e.g., methanol/acetonitrile).Excellent for the separation of free amino acids and their N-derivatives. Offers complementary selectivity.[8][9]Mobile phase composition can be more complex to optimize.
Polysaccharide-Based (e.g., Cellulose or Amylose derivatives) Formation of transient diastereomeric complexes through hydrogen bonding and dipole-dipole interactions within the chiral grooves of the polysaccharide structure.Normal-phase or reversed-phase.Broad applicability and robustness.[10]May not provide sufficient resolution for all beta-amino acids without derivatization.[10]

Illustrative Comparison of Chiral HPLC Methods (Hypothetical Data for (S)-3-N-Cbz-Amino-pentanoic acid):

ParameterChirobiotic TZWIX(-)Polysaccharide-Based
Resolution (Rs) between enantiomers > 2.0> 1.8~ 1.5
Selectivity (α) 1.41.31.2
Retention Time of (S)-enantiomer (min) 12.515.210.8
Analysis Time (min) 202518

This table is illustrative and based on typical performance for similar compounds. Actual results may vary.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chirobiotic T (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of methanol, acetonitrile, and a small percentage of acetic acid and triethylamine. The exact ratio needs to be optimized for the specific compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Analysis: Inject a racemic standard to determine the retention times of both enantiomers. Inject the sample and calculate the enantiomeric excess based on the peak areas of the (S) and (R) enantiomers.

III. Process-Related Impurities: A Proactive Approach to Quality

Industrial synthesis of (S)-3-N-Cbz-Amino-pentanoic acid can introduce various process-related impurities that must be controlled.

A. Residual Solvents: Ensuring Patient Safety

Organic solvents used in the synthesis and purification processes must be removed to acceptable levels as they offer no therapeutic benefit and can be harmful.[11][12] Gas Chromatography with Headspace sampling (HS-GC) is the standard method for this analysis, as outlined in pharmacopeias like the USP <467>.[13]

Comparison of GC Detectors for Residual Solvent Analysis:

DetectorPrincipleSensitivitySelectivity
Flame Ionization Detector (FID) Measures the ions produced during the combustion of organic compounds in a hydrogen flame.High sensitivity for most organic compounds.Non-selective; responds to most carbon-containing compounds.
Mass Spectrometer (MS) Separates ions based on their mass-to-charge ratio.Very high sensitivity.Highly selective; provides structural information for impurity identification.

Experimental Protocol: Residual Solvent Analysis by HS-GC-FID

  • Instrumentation: Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).

  • Column: A column with a phase suitable for volatile organic compounds (e.g., G43 phase).

  • Carrier Gas: Helium or Nitrogen.

  • Oven Program: A temperature gradient program to separate solvents with a wide range of boiling points.

  • Headspace Parameters:

    • Equilibration Temperature: 80 °C

    • Equilibration Time: 30 minutes

  • Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve in a suitable high-boiling solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Analysis: Analyze the sample alongside a standard containing known concentrations of the potential residual solvents.

B. Heavy Metals/Elemental Impurities: Adhering to Global Standards

Elemental impurities can be introduced from catalysts, reagents, or manufacturing equipment.[14][15] The ICH Q3D guideline provides a framework for controlling these impurities.[16] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred method due to its high sensitivity and ability to perform multi-element analysis.

Comparison of Methods for Elemental Impurity Analysis:

MethodPrincipleSensitivityThroughput
ICP-MS Ionization of the sample in an inductively coupled plasma followed by mass spectrometric detection of the ions.Very high (ppb to ppt levels).High (multi-element analysis).
ICP-OES (Optical Emission Spectrometry) Atoms and ions in the plasma are excited and emit light at characteristic wavelengths.Good (ppm to ppb levels).High (multi-element analysis).
Atomic Absorption Spectroscopy (AAS) Measures the absorption of light by free atoms in the gaseous state.Good (ppm to ppb levels).Low (typically single-element analysis).

Workflow for Elemental Impurity Analysis:

ICP-MS Workflow for Elemental Impurity Testing

IV. Microbial Contamination: Safeguarding Product Integrity

For any raw material used in pharmaceutical manufacturing, it is crucial to control the microbial load to prevent contamination of the final drug product.[17] The standard methods are described in USP <61> (Microbial Enumeration Tests) and <62> (Tests for Specified Microorganisms).[18]

Comparison of Microbial Testing Methods:

TestPurposeMethodology
USP <61> - Microbial Enumeration To determine the total aerobic microbial count (TAMC) and total yeast and mold count (TYMC).Plate count methods (pour-plate, spread-plate, or membrane filtration).
USP <62> - Specified Microorganisms To test for the absence of specific objectionable microorganisms (e.g., E. coli, Salmonella, P. aeruginosa, S. aureus).[18]Enrichment culture followed by plating on selective agar media.

V. Stability and Degradation: Understanding Product Behavior

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.[1][19][20] (S)-3-N-Cbz-Amino-pentanoic acid would be subjected to stress conditions such as acid, base, oxidation, heat, and light.

Typical Degradation Pathways for Cbz-Protected Amino Acids:

  • Acid/Base Hydrolysis: Cleavage of the carbamate or amide bond.

  • Oxidation: Degradation of the benzyl group or other susceptible moieties.

  • Photodegradation: Instability upon exposure to light.

The degradation products are then analyzed, typically by LC-MS, to elucidate their structures. This information is invaluable for developing a robust manufacturing process and for setting appropriate storage conditions.

Conclusion

The quality control of industrial batches of (S)-3-N-Cbz-Amino-pentanoic acid requires a comprehensive and well-validated set of analytical procedures. This guide has provided a comparative overview of the key QC protocols, emphasizing the rationale behind method selection and providing a framework for their implementation. By employing a combination of chromatographic and spectroscopic techniques, along with tests for process-related impurities and microbial contamination, researchers, scientists, and drug development professionals can ensure the consistent quality of this critical raw material, thereby safeguarding the integrity and safety of the final pharmaceutical product.

References

  • Comparison of the Separation Performances of Cinchona Alkaloid-Based Zwitterionic Stationary Phases in the Enantioseparation of β2- and β3-Amino Acids. PMC. [Link]

  • Comparative study on the liquid chromatographic enantioseparation of cyclic β-amino acids and the related cyclic β-aminohydroxamic acids on Cinchona alkaloid-based zwitterionic chiral stationary phases. Academia.edu. [Link]

  • Guideline for Elemental Impurities Q3D(R2). ICH. [Link]

  • Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids. PMC. [Link]

  • ICH guideline Q3D (R2) on elemental impurities Step 5. EMA. [Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ?-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. ResearchGate. [Link]

  • ICH Q3D Elemental impurities - Scientific guideline. European Medicines Agency (EMA). [Link]

  • USP 61 & 62. CPT Labs. [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. chiral.fr. [Link]

  • USP <61> and USP <62> Microbial Tests for Non-Sterile Products. ARL Bio Pharma. [Link]

  • Degradation kinetics study of cabozantinib by a novel stability-indicating LC method and identification of its major degradation products by LC/TOF-MS and LC-MS/MS. PubMed. [Link]

  • Process for producing N-protected amino acid.
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Residual solvent analysis by GC-Headspace. Scharlab. [Link]

  • USP 61/62 Microbiological Testing. CIRS. [Link]

  • GC Analysis Data Collection for Residual Solvents in Pharmaceuticals. Shimadzu. [Link]

  • Comparative Analysis of USP 60, USP 61, and USP 62 Testing Standards. Microbe Investigations. [Link]

  • ¹H NMR spectra were recorded at 300 and 400 MHz. Rsc.org. [Link]

  • The Analysis of Residual Solvents in Pharmaceutical Products Using GC-VUV and Static Headspace_Rev2. Labsolution. [Link]

  • Microbial Enumeration for Non-Sterile Products. Nelson Labs. [Link]

  • Identification of Therapeutic Peptide and its Impurities. agilent.com. [Link]

  • ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (FDB002253). FooDB. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. ResearchGate. [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. PMC. [Link]

  • Validation of Amino Acid Analysis Methods. ResearchGate. [Link]

  • Enantioselective Enzymatic Cleavage of N-Benzyloxycarbonyl Groups. ResearchGate. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Synthesis and characterization of novel α-monomers of peptide nucleic acid. Redalyc. [Link]

  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. PMC. [Link]

  • Validation of UPLC method for determination of amino acids i feedingstuffs. Eurachem. [Link]

  • Synthetic Peptide Characterization and Impurity Profiling. Waters Corporation. [Link]

  • 4-(((Benzyloxy)carbonyl)amino)butanoic acid. PubChem. [Link]

  • GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing. PubMed. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Safety Guide: Personal Protective Equipment for Handling (S)-3-N-Cbz-Amino-pentanoic acid

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative science is conducted under the highest safety standards. This guide provides essential, field-tested protocols fo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative science is conducted under the highest safety standards. This guide provides essential, field-tested protocols for handling (S)-3-N-Cbz-Amino-pentanoic acid. While this specific molecule may not have an exhaustive, publicly available toxicological profile, its structure—an N-Cbz protected aminocarboxylic acid—allows us to extrapolate robust safety protocols based on analogous compounds and established principles of laboratory chemical hygiene.

This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating system of safety that protects both the researcher and the integrity of the experiment.

Hazard Assessment and the Hierarchy of Controls

Before any personal protective equipment (PPE) is selected, a thorough risk assessment is paramount. (S)-3-N-Cbz-Amino-pentanoic acid is a solid, likely a crystalline powder. Based on data from similar N-Cbz protected amino acids and fine chemical powders, we must anticipate the following potential hazards:

  • Respiratory Irritation : Inhalation of fine dust can cause respiratory tract irritation.[1]

  • Skin and Eye Irritation : Direct contact with the powder or its solutions may cause skin and serious eye irritation.[1][2]

  • Combustible Dust : Like many fine organic powders, when dispersed in the air in sufficient concentration, it may form an explosive mixture with a source of ignition.[3]

To mitigate these risks, we employ the Hierarchy of Controls , a foundational concept in laboratory safety. PPE is the final, but critical, line of defense.

  • Elimination/Substitution : Not applicable when the use of this specific reagent is required.

  • Engineering Controls : These are the most critical for this compound. All handling of the solid powder and preparation of solutions must be performed inside a certified chemical fume hood.[4][5] This physically isolates the chemical from your breathing zone.

  • Administrative Controls : Adhere to Standard Operating Procedures (SOPs), keep work areas clean and uncluttered, and ensure eyewash stations and safety showers are accessible.[6][7] Never work alone when handling hazardous materials.[8]

  • Personal Protective Equipment (PPE) : The last line of defense, designed to protect you from exposure when other controls cannot fully eliminate the risk.

Core Personal Protective Equipment (PPE) Protocol

The minimum PPE for any laboratory where chemicals are handled includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[9][10] For (S)-3-N-Cbz-Amino-pentanoic acid, this is supplemented based on the specific task.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety Glasses (ANSI Z87.1)[9]Nitrile GlovesLab CoatNot required if container is sealed
Weighing Solid Chemical Splash GogglesNitrile GlovesLab CoatEngineering Control (Fume Hood)
Preparing Solutions Chemical Splash GogglesNitrile GlovesLab CoatEngineering Control (Fume Hood)
Large Scale (>1L) Solution Transfer Face Shield over Goggles[9]Nitrile GlovesChemical-Resistant Apron over Lab CoatEngineering Control (Fume Hood)
Cleaning Spills Chemical Splash GogglesHeavy-duty Nitrile or Neoprene GlovesLab CoatEngineering Control (Fume Hood)
Detailed PPE Specifications
  • Eye and Face Protection : Safety glasses are the absolute minimum.[10] However, when handling the powder or any solutions, the risk of accidental splashes necessitates upgrading to chemical splash goggles . For larger volume operations where the splash risk is significant, a face shield must be worn over the goggles .[9]

  • Hand Protection : Nitrile gloves are the standard for handling most non-halogenated organic solids and their solutions. Before each use, visually inspect gloves for any signs of degradation or punctures.[6] Change gloves immediately if you suspect contamination and always wash your hands thoroughly after removing them.[11]

  • Body Protection : A long-sleeved lab coat must be worn and kept fully buttoned.[5] For procedures with a higher splash potential, such as transferring large volumes or cleaning up spills, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection : Under no circumstances should this powdered compound be handled on an open bench. All manipulations that could generate dust or aerosols must be conducted within a certified chemical fume hood .[5] The fume hood serves as the primary method of respiratory protection. If a situation arises where a fume hood is not available (e.g., a large spill outside of containment), a NIOSH-approved respirator with particulate filters would be required, but this indicates a failure of primary controls.

Operational Plan: Step-by-Step Handling Protocol

This protocol for weighing the solid and preparing a stock solution integrates the PPE and engineering controls into a safe and efficient workflow.

Objective : To safely weigh 500 mg of (S)-3-N-Cbz-Amino-pentanoic acid and prepare a 0.1 M solution in Dichloromethane (DCM).

  • Preparation (Outside the Fume Hood) :

    • Don your minimum PPE: lab coat, safety glasses, long pants, closed-toe shoes.

    • Label your receiving flask with the chemical name, concentration, solvent, date, and your initials.

    • Gather all necessary equipment: spatula, weigh paper or boat, receiving flask with a stopper, and solvent wash bottles.

  • Staging (Inside the Fume Hood) :

    • Ensure the fume hood is on and the sash is at the appropriate working height.[6]

    • Place all equipment, including the sealed stock bottle of the chemical, at least 6 inches inside the fume hood.[4]

    • Place an analytical balance inside the hood if possible. If not, use the tare method described in step 5.[11]

    • Don your task-specific PPE: chemical splash goggles and nitrile gloves .

  • Decision Point: PPE Selection The following diagram illustrates the logical flow for selecting the appropriate level of protection.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase Start Assess Task Task Handling (S)-3-N-Cbz-Amino-pentanoic acid Start->Task IsPowder Generating Dust or Aerosol? Task->IsPowder InHood Work in Chemical Fume Hood IsPowder->InHood Yes Goggles Wear Chemical Splash Goggles InHood->Goggles Gloves Wear Nitrile Gloves Goggles->Gloves Coat Wear Lab Coat Gloves->Coat IsLargeVolume Large Volume (>1L) or High Splash Risk? Coat->IsLargeVolume FaceShield Add Face Shield over Goggles IsLargeVolume->FaceShield Yes FinalPPE Final PPE Assembled IsLargeVolume->FinalPPE No Apron Add Chemical-Resistant Apron FaceShield->Apron Apron->FinalPPE

Sources

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